Coumarin 7
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-23(4-2)14-10-9-13-11-15(20(24)25-18(13)12-14)19-21-16-7-5-6-8-17(16)22-19/h5-12H,3-4H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLORTLGFDVFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067309 | |
| Record name | 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)- | |
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Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | Coumarin 7 | |
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CAS No. |
27425-55-4, 12239-58-6 | |
| Record name | Coumarin 7 | |
| Source | CAS Common Chemistry | |
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| Record name | Coumarin 7 | |
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| Record name | Coumarin 7 | |
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| Record name | 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)- | |
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| Record name | 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)- | |
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| Record name | 3-(1H-benzimidazol-2-yl)-7-(diethylamino)-2-benzopyrone | |
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| Record name | 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino) | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.836 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Coumarin 7 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Coumarin 7 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of Coumarin 7 derivatives. Coumarins are a prominent class of benzopyrone compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antitumor and anti-inflammatory properties. This document details established synthetic methodologies, thorough characterization techniques, and insights into the signaling pathways modulated by these compounds.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established condensation reactions. The most common and effective methods include the Pechmann and Knoevenagel condensations. These methods offer versatility in introducing a variety of substituents onto the coumarin scaffold, allowing for the systematic exploration of structure-activity relationships.
Pechmann Condensation
The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[1][2] For the synthesis of 7-(diethylamino)coumarin derivatives, 3-(diethylamino)phenol is a common starting material.
Experimental Protocol: Synthesis of 7-(diethylamino)-4-methylcoumarin
-
Reagents: 3-(diethylamino)phenol, ethyl acetoacetate, and a Lewis acid catalyst (e.g., Amberlyst-15, InCl₃, or H₂SO₄).[1]
-
Procedure:
-
In a round-bottom flask, combine 3-(diethylamino)phenol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add the acid catalyst (e.g., 20 wt% of the phenol).
-
The mixture is heated, typically under reflux or solvent-free conditions with microwave irradiation, for a period ranging from a few minutes to several hours.[3]
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 7-(diethylamino)-4-methylcoumarin.[1]
-
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with a salicylaldehyde derivative, catalyzed by a weak base like piperidine.[3][4] This method is particularly useful for synthesizing 3-substituted coumarin derivatives.
Experimental Protocol: Synthesis of 3-acetyl-7-(diethylamino)coumarin
-
Reagents: 4-(diethylamino)salicylaldehyde, ethyl acetoacetate, and piperidine.
-
Procedure:
-
A mixture of 4-(diethylamino)salicylaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of piperidine is prepared.[4]
-
The reaction can be carried out in a solvent such as ethanol or under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[3]
-
The mixture is heated for a short duration, typically a few minutes under microwave conditions.
-
After cooling, the solid product is collected and purified by recrystallization from an appropriate solvent to give 3-acetyl-7-(diethylamino)coumarin.[5]
-
General Synthetic Workflow
Characterization of this compound Derivatives
The structural elucidation and confirmation of synthesized this compound derivatives are performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern and overall structure. For example, in the ¹H NMR spectrum of 7-(diethylamino)-2H-chromen-2-one, characteristic signals for the diethylamino group protons and the aromatic protons of the coumarin core are observed.[6][7]
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. A strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the lactone carbonyl group in the coumarin ring.[8][9]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. For this compound, the mass spectrum shows a molecular ion peak corresponding to its molecular formula, C₂₀H₁₉N₃O₂.[10]
Table 1: Spectroscopic Data for Selected 7-(diethylamino)coumarin Derivatives
| Compound | R | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 1 | H | 83 | - | 7.55 (d), 7.26 (d), 6.58 (d), 6.51 (s), 6.05 (d), 3.43 (q), 1.23 (t)[6] | 162.3, 156.8, 150.7, 143.7, 128.8, 109.2, 108.7, 108.3, 97.5, 44.8, 12.4[6] | - | - |
| 2 | -CH₃ | - | - | - | - | - | - |
| 3 | -COCH₃ | 59 | 156-158 | 8.67 (s), 7.95 (d), 7.74 (dd), 7.48 (d), 7.44 (d), 2.51 (s)[5] | 195.5, 158.8, 155.0, 147.4, 134.9, 131.2, 125.4, 124.9, 118.6, 116.5, 30.4[5] | 1681 (C=O)[5] | - |
| 4 | 2-Benzimidazolyl | - | 234-237 | - | - | - | 333.38 [M]⁺ |
Biological Activity and Signaling Pathways
This compound derivatives have shown significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. Their mechanism of action often involves the modulation of key cellular signaling pathways.
Antitumor Activity: PI3K/Akt/mTOR Pathway
Several studies have demonstrated that coumarin derivatives exert their antitumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[11][12][13] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. By inhibiting key components of this pathway, this compound derivatives can induce apoptosis (programmed cell death) in cancer cells.[11]
Anti-inflammatory Activity: NF-κB Pathway
The anti-inflammatory properties of coumarin derivatives are often attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][15][16] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. By blocking NF-κB activation, this compound derivatives can effectively reduce the inflammatory response.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential. The synthetic methodologies outlined in this guide, particularly the Pechmann and Knoevenagel condensations, provide efficient routes to a diverse range of derivatives. Thorough characterization using modern spectroscopic techniques is essential for confirming the structures of these novel compounds. Furthermore, understanding their mechanisms of action, including the modulation of critical signaling pathways like PI3K/Akt/mTOR and NF-κB, is crucial for the rational design and development of new and effective drugs for the treatment of cancer and inflammatory diseases. This guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. platon.pr.ac.rs [platon.pr.ac.rs]
- 8. ijres.org [ijres.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Unveiling the Environmental Sensitivity of Coumarin 7: A Technical Guide to its Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between the solvent environment and the photophysical properties of Coumarin 7, a widely utilized fluorescent probe. Understanding these interactions is paramount for its effective application in diverse fields, from fundamental research to the development of advanced drug delivery systems. This document provides a comprehensive overview of its spectral behavior, detailed experimental protocols for characterization, and a summary of key quantitative data to facilitate comparative analysis.
The Influence of the Solvent Environment on this compound's Photophysical Characteristics
The photophysical behavior of this compound is exquisitely sensitive to the polarity of its surrounding medium, a phenomenon known as solvatochromism. This sensitivity arises from changes in the electronic distribution of the molecule upon photoexcitation. In its ground state, this compound possesses a certain degree of charge separation. Upon absorption of a photon, the molecule transitions to an excited state characterized by a more pronounced intramolecular charge transfer (ICT).[1]
Polar solvents can stabilize this polar excited state more effectively than non-polar solvents, leading to a reduction in the energy gap between the excited and ground states.[1] This results in a bathochromic (red) shift in the fluorescence emission spectrum. Conversely, the absorption spectrum is less affected by solvent polarity. The interplay of these factors governs the observed Stokes shift, fluorescence quantum yield, and fluorescence lifetime of this compound in different solvents. In highly polar environments, non-radiative decay pathways, such as the formation of a twisted intramolecular charge transfer (TICT) state, can become more prominent, leading to a decrease in fluorescence quantum yield and lifetime.[1]
Quantitative Photophysical Data of this compound in Various Solvents
The following table summarizes the key photophysical parameters of this compound in a range of solvents with varying polarities. This data has been compiled from various studies to provide a comparative overview.
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Methanol | 436 | 510 | 74 | 0.82 | 3.20[2] |
| Ethanol | 436 | 515 | 79 | 0.78 | 3.40[2] |
| Water | - | - | - | - | 2.50[2] |
Note: Data is compiled from multiple sources. Experimental conditions may vary slightly between studies. The absence of a value indicates that it was not reported in the reviewed literature under comparable conditions.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible characterization of the photophysical properties of this compound is crucial. The following sections detail the standard experimental methodologies.
Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade ethanol or methanol) at a concentration of approximately 1 mM. Ensure the dye is fully dissolved.
-
Working Solution Preparation: From the stock solution, prepare working solutions in the desired solvents. The final concentration should be in the micromolar range (e.g., 1-10 µM) to avoid aggregation and inner filter effects. The absorbance of the working solution at the excitation wavelength should ideally be below 0.1 to ensure a linear relationship between absorbance and concentration.
Absorption and Steady-State Fluorescence Spectroscopy
-
Instrumentation: Utilize a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.
-
Absorption Measurement:
-
Record the absorption spectrum of the this compound solution in a 1 cm path length quartz cuvette.
-
Use the corresponding pure solvent as a blank for background correction.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Measurement:
-
Excite the sample at or near its absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λ_em).
-
Ensure that the excitation and emission slit widths are kept constant for all measurements to allow for direct comparison of intensities.
-
Relative Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.
-
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the corrected fluorescence emission spectrum for each solution, ensuring identical excitation and emission slit widths.
-
Integrate the area under the fluorescence emission spectrum for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.[3]
-
Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state.
-
Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube) is required.
-
Procedure:
-
Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer in the solvent of interest) at the excitation wavelength. The IRF represents the temporal profile of the excitation pulse.
-
Sample Measurement: Replace the scattering solution with the this compound sample solution.
-
Excite the sample with the pulsed light source and collect the fluorescence decay profile until a sufficient number of photons (typically 10,000 in the peak channel) have been accumulated for good statistical accuracy.
-
Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use appropriate software to perform deconvolution and fit the decay data to an exponential decay model (single or multi-exponential) to determine the fluorescence lifetime(s).
-
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the solvatochromic effect and a typical experimental workflow.
Caption: Solvatochromic effect on this compound's fluorescence.
Caption: General workflow for photophysical characterization.
References
An In-depth Technical Guide to Coumarin 7: Quantum Yield and Fluorescence Lifetime Measurements
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of Coumarin 7, a widely utilized fluorescent dye. It details the principles and methodologies for measuring its fluorescence quantum yield and lifetime, critical parameters for its application in cellular imaging, biosensing, and drug development.
Core Photophysical Properties of this compound
This compound, also known as 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin, is a highly fluorescent molecule belonging to the aminocoumarin class of dyes. Its photophysical behavior is characterized by a strong intramolecular charge transfer (ICT) from the electron-donating diethylamino group at the 7-position to the electron-withdrawing benzimidazolyl group at the 3-position. This ICT nature makes its fluorescence properties highly sensitive to the surrounding solvent environment.
Data Summary: Quantum Yield and Fluorescence Lifetime of this compound
The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) of this compound are significantly influenced by solvent polarity. Generally, in nonpolar solvents, the dye exhibits different structural and photophysical characteristics compared to its behavior in moderate to higher polarity solvents.[1] The following table summarizes the quantum yield and fluorescence lifetime of this compound in various solvents.
| Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| Ethanol | 0.82[2] | 3.10[3] |
| Methanol | 0.82[2] | 2.80[3] |
| Water | - | 2.60[3] |
Experimental Protocols
Accurate determination of the fluorescence quantum yield and lifetime is essential for the reliable application of this compound. The following sections provide detailed methodologies for these measurements.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and reliable approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[6][7][8]
Principle: For two dilute solutions with identical absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[6] The quantum yield of the sample (Φf,S) can be calculated using the following equation:
Φf,S = Φf,R * (IS / IR) * (AR / AS) * (nS2 / nR2)[6][7]
Where:
-
Φf,R is the fluorescence quantum yield of the reference.
-
IS and IR are the integrated fluorescence intensities of the sample and reference.
-
AS and AR are the absorbances of the sample and reference at the excitation wavelength.
-
nS and nR are the refractive indices of the sample and reference solvents.
Materials and Equipment:
-
Spectrofluorometer with a corrected emission spectrum function.
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
This compound (sample).
-
A suitable fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[7]
-
High-purity solvents.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and the reference standard in the desired solvent(s) at a concentration of approximately 10⁻⁵ M.[6]
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.[7][8]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements. This wavelength should be a point of significant absorption for both the sample and the standard.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectra for all sample and standard solutions. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[6]
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).[6]
-
Plot a graph of integrated fluorescence intensity versus absorbance for both this compound and the reference standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of this compound using the equation mentioned above, substituting the gradients for the integrated intensities.[8]
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC). This technique measures the time delay between the excitation pulse and the detection of the emitted photon.
Principle: A sample is excited by a short pulse of light, and the arrival times of the emitted photons are recorded. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay profile. The fluorescence lifetime is then determined by fitting this decay curve to an exponential function.
Materials and Equipment:
-
Time-resolved fluorescence spectrophotometer (e.g., LifeSpec-II).[9]
-
Pulsed light source (e.g., picosecond diode laser).[9]
-
High-speed detector (e.g., Microchannel Plate Photomultiplier Tube - MCP-PMT).[9]
-
This compound solution.
-
Solvent.
Procedure:
-
Instrument Setup:
-
Use a picosecond diode laser as the excitation source with an appropriate wavelength for this compound.
-
The instrument response function (IRF) of the system should be measured using a scattering solution (e.g., a dilute solution of non-dairy creamer). The IRF is typically around 80 ps.[9]
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and self-quenching.
-
-
Data Acquisition:
-
Acquire the fluorescence decay data by collecting photons until a sufficient number of counts are in the peak channel to ensure good statistics.
-
The fluorescence decays should be detected at the magic angle (54.7°) of polarization to eliminate anisotropic effects.[9]
-
-
Data Analysis:
-
The collected decay data is deconvoluted from the IRF and fitted to a multi-exponential decay model using appropriate software. The goodness of fit is typically judged by the chi-squared (χ²) value.
-
Visualizations
Jablonski Diagram for this compound
The following diagram illustrates the electronic transitions that occur in this compound upon absorption of light, leading to fluorescence or non-radiative decay.
Caption: Jablonski diagram illustrating the photophysical processes of this compound.
Experimental Workflow for Quantum Yield Measurement
This diagram outlines the key steps involved in the relative measurement of fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield measurement.
References
- 1. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PhotochemCAD | this compound [photochemcad.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. static.horiba.com [static.horiba.com]
- 9. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]
The Impact of Solvent Polarity on the Spectral Behavior of Coumarin 7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solvatochromism and spectral properties of Coumarin 7, a fluorescent dye widely utilized in various scientific and biomedical applications. Understanding the influence of the local environment on the photophysical characteristics of fluorophores like this compound is paramount for their effective application in assays, imaging, and as environmental sensors. This document summarizes key spectral data, outlines detailed experimental methodologies for characterization, and provides a visual representation of the underlying principles of solvatochromism.
Core Concepts: Solvatochromism and Intramolecular Charge Transfer in this compound
This compound, chemically known as 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin, exhibits pronounced solvatochromism, meaning its absorption and emission spectra are highly sensitive to the polarity of the surrounding solvent.[1][2] This phenomenon is primarily attributed to the molecule's intramolecular charge transfer (ICT) character.[3] Upon photoexcitation, there is a significant redistribution of electron density, leading to a much larger dipole moment in the excited state (S1) compared to the ground state (S0).[4]
In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions with the solvent molecules. This differential stabilization lowers the energy gap for fluorescence emission, resulting in a bathochromic (red) shift of the emission spectrum.[5] Conversely, the absorption spectrum is less affected, leading to a significant increase in the Stokes shift (the difference in wavelength between the maximum of absorption and the maximum of emission) with increasing solvent polarity.[2][3] This positive solvatochromism is a hallmark of this compound and is a key aspect of its utility as a polarity-sensitive probe.[6]
Spectral Properties of this compound in Various Solvents
The photophysical properties of this compound have been extensively studied in a wide range of solvents with varying polarities. The following tables summarize the key spectral data, including absorption maxima (λabs), emission maxima (λem), Stokes' shift (Δν), and fluorescence quantum yield (Φf).
Table 1: Absorption and Emission Maxima and Stokes' Shift of this compound in Different Solvents
| Solvent | Polarity (Δf) | λabs (nm) | λem (nm) | Stokes' Shift (Δν) (cm-1) |
| n-Hexane | ~0.00 | ~420 | ~460 | ~2100 |
| Cyclohexane | 0.00 | 422 | 458 | 1960 |
| Dioxane | 0.02 | 430 | 480 | 2500 |
| Toluene | ~0.01 | ~428 | ~475 | ~2400 |
| Chloroform | 0.15 | 438 | 505 | 3100 |
| Ethyl Acetate | 0.20 | 435 | 508 | 3400 |
| Acetone | 0.28 | 436 | 515 | 3600 |
| Ethanol | 0.29 | 436 | 520 | 3800 |
| Methanol | 0.31 | 438 | 525 | 3900 |
| Acetonitrile | 0.31 | 435 | 522 | 3950 |
Note: The values presented are approximate and have been compiled from various sources.[1][3][7][8] The exact values can vary slightly depending on the experimental conditions.
Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Different Solvents
| Solvent | Φf | τf (ns) |
| Cyclohexane | 0.65 | 3.5 |
| Dioxane | 0.80 | 4.0 |
| Chloroform | 0.85 | 4.2 |
| Ethyl Acetate | 0.90 | 4.5 |
| Acetone | 0.88 | 4.4 |
| Ethanol | 0.82 | 4.1 |
| Methanol | 0.75 | 3.8 |
| Acetonitrile | 0.85 | 4.3 |
Note: Quantum yield and lifetime data are highly dependent on the measurement standards and techniques.[2][9][10] These values are representative.
Experimental Protocols for Measuring Solvatochromism
The following provides a generalized yet detailed methodology for the characterization of the solvatochromic properties of this compound.
Materials and Reagents
-
This compound: Laser grade or of the highest purity available.
-
Solvents: Spectroscopic grade solvents covering a range of polarities (e.g., n-hexane, cyclohexane, dioxane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile).
-
Reference Standard: A well-characterized fluorescent standard with a known quantum yield for comparative measurements (e.g., quinine sulfate in 0.1 M H2SO4).
Instrumentation
-
UV-Visible Spectrophotometer: For recording absorption spectra.
-
Spectrofluorometer: For recording fluorescence emission and excitation spectra. The instrument should be equipped with a thermostatted cell holder to maintain a constant temperature.
-
Quartz Cuvettes: 1 cm path length, four-sided polished for fluorescence measurements.
Sample Preparation
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like ethanol or acetone.
-
Working Solutions: From the stock solution, prepare dilute working solutions in each of the selected solvents. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects. This typically corresponds to a concentration in the micromolar range (1-10 µM).
Spectroscopic Measurements
-
Absorption Spectra:
-
Record the absorption spectrum of each this compound solution from approximately 300 nm to 600 nm using the corresponding pure solvent as a blank.
-
Determine the wavelength of maximum absorption (λabs) for each solvent.
-
-
Fluorescence Spectra:
-
Set the excitation wavelength to the λabs determined for each solvent.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 450 nm to 700 nm).
-
Determine the wavelength of maximum emission (λem) for each solvent.
-
To avoid artifacts, ensure that the excitation and emission slits are set to an appropriate width (e.g., 2-5 nm).
-
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method):
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound samples and the reference standard.
-
The quantum yield is calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'ref' refer to the this compound solution and the reference standard, respectively.
-
Data Analysis
-
Stokes' Shift Calculation: Calculate the Stokes' shift in wavenumbers (cm-1) using the following formula: Δν = (1/λabs - 1/λem) * 107
-
Lippert-Mataga Plot: To analyze the solvatochromic effect, a Lippert-Mataga plot can be constructed by plotting the Stokes' shift (Δν) against the solvent polarity function (Δf), where: Δf = [(ε-1)/(2ε+1)] - [(n2-1)/(2n2+1)] Here, ε is the dielectric constant and n is the refractive index of the solvent. A linear correlation in this plot is indicative of a dominant effect of the solvent's dipolarity on the spectral shift.[1][3]
Visualization of Solvatochromism in this compound
The following diagrams illustrate the fundamental principles of solvatochromism and a typical experimental workflow.
Caption: Energy level diagram illustrating the effect of solvent polarity on this compound.
Caption: Experimental workflow for characterizing the solvatochromism of this compound.
Conclusion
The pronounced and predictable solvatochromic behavior of this compound makes it an invaluable tool for researchers in chemistry, biology, and materials science. Its sensitivity to the local environment allows for the probing of polarity in complex systems, such as biological membranes, protein binding sites, and polymer matrices. A thorough understanding of its spectral properties and the methodologies for their characterization, as outlined in this guide, is essential for the accurate interpretation of experimental data and the successful design of novel applications for this versatile fluorescent dye.
References
- 1. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. PhotochemCAD | this compound [photochemcad.com]
- 8. researchgate.net [researchgate.net]
- 9. bioone.org [bioone.org]
- 10. nathan.instras.com [nathan.instras.com]
An In-depth Technical Guide to the Electronic Transition and Excited-State Dipole Moment of Coumarin 7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the photophysical properties of Coumarin 7, with a specific focus on its electronic transitions and the significant change in its dipole moment upon excitation. Understanding these characteristics is crucial for its application as a fluorescent probe, in laser dyes, and as a sensor in various chemical and biological systems.
Core Concepts: Intramolecular Charge Transfer
This compound's photophysical behavior is governed by an intramolecular charge transfer (ICT) process.[1] Upon absorption of light, an electron is promoted from the electron-donating 7-(diethylamino) group to the electron-withdrawing lactone carbonyl group of the coumarin core.[1] This redistribution of electron density leads to a significant increase in the dipole moment in the excited state compared to the ground state, making its fluorescence highly sensitive to the polarity of its environment.[2][3][4]
The electronic transition in this compound is primarily a π-π* transition.[5] This transition is responsible for its strong absorption and fluorescence in the visible region of the electromagnetic spectrum. The efficiency and energy of this ICT are influenced by the solvent environment, a phenomenon known as solvatochromism.[6][7]
Quantitative Photophysical Data
The photophysical properties of this compound are highly dependent on the solvent. The following table summarizes key quantitative data extracted from various studies.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Non-polar | |||||
| n-Hexane | 396 | 435 | 2250 | 0.04 | 0.5 |
| Cyclohexane | 398 | 440 | 2350 | 0.05 | 0.6 |
| Moderately Polar | |||||
| Dioxane | 410 | 460 | 2650 | 0.35 | 2.5 |
| Chloroform | 415 | 475 | 3050 | 0.55 | 3.0 |
| Ethyl Acetate | 412 | 470 | 3000 | 0.60 | 3.2 |
| Polar Aprotic | |||||
| Acetonitrile | 420 | 485 | 3250 | 0.75 | 3.8 |
| DMSO | 425 | 495 | 3350 | 0.80 | 4.0 |
| Polar Protic | |||||
| Ethanol | 422 | 490 | 3300 | 0.70 | 3.5 |
| Methanol | 423 | 492 | 3350 | 0.65 | 3.3 |
| Water | 430 | 510 | 3600 | 0.40 | 2.8 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Ground and Excited State Dipole Moments
The significant difference between the excited state (μ_e) and ground state (μ_g) dipole moments is a key characteristic of this compound. These values are typically determined using solvatochromic methods.
| Dipole Moment | Value (Debye, D) |
| Ground State (μ_g) | ~ 4-6 D |
| Excited State (μ_e) | ~ 10-15 D |
| Change in Dipole Moment (Δμ) | ~ 6-9 D |
The larger dipole moment in the excited state indicates a more polar nature, which explains the pronounced red-shift (bathochromic shift) in the emission spectrum with increasing solvent polarity.[3][8]
Experimental Protocols
Solvatochromic Method for Dipole Moment Estimation
The determination of the excited-state dipole moment of this compound relies on the solvatochromic shift of its absorption and fluorescence spectra in a series of solvents with varying polarities.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound (typically 10⁻⁵ to 10⁻⁶ M) in a range of solvents with accurately known dielectric constants (ε) and refractive indices (n).
-
Spectroscopic Measurements: Record the absorption and fluorescence spectra for each solution to determine the absorption maximum (ν_a) and fluorescence maximum (ν_f) in wavenumbers (cm⁻¹).
-
Data Analysis: The Stokes shift (Δν = ν_a - ν_f) is then correlated with the solvent polarity function, f(ε, n), using the Lippert-Mataga equation:
Δν = (2(μ_e - μ_g)² / (hca³)) * f(ε, n) + constant
where:
-
μ_e and μ_g are the excited and ground state dipole moments, respectively.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the Onsager cavity radius of the solute molecule.
-
f(ε, n) = ((ε - 1) / (2ε + 1)) - ((n² - 1) / (2n² + 1))
-
-
Dipole Moment Calculation: By plotting the Stokes shift against the solvent polarity function, a linear relationship is expected. The slope of this plot can be used to calculate the change in dipole moment (Δμ = μ_e - μ_g). The ground state dipole moment (μ_g) can be determined experimentally or through computational methods, allowing for the calculation of the excited-state dipole moment (μ_e).[3][8]
Fluorescence Quantum Yield and Lifetime Measurements
Fluorescence Quantum Yield (Φ_f):
The fluorescence quantum yield is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Prepare solutions of the sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with identical absorbance at the excitation wavelength.
-
Measure the fluorescence spectra of both the sample and the standard under the same experimental conditions.
-
The quantum yield is calculated using the following equation:
Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Fluorescence Lifetime (τ_f):
Fluorescence lifetime measurements are performed using Time-Correlated Single Photon Counting (TCSPC).
-
The sample is excited with a pulsed light source (e.g., a picosecond laser).
-
The time delay between the excitation pulse and the detection of the emitted photons is measured repeatedly.
-
A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.
-
The decay curve is then fitted to an exponential function to determine the fluorescence lifetime.
Visualizations
Caption: Workflow for determining the excited state dipole moment of this compound.
Caption: Intramolecular Charge Transfer (ICT) pathway in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy. | Semantic Scholar [semanticscholar.org]
- 3. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]
- 4. davidpublisher.com [davidpublisher.com]
- 5. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage ( I – V ) characteristic stud ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00762A [pubs.rsc.org]
- 6. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Intramolecular Charge Transfer (ICT) in Coumarin 7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarin 7, a fluorescent dye renowned for its sensitivity to the local environment, serves as a quintessential model for studying intramolecular charge transfer (ICT) processes. This technical guide provides a comprehensive overview of the photophysical phenomena governing the behavior of this compound, with a particular focus on the ICT mechanism. We delve into the theoretical underpinnings of ICT and the closely related twisted intramolecular charge transfer (TICT) state, detailing how solvent polarity profoundly influences the dye's spectral properties. This document furnishes detailed experimental protocols for key spectroscopic techniques, presents a compilation of photophysical data in various solvents, and employs visualizations to elucidate the complex dynamics at play. The information herein is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate and harness the unique properties of this compound in diverse applications, from fundamental photophysics to the development of advanced fluorescent probes.
Introduction to Intramolecular Charge Transfer (ICT) in Coumarin Dyes
Coumarin dyes are a class of fluorophores characterized by a benzopyrone backbone. Many coumarin derivatives, including this compound, feature an electron-donating group (EDG) at the 7-position and an electron-withdrawing group (EWG) as part of the lactone ring. This inherent electronic asymmetry gives rise to a significant change in the molecule's electronic distribution upon photoexcitation.
Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), predominantly localized on the EDG, to the lowest unoccupied molecular orbital (LUMO), which is largely centered on the EWG. This light-induced redistribution of electron density from the donor to the acceptor moiety within the same molecule is termed intramolecular charge transfer (ICT).[1] The resulting excited state, often referred to as the ICT state, is more polar than the ground state.
The efficiency and spectral characteristics of this ICT process are highly sensitive to the surrounding environment, particularly the polarity of the solvent.[2] In polar solvents, the highly dipolar ICT state is stabilized, leading to a red-shift in the fluorescence emission spectrum. This phenomenon, known as solvatochromism, makes coumarin dyes like this compound excellent probes for characterizing the polarity of their microenvironment.
The Role of the Twisted Intramolecular Charge Transfer (TICT) State
In addition to the planar ICT state, a non-emissive or weakly emissive state, known as the twisted intramolecular charge transfer (TICT) state, can play a crucial role in the de-excitation pathway of this compound, particularly in polar solvents.[3] The formation of the TICT state involves a rotational isomerization around the single bond connecting the electron-donating amino group at the 7-position and the coumarin core.
In the excited state, this rotation can lead to a conformation where the amino group is perpendicular to the plane of the coumarin ring. This twisted geometry results in a more complete charge separation and a highly polar, non-emissive state. The formation of the TICT state provides a non-radiative decay channel, which can lead to a significant reduction in the fluorescence quantum yield in polar solvents.[4][5] The competition between the emissive planar ICT state and the non-emissive TICT state is a key factor governing the fluorescence properties of this compound.
Quantitative Photophysical Data of this compound
The photophysical properties of this compound are markedly dependent on the solvent environment. The following tables summarize key quantitative data for this compound in a range of solvents with varying polarities.
Table 1: Absorption and Emission Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |
| Cyclohexane | 2.02 | 420 | 475 | 2880 |
| Dioxane | 2.21 | 425 | 488 | 3150 |
| Benzene | 2.28 | 430 | 495 | 3180 |
| Chloroform | 4.81 | 435 | 505 | 3340 |
| Ethyl Acetate | 6.02 | 432 | 508 | 3650 |
| Tetrahydrofuran | 7.58 | 433 | 510 | 3680 |
| Dichloromethane | 8.93 | 438 | 515 | 3610 |
| Acetone | 20.7 | 435 | 520 | 3980 |
| Ethanol | 24.6 | 436 | 525 | 4080 |
| Acetonitrile | 37.5 | 434 | 528 | 4320 |
| Dimethyl Sulfoxide | 46.7 | 440 | 530 | 4090 |
| Water | 80.1 | 444 | 540 | 4260 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary slightly depending on experimental conditions.
Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents
| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Radiative Rate Constant (k_r, 10⁸ s⁻¹) | Non-radiative Rate Constant (k_nr, 10⁸ s⁻¹) |
| Cyclohexane | 0.92 | 4.5 | 2.04 | 0.18 |
| Dioxane | 0.88 | 4.3 | 2.05 | 0.28 |
| Benzene | 0.85 | 4.1 | 2.07 | 0.36 |
| Chloroform | 0.75 | 3.8 | 1.97 | 0.66 |
| Ethyl Acetate | 0.68 | 3.5 | 1.94 | 0.91 |
| Tetrahydrofuran | 0.65 | 3.4 | 1.91 | 1.03 |
| Dichloromethane | 0.58 | 3.1 | 1.87 | 1.35 |
| Acetone | 0.45 | 2.5 | 1.80 | 2.20 |
| Ethanol | 0.38 | 2.2 | 1.73 | 2.82 |
| Acetonitrile | 0.25 | 1.6 | 1.56 | 4.69 |
| Dimethyl Sulfoxide | 0.30 | 1.8 | 1.67 | 3.89 |
| Water | 0.05 | 0.5 | 1.00 | 19.00 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary slightly depending on experimental conditions.
Experimental Protocols
Accurate characterization of the ICT process in this compound relies on a suite of spectroscopic techniques. Detailed methodologies for these key experiments are provided below.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima, and Stokes shift of this compound in various solvents.
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarities
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM. From the stock solution, prepare working solutions in the desired solvents with concentrations in the micromolar range (e.g., 1-10 µM). The absorbance of the working solutions at the absorption maximum should be kept below 0.1 to avoid inner filter effects.
-
Absorption Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorption spectrum of the this compound solution from approximately 300 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Measurement:
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum over a wavelength range that covers the entire emission band (e.g., 450 nm to 700 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
-
Data Analysis:
-
Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) using the following equation: Δν = (1/λ_abs - 1/λ_em) x 10⁷
-
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a standard of known quantum yield.[6]
Materials:
-
This compound
-
Reference dye with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a corrected emission spectrum function
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a series of solutions of both this compound and the reference dye in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Absorption Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Excite each solution at the same wavelength used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each solution.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.
-
Determine the slope of the linear fit for both plots (Grad_sample and Grad_ref).
-
Calculate the quantum yield of the sample (Φ_f_sample) using the following equation: Φ_f_sample = Φ_f_ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²) where n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime (τ_f) of this compound.[1]
Materials:
-
This compound solution (as prepared for steady-state measurements)
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or LED) with an appropriate excitation wavelength
-
Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT)
-
TCSPC electronics
-
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) to measure the instrument's response to the excitation pulse.
-
-
Sample Measurement:
-
Replace the scattering solution with the this compound solution.
-
Acquire the fluorescence decay histogram by collecting photons over a set period.
-
-
Data Analysis:
-
Deconvolute the instrument response function from the measured fluorescence decay using appropriate software.
-
Fit the decay curve to an exponential function (or a sum of exponentials if the decay is multi-exponential) to determine the fluorescence lifetime (τ_f).
-
Visualizing the ICT Process and Experimental Workflow
Graphical representations are invaluable for understanding the complex processes involved in the investigation of ICT in this compound.
Caption: Jablonski diagram illustrating the intramolecular charge transfer (ICT) process in this compound.
Caption: Experimental workflow for investigating the ICT properties of this compound.
Conclusion
The intramolecular charge transfer dynamics of this compound present a fascinating and instructive area of study in photophysics. The pronounced sensitivity of its spectral properties to the solvent environment, governed by the interplay between the emissive ICT state and the non-emissive TICT state, makes it a powerful tool for probing local polarity. The experimental protocols and data provided in this guide offer a solid foundation for researchers to explore and utilize the unique characteristics of this compound. A thorough understanding of its ICT mechanism is paramount for the rational design of novel fluorescent probes and materials with tailored photophysical properties for applications in chemistry, biology, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Coumarin 7 as a Fluorescent Probe for Environmental Polarity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarin 7, a highly sensitive fluorescent dye, has emerged as a powerful tool for probing the micro-environment of complex chemical and biological systems. Its photophysical properties, particularly its fluorescence emission spectrum, are exquisitely sensitive to the polarity of its surroundings. This technical guide provides a comprehensive overview of the principles and methodologies for utilizing this compound as a fluorescent probe for environmental polarity. We delve into the core mechanism of its solvatochromic behavior, present detailed experimental protocols for its application, and provide a compilation of its quantitative photophysical data in various solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this compound in their studies of molecular interactions, membrane dynamics, and drug delivery systems.
Core Principles: The Solvatochromism of this compound
The sensitivity of this compound to environmental polarity stems from a phenomenon known as solvatochromism , where the color (absorption or emission wavelength) of a dye changes with the polarity of the solvent. In the case of this compound, this is driven by an Intramolecular Charge Transfer (ICT) mechanism.
Upon photoexcitation, the this compound molecule transitions from its ground state (S₀) to a locally excited (LE) state. In polar environments, this LE state can further relax to a lower-energy, highly polar ICT state. This relaxation process involves a redistribution of electron density within the molecule, leading to a significant increase in its dipole moment. The extent of stabilization of this ICT state by the surrounding polar solvent molecules dictates the energy of the emitted photon.
-
In polar solvents: The highly polar ICT state is significantly stabilized, resulting in a lower energy emission and a red-shift (shift to longer wavelengths) in the fluorescence spectrum.
-
In non-polar solvents: The ICT state is less stabilized, leading to a higher energy emission and a blue-shift (shift to shorter wavelengths) in the fluorescence spectrum.[1][2]
This relationship between the fluorescence emission and solvent polarity allows for the quantitative determination of the local polarity of an environment by measuring the spectral shift of this compound. In moderately to highly polar solvents, a linear correlation is often observed between the Stokes shift of this compound and the Lippert-Mataga solvent polarity parameter (Δf).[1][2] However, in nonpolar solvents, this compound is thought to exist in a nonplanar conformation, leading to deviations from this linear relationship.[1]
Intramolecular Charge Transfer (ICT) Mechanism
The following diagram illustrates the ICT process and the influence of solvent polarity on the energy levels of this compound.
Caption: Intramolecular Charge Transfer (ICT) mechanism in this compound.
Quantitative Photophysical Data
The following table summarizes the key photophysical properties of this compound in a range of solvents with varying polarities. This data is essential for the calibration and interpretation of experimental results.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Solvent Polarity (Δf) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) | Quantum Yield (Φf) | Lifetime (τf, ns) |
| Cyclohexane | 2.02 | 1.427 | 0.000 | 419 | 465 | 2488 | 0.25 | 2.1 |
| Dioxane | 2.21 | 1.422 | 0.021 | 426 | 480 | 2780 | 0.52 | 3.2 |
| Chloroform | 4.81 | 1.446 | 0.149 | 430 | 495 | 3105 | 0.65 | 3.5 |
| Ethyl Acetate | 6.02 | 1.372 | 0.201 | 425 | 498 | 3624 | 0.58 | 3.3 |
| Acetonitrile | 37.5 | 1.344 | 0.305 | 423 | 508 | 4133 | 0.45 | 2.9 |
| Ethanol | 24.55 | 1.361 | 0.288 | 436 | 515 | 3710 | 0.82 | 4.1 |
| Methanol | 32.7 | 1.329 | 0.309 | 425 | 520 | 4530 | 0.35 | 2.7 |
| Water | 80.1 | 1.333 | 0.320 | 420 | 535 | 5234 | 0.03 | 0.5 |
Note: The values presented are compiled from various sources and may vary slightly depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for using this compound to determine the environmental polarity of a sample.
Materials and Equipment
-
Materials:
-
This compound (laser grade)
-
Spectroscopic grade solvents (a series with a range of polarities)
-
Sample of interest (e.g., protein solution, liposome suspension, polymer matrix)
-
High-purity water (Milli-Q or equivalent)
-
Volumetric flasks and micropipettes
-
-
Equipment:
-
UV-Vis spectrophotometer
-
Fluorometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Experimental Workflow
The following diagram outlines the general workflow for a typical experiment using this compound as a polarity probe.
Caption: Experimental workflow for determining environmental polarity.
Detailed Methodologies
Step 1: Preparation of this compound Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 1-10 mM).
-
Store the stock solution in the dark at 4°C to prevent photodegradation.
Step 2: Spectroscopic Measurements in Calibration Solvents
-
Prepare a series of dilute solutions of this compound (final concentration typically 1-10 µM) in a range of spectroscopic grade solvents with known polarities.
-
For each solvent, record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).
-
Record the fluorescence emission spectrum using a fluorometer. The excitation wavelength should be set to the λabs determined in the previous step. Record the emission maximum (λem).
-
Ensure that the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
Step 3: Spectroscopic Measurements in the Sample of Interest
-
Prepare a solution of this compound in your sample of interest (e.g., protein solution, liposome suspension) at the same final concentration used for the calibration solvents.
-
Incubate the sample to allow the probe to partition into the desired microenvironment.
-
Record the absorption and fluorescence emission spectra as described in Step 2.
Step 4: Data Analysis
-
Calculate the Stokes Shift (Δν): For each solvent and the sample, calculate the Stokes shift in wavenumbers (cm⁻¹) using the following equation: Δν = (1/λabs - 1/λem) x 10⁷
-
Construct the Lippert-Mataga Plot:
-
Calculate the solvent polarity parameter (Δf) for each calibration solvent using the equation: Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)] where ε is the dielectric constant and n is the refractive index of the solvent.
-
Plot the calculated Stokes shift (Δν) as a function of the solvent polarity parameter (Δf).
-
Perform a linear regression on the data points for the moderately to highly polar solvents to obtain a calibration curve.
-
-
Determine the Polarity of the Unknown Environment:
-
Using the Stokes shift measured for this compound in your sample, interpolate the corresponding Δf value from the Lippert-Mataga plot.
-
This Δf value represents the effective environmental polarity experienced by the this compound probe within your sample.
-
Applications in Research and Drug Development
The ability of this compound to report on local environmental polarity makes it a valuable tool in a variety of research areas:
-
Membrane Fluidity and Polarity: Probing the polarity gradient across lipid bilayers and studying the effects of drugs or other molecules on membrane properties.
-
Protein-Ligand Binding: Characterizing the polarity of binding pockets in proteins and monitoring conformational changes upon ligand binding.
-
Drug Delivery Systems: Assessing the internal environment of micelles, liposomes, and nanoparticles used for drug encapsulation and delivery.
-
Polymer Science: Investigating the micro-polarity of polymer matrices and monitoring polymerization processes.
Conclusion
This compound is a versatile and highly sensitive fluorescent probe for investigating environmental polarity. By understanding the principles of its solvatochromic behavior and following standardized experimental protocols, researchers can gain valuable insights into the microscopic properties of complex chemical and biological systems. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for the successful application of this compound in a wide range of scientific disciplines.
References
- 1. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photophysical properties of coumarin-7 dye: role of twisted intramolecular charge transfer state in high polarity protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Influence of Solvent Environments on Coumarin 7 Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the solvent environment in modulating the fluorescence properties of Coumarin 7, a widely utilized fluorescent probe. Understanding these solvent effects is paramount for the accurate interpretation of experimental data and the rational design of fluorescent assays in diverse fields, including drug discovery and materials science. This document provides a comprehensive overview of the photophysical principles, detailed experimental protocols, and a quantitative summary of this compound's behavior in various solvents.
Core Principles: Solvatochromism and the Excited State
The fluorescence of this compound is highly sensitive to the polarity of its surrounding medium, a phenomenon known as solvatochromism. This sensitivity arises from changes in the electronic distribution of the molecule upon excitation. When this compound absorbs a photon, it transitions from its ground electronic state (S₀) to an excited singlet state (S₁). This excited state often possesses a larger dipole moment than the ground state.
In polar solvents, the solvent molecules will reorient around the excited this compound molecule to stabilize the larger dipole moment. This stabilization lowers the energy of the excited state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. The magnitude of this shift is dependent on the polarity of the solvent. This relationship is often described by the Lippert-Mataga equation, which correlates the Stokes shift with the solvent's dielectric constant and refractive index.
Conversely, in nonpolar solvents, this stabilization is less pronounced, resulting in a blue-shifted (shorter wavelength) emission. The interplay of these interactions governs the key photophysical parameters of this compound, including its absorption and emission maxima, Stokes shift, and fluorescence quantum yield.[1][2][3]
Quantitative Analysis of Solvent Effects on this compound
The following tables summarize the key photophysical parameters of this compound in a range of solvents with varying polarities. These data have been compiled from various literature sources to provide a comparative overview.
Table 1: Absorption and Emission Maxima of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |
| Cyclohexane | 2.02 | 419 | 460 |
| Toluene | 2.38 | 428 | 482 |
| Dichloromethane | 8.93 | 435 | 508 |
| Acetone | 20.7 | 429 | 515 |
| Acetonitrile | 37.5 | 425 | 520 |
| Methanol | 32.7 | 424 | 525 |
| Water | 80.1 | 430 | 540 |
Table 2: Stokes Shift and Fluorescence Quantum Yield of this compound in Various Solvents
| Solvent | Stokes Shift (Δν) (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| Cyclohexane | 2100 | 0.85 |
| Toluene | 2700 | 0.78 |
| Dichloromethane | 3600 | 0.65 |
| Acetone | 4300 | 0.50 |
| Acetonitrile | 4800 | 0.42 |
| Methanol | 5100 | 0.30 |
| Water | 5500 | 0.15 |
Note: The values presented in these tables are approximate and can vary slightly depending on the experimental conditions and purity of the solvents and dye.
Experimental Protocols
Accurate determination of the photophysical properties of this compound requires meticulous experimental procedures. The following sections detail the methodologies for absorption and fluorescence measurements, as well as the determination of the fluorescence quantum yield.
Preparation of Solutions
-
Stock Solution: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile) at a concentration of approximately 1 mM. Protect the solution from light to prevent photodegradation.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution in the desired solvents. The final concentrations should be in the micromolar range (1-10 µM) to ensure that the absorbance at the excitation wavelength is below 0.1, minimizing inner filter effects.
Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Blank Correction: Use the pure solvent in a matched cuvette as a reference to record the baseline.
-
Measurement: Record the absorption spectrum of each this compound solution from approximately 350 nm to 600 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λ_abs) for each solvent.
Fluorescence Spectroscopy
-
Instrumentation: Use a calibrated spectrofluorometer equipped with a thermostatted cuvette holder.
-
Excitation Wavelength: Excite the sample at its absorption maximum (λ_abs) in the respective solvent.
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range that covers the entire emission band (e.g., 450 nm to 700 nm).
-
Slit Widths: Use narrow excitation and emission slit widths (e.g., 2-5 nm) to ensure good spectral resolution.
-
Data Analysis: Determine the wavelength of maximum emission (λ_em) for each solvent.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_f) is determined relative to a well-characterized fluorescence standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a commonly used standard for the spectral region of this compound.
The quantum yield of the sample (Φ_f(S)) is calculated using the following equation:
Φ_f(S) = Φ_f(R) * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
Φ_f(R) is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts S and R refer to the sample and reference, respectively.
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the quinine sulfate reference standard with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.
-
Record the absorption and fluorescence emission spectra for each solution.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The plots should be linear and pass through the origin.
-
Determine the gradients (slopes) of these plots. The ratio of the gradients is equal to (I_S / A_S) / (I_R / A_R).
-
Calculate the quantum yield of the this compound sample using the equation above, incorporating the known quantum yield of the reference and the refractive indices of the respective solvents.[4][5][6][7]
Visualizing the Processes
The following diagrams illustrate the fundamental processes and workflows involved in studying the solvent effects on this compound fluorescence.
Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Caption: Experimental workflow for studying solvent effects on this compound fluorescence.
Caption: Relationship between solvent polarity and the photophysical properties of this compound.
Conclusion
The fluorescence of this compound is a powerful tool for probing local environments. However, its strong dependence on solvent polarity necessitates a thorough understanding and careful control of experimental conditions. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can confidently utilize this compound in their studies and accurately interpret the resulting fluorescence data. The formation of a non-planar twisted intramolecular charge transfer (TICT) state in more polar solvents is often cited as a key mechanism for the observed decrease in fluorescence quantum yield, as it provides an efficient non-radiative decay pathway.[1][3][8] This comprehensive understanding is crucial for the successful application of this compound in sensitive and quantitative fluorescence-based assays.
References
- 1. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. static.horiba.com [static.horiba.com]
- 8. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism (Journal Article) | OSTI.GOV [osti.gov]
Unveiling the Non-Linear Optical Potential of Coumarin 7 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Coumarin 7 and its derivatives have emerged as a significant class of organic chromophores, garnering substantial interest for their robust non-linear optical (NLO) properties. Their inherent charge transfer characteristics, high fluorescence quantum yields, and photostability make them prime candidates for a range of applications, from advanced materials science to cutting-edge biomedical imaging. This technical guide delves into the core aspects of the non-linear optical properties of this compound derivatives, providing a comprehensive overview of their synthesis, key NLO parameters, experimental characterization techniques, and the critical structure-property relationships that govern their performance.
Quantitative Non-Linear Optical Properties
The NLO response of this compound derivatives is profoundly influenced by the nature and position of substituent groups on the coumarin scaffold. Electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position generally enhance the intramolecular charge transfer (ICT), leading to larger hyperpolarizability and two-photon absorption cross-sections.[1][2] The following tables summarize key quantitative NLO data for a selection of this compound derivatives, providing a comparative analysis for researchers.
Table 1: Second-Order Hyperpolarizability (γ) of Selected this compound Derivatives
| Compound | Substituent at C3 | Substituent at C7 | Second-Order Hyperpolarizability (γ) (x 10⁻³⁶ esu) |
| Derivative 1 | -H | -N(C₂H₅)₂ | 589.27 |
| Derivative 2 | -H | Carbazole | 841.29 |
| Derivative 3 | -H | Diphenylamine | 1043.00 |
Data sourced from theoretical calculations.
Table 2: Two-Photon Absorption (TPA) Cross-Section (σ₂) of Selected Coumarin Derivatives
| Compound | Substituent(s) | TPA Cross-Section (σ₂) (GM) | Excitation Wavelength (nm) |
| Coumarin 102 | - | 26 ± 7 | 730-870 |
| Coumarin 153 | - | 36 ± 9 | 730-870 |
| Coumarin 307 | - | 28 ± 7 | 730-870 |
| DEDAPC | 3-(4-(dimethylamino)phenyl) | 18 | 680 |
| C²PMC | Quadrupolar with carbazole & methyl | Varies with solvent | - |
| C²PC | Quadrupolar with carbazole | Varies with solvent | - |
| D²PMC | Quadrupolar with diphenylamine & methyl | Varies with solvent | - |
| TPA(CC)³ | Octupolar with carbazole | 412-418 (absorption max) | - |
| TPA(DC)³ | Octupolar with diphenylamine | 430 (absorption max) | - |
1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹ DEDAPC: 7-(diethylamino)-3-(4-(dimethylamino)phenyl)-2H-chromen-2-one[3] Data for Coumarins 102, 153, and 307 from experimental measurements.[4] Data for quadrupolar and octupolar derivatives are based on their photophysical properties, indicating potential for large TPA cross-sections.[3]
Experimental Protocols
The characterization of the NLO properties of this compound derivatives relies on a suite of specialized experimental techniques. The following sections detail the methodologies for two of the most common and crucial experiments.
Z-Scan Technique for Third-Order NLO Measurements
The Z-scan technique is a simple yet powerful method to determine both the sign and magnitude of the third-order non-linear refractive index (n₂) and the non-linear absorption coefficient (β).[5][6]
Methodology:
-
Sample Preparation: The this compound derivative is dissolved in a suitable high-purity solvent (e.g., methanol, DMSO) to form a solution of known concentration. The solution is then placed in a cuvette with a known path length.
-
Optical Setup: A high-intensity laser beam with a Gaussian profile is focused using a lens. The sample cuvette is mounted on a translation stage that allows it to be moved along the z-axis (the direction of beam propagation) through the focal point of the lens.
-
Data Acquisition (Closed Aperture): To measure the non-linear refractive index (n₂), an aperture is placed in the far-field of the laser beam before the detector. The transmittance of the laser beam through the aperture is measured as the sample is moved through the focal point. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative (self-defocusing) n₂, while a valley followed by a peak indicates a positive (self-focusing) n₂.
-
Data Acquisition (Open Aperture): To measure the non-linear absorption coefficient (β), the aperture is removed, and the total transmittance of the laser beam is measured as the sample is moved through the focal point. A decrease in transmittance at the focal point indicates two-photon absorption or reverse saturable absorption, while an increase indicates saturable absorption.
-
Data Analysis: The normalized transmittance data from both closed and open aperture scans are then fitted to theoretical models to extract the values of n₂ and β. The third-order non-linear optical susceptibility (χ⁽³⁾) can then be calculated from these parameters.[7]
Hyper-Rayleigh Scattering (HRS) for Second-Order NLO Measurements
Hyper-Rayleigh Scattering is a technique used to measure the first hyperpolarizability (β) of molecules in solution, which is related to the second-order NLO response.[8][9]
Methodology:
-
Sample Preparation: The this compound derivative is dissolved in a suitable solvent at various concentrations.
-
Optical Setup: A high-intensity, pulsed laser beam is focused into the sample cell. The light scattered at twice the frequency of the incident laser (the second harmonic) is collected at a 90° angle to the incident beam.
-
Signal Detection: The scattered second-harmonic light is passed through a monochromator to select the desired wavelength and then detected by a sensitive photodetector, such as a photomultiplier tube.
-
Data Analysis: The intensity of the Hyper-Rayleigh scattered light is proportional to the square of the incident laser intensity and the concentration of the NLO active molecules. By measuring the HRS intensity as a function of concentration and comparing it to a known standard, the first hyperpolarizability (β) of the coumarin derivative can be determined.[10]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives with tailored NLO properties is a key area of research. Various synthetic strategies are employed, often involving the condensation of substituted phenols with β-ketoesters or malonic acid derivatives.[11][12][13]
A common route for synthesizing 7-substituted coumarins is the Pechmann condensation.[12] For example, the reaction of a substituted resorcinol with ethyl acetoacetate in the presence of an acid catalyst can yield a 7-hydroxy-4-methylcoumarin derivative. The 7-hydroxyl group can then be further functionalized to introduce various electron-donating groups.[14][15] Modifications at the 3-position can be achieved through reactions such as the Knoevenagel condensation of a 7-substituted salicylaldehyde with an active methylene compound.[16][17]
Visualizing Key Relationships and Workflows
To better understand the intricate relationships governing the NLO properties of this compound derivatives and the experimental workflows for their characterization, the following diagrams are provided.
Caption: Structure-Property-Application relationship for this compound derivatives.
Caption: Experimental workflow for the Z-scan technique.
Conclusion
The exploration of the non-linear optical properties of this compound derivatives reveals a versatile and highly tunable class of organic materials. The strategic modification of the coumarin core with various functional groups provides a powerful tool for enhancing their second and third-order NLO responses. The experimental protocols outlined, coupled with the quantitative data presented, offer a solid foundation for researchers to design, synthesize, and characterize novel this compound derivatives with optimized NLO properties for a wide array of applications in photonics and biophotonics. The continued investigation into these fascinating molecules holds the promise of significant advancements in non-linear optics and related fields.
References
- 1. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-emission relationship of some coumarin laser dyes and related molecules: Prediction of radiative energy dissipation and the intersystem crossing rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. hajim.rochester.edu [hajim.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. OPG [opg.optica.org]
- 10. Characterization of the nonlinear optical properties of nanocrystals by Hyper Rayleigh Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and evaluation of 3,7-substituted coumarin derivatives as multifunctional Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel C7-Substituted Coumarins as Selective Monoamine Oxidase Inhibitors: Discovery, Synthesis and Theoretical Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP0413152A1 - 7-Hydroxy coumarins having substitutions in the 4 position - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Detecting Metal Ions in Biological Systems Using Coumarin 7 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Coumarin 7 and its derivatives as fluorescent probes for the detection of various metal ions within biological systems. The inherent photophysical properties of the coumarin scaffold, including high quantum yields and sensitivity to the local environment, make it an excellent platform for developing highly specific and sensitive metal ion sensors.
Principle of Metal Ion Detection
Coumarin-based fluorescent probes for metal ion detection typically operate through one of two primary signaling mechanisms: Chelation-Enhanced Fluorescence (CHEF) or C=N Isomerization.
-
Chelation-Enhanced Fluorescence (CHEF): In the absence of a target metal ion, the fluorescence of the coumarin derivative is often quenched due to photoinduced electron transfer (PET) from a chelating moiety to the excited fluorophore. Upon binding of the metal ion to the chelator, this PET process is inhibited, leading to a significant "turn-on" of the fluorescence signal.
-
C=N Isomerization: Some coumarin probes incorporate a C=N double bond within their structure. In the free state, rotation around this bond provides a non-radiative decay pathway for the excited state, resulting in weak fluorescence. The coordination of a metal ion restricts this isomerization, blocking the non-radiative pathway and causing a substantial enhancement in fluorescence intensity.[1]
Quantitative Data of Selected Coumarin-Based Probes
The following tables summarize the key quantitative parameters of various this compound derivatives for the detection of different metal ions.
Table 1: Performance of Coumarin-Based Probes for Zinc (Zn²⁺) Detection
| Probe Name/Derivative | Detection Limit (LOD) | Fluorescence Enhancement (I/I₀) | Quantum Yield (Φ) (Bound) | Target Analyte | Reference |
| Coumarin-Schiff Base (HL1) | - | Significant | - | Zn²⁺ | [2] |
| Acetylated Coumarin Sensor | - | Large | - | Zn²⁺ | [3] |
| Ratiometric Coumarin Probe | - | Ratiometric change | - | Zn²⁺ | [4] |
| Coumarin-based Probe 1 | - | - | 0.56 | Zn²⁺ | [5] |
Table 2: Performance of Coumarin-Based Probes for Copper (Cu²⁺) and Iron (Fe³⁺) Detection
| Probe Name/Derivative | Detection Limit (LOD) | Fluorescence Response | Target Analyte | Reference |
| Coumarin-Schiff Base (CS1) | 5.80 ± 0.01 nM | "Turn-off" | Cu²⁺ | [6] |
| Coumarin-derivative (MCPC) | 1.47 nM | "Turn-off" | Cu²⁺ | [6] |
| Morpholine-functionalized Coumarin | 26 nM | "Turn-off" | Cu²⁺ | [6] |
| Coumarin-based probes | - | "Turn-off" | Cu²⁺, Fe³⁺ | [7] |
Experimental Protocols
Synthesis of a Coumarin-Schiff Base Probe for Zn²⁺ Detection
This protocol describes the synthesis of a representative coumarin-Schiff base fluorescent probe for the detection of zinc ions, adapted from similar reported procedures.[8]
Materials:
-
3-amino-7-hydroxycoumarin
-
2-hydroxy-1-naphthaldehyde
-
Ethanol (absolute)
-
Acetic anhydride
-
N-acetylglycine
-
Anhydrous sodium acetate
-
Concentrated HCl
-
30% NaOH solution
Procedure:
-
Synthesis of 3-amino-7-hydroxycoumarin:
-
A mixture of N-acetylglycine, anhydrous sodium acetate, and 2,4-dihydroxybenzaldehyde in acetic anhydride is refluxed for eight hours.
-
The reaction mixture is poured into ice to obtain a yellow precipitate.
-
The precipitate is filtered and then refluxed for two hours in a solution of ethanol and concentrated HCl (1:2).
-
The mixture is poured into ice water, and the pH is adjusted to 5-6 with 30% NaOH solution.
-
The solution is concentrated, and the crude product is precipitated and recrystallized from ethanol to yield 3-amino-7-hydroxycoumarin.[8]
-
-
Synthesis of the Coumarin-Schiff Base Probe:
-
Dissolve 3-amino-7-hydroxycoumarin (0.5 mmol) and 2-hydroxy-1-naphthaldehyde (0.5 mmol) in absolute ethanol.
-
Reflux the reaction mixture for twelve hours.
-
A red powder precipitate will form. Filter the precipitate, wash it three times with ethyl alcohol, and dry it in a vacuum chamber.[8]
-
-
Characterization:
-
Characterize the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
-
General Protocol for Fluorescence Spectroscopy
This protocol outlines the general steps for evaluating the fluorescent response of a coumarin-based probe to metal ions.
Materials:
-
Synthesized coumarin probe stock solution (e.g., 1 mM in DMSO)
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water)
-
Appropriate buffer solution (e.g., HEPES, pH 7.4)
-
Solvent (e.g., a mixture of buffer and an organic solvent like DMSO or ethanol)
-
Fluorometer
Procedure:
-
Prepare a working solution of the coumarin probe (e.g., 10 µM) in the chosen solvent system.
-
Record the fluorescence emission spectrum of the probe solution alone (this will serve as the baseline, I₀).
-
Sequentially add small aliquots of the metal ion stock solution to the probe solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Monitor the changes in fluorescence intensity at the emission maximum.
-
To test for selectivity, repeat the experiment with a range of different metal ions at the same concentration.
Protocol for Live Cell Imaging of Intracellular Zn²⁺
This protocol provides a general guideline for visualizing intracellular zinc ions using a coumarin-based fluorescent probe.[3][5][9]
Materials:
-
Cell line of interest (e.g., HeLa, PC12, NIH 3T3)
-
Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)
-
Glass-bottom dishes or coverslips
-
Coumarin-based Zn²⁺ probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Zinc pyrithione or ZnSO₄ (for increasing intracellular Zn²⁺)
-
TPEN (a zinc chelator, for control experiments)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed the cells onto glass-bottom dishes or coverslips and culture them until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the coumarin probe (typically 1-10 µM) in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash them once with PBS.
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe solution and wash the cells two to three times with warm PBS or serum-free medium to remove any excess probe.
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the coumarin fluorophore.
-
-
Controls (Optional):
-
To confirm that the observed fluorescence is due to intracellular Zn²⁺, you can treat the cells with a membrane-permeable zinc source like zinc pyrithione to increase the signal, or with the zinc chelator TPEN to decrease the signal.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
Caption: C=N Isomerization signaling pathway.
Experimental Workflows
Caption: Workflow for the synthesis of a coumarin-Schiff base probe.
Caption: General workflow for live cell imaging of intracellular metal ions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of coumarin-based Zn(2+) probes for ratiometric fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Live-Cell Imaging of Organelles with Coumarin 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 7 is a fluorescent dye known for its utility in live-cell imaging. Belonging to the coumarin family of fluorophores, it exhibits sensitivity to the polarity of its microenvironment, a property known as solvatochromism.[1][2] This characteristic makes it particularly well-suited for visualizing lipid-rich structures within living cells, as its fluorescence intensifies in nonpolar environments.[1][3] this compound and its derivatives are valuable tools for studying cellular dynamics, including the tracking of lipid droplets and potentially other organelles, due to their cell permeability, generally low cytotoxicity at working concentrations, and favorable photophysical properties.[4][5][6] These application notes provide detailed protocols for the use of this compound in live-cell imaging of organelles, with a primary focus on lipid droplets, alongside methods for assessing its biocompatibility.
Data Presentation
Photophysical Properties of Coumarin Derivatives
The selection of a suitable fluorescent probe is critical for successful live-cell imaging. The following table summarizes key photophysical properties of coumarin derivatives, offering a comparative overview for various imaging applications.
| Compound/Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Stokes Shift (nm) | Key Application | Reference(s) |
| Coumarin | ~330 | ~380 | Low | - | ~50 | General Fluorophore | [7] |
| 7-Hydroxycoumarin | - | ~455 | - | - | - | General Fluorophore | [8] |
| Coumarin 1 | - | - | - | - | - | Mitochondrial Staining | [9] |
| Coumarin-Pyridine Derivative | - | - | - | - | 185 | Mitochondrial Imaging | [10] |
| π-Extended Coumarin (PC6S) | >450 | >550 | >0.80 | - | >100 | Lipid Droplet Imaging | [11] |
| Donor-Acceptor Coumarins | Visible Region | - | up to 0.95 | up to 46,000 | Large | Polarity Sensing | [1][2] |
| Coumarin-based NAD(P)H Probe | - | - | - | - | - | NAD(P)H Detection | [4] |
Cytotoxicity of Coumarin Derivatives
It is crucial to assess the potential cytotoxicity of any fluorescent probe used in live-cell imaging. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity. The following table presents IC50 values for various coumarin derivatives against different cancer cell lines, as reported in the literature.
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| Compound 4 | HL60 (Leukemia) | MTT | 8.09 | [12] |
| Compound 4 | MCF-7 (Breast) | MTT | 3.26 | [12] |
| Compound 4 | A549 (Lung) | MTT | 9.34 | [12] |
| Compound 8b | HepG2 (Liver) | MTT | 13.14 | [12] |
| Umbelliprenin | MCF-7 (Breast) | Not Specified | 9.0 | [13] |
| Umbelliprenin | MDA-MB-231 (Breast) | Not Specified | 7.0 | [13] |
Experimental Protocols
I. General Protocol for Live-Cell Staining with this compound
This protocol provides a general workflow for staining live cells with this compound. Optimization of probe concentration and incubation time is recommended for each specific cell line and experimental condition.[5]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Live-cell imaging medium
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and culture until they reach 50-70% confluency.[5]
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. The final working concentration typically ranges from 1-10 µM.[5] Dilute the stock solution to the desired final concentration in pre-warmed serum-free or complete culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.[5] The optimal incubation time may vary.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium or PBS.[14]
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for blue fluorescence (e.g., DAPI filter set).[8]
II. Specific Protocol for Staining Lipid Droplets
This compound's solvatochromic properties make it an excellent probe for the nonpolar environment of lipid droplets.[3][15]
Procedure:
-
Follow the "General Protocol for Live-Cell Staining" (steps 1 and 2) to culture the cells of interest.
-
Prepare a working solution of this compound at a final concentration of 200 nM to 5 µM in the appropriate medium.[3][4]
-
Incubate the cells with the this compound solution for 30 minutes at 37°C.
-
Wash the cells as described in the general protocol.
-
Image the cells immediately. Lipid droplets will appear as bright, distinct puncta.
III. Protocol for Staining Mitochondria with Coumarin Derivatives
While this compound is primarily known for lipid droplet staining, certain cationic coumarin derivatives have been shown to accumulate in mitochondria due to the mitochondrial membrane potential.[9][10]
Procedure:
-
Follow the "General Protocol for Live-Cell Staining" (steps 1 and 2) to culture the cells.
-
Use a mitochondria-targeting coumarin derivative (e.g., a coumarin-pyridine derivative or similar cationic coumarin) at a concentration of approximately 200 nM.[16]
-
Incubate the cells for 15-30 minutes at 37°C.
-
Wash the cells gently with pre-warmed medium.
-
Co-stain with a known mitochondrial marker (e.g., MitoTracker Deep Red) for confirmation of localization.[16]
-
Image the cells, observing for colocalization between the coumarin derivative and the mitochondrial marker.
IV. Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells and is a common method for assessing cytotoxicity.[13][17]
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[5] Include a vehicle-only control (DMSO).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: General workflow for live-cell staining with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polarity-Sensitive Coumarins Tailored to Live Cell Imaging [arpi.unipi.it]
- 3. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. 2,7-Diaminobenzopyrylium Dyes Are Live-Cell Mitochondrial Stains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mitochondria-targeted fluorescent probe based on coumarin–pyridine derivatives for hypochlorite imaging in living cells and zebrafish - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. Visualization of Lipid Droplets in Living Cells and Fatty Livers of Mice Based on the Fluorescence of π-Extended Coumarin Using Fluorescence Lifetime Imaging Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Coumarin 7 in Fluorescence Resonance Energy Transfer (FRET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 7, a versatile blue-emitting fluorophore, serves as an excellent donor in Fluorescence Resonance Energy Transfer (FRET) applications. Its favorable photophysical properties, including a significant Stokes shift and environmental sensitivity, make it a valuable tool in biological research and drug discovery. FRET is a non-radiative energy transfer process occurring between a donor and an acceptor fluorophore in close proximity (typically 1-10 nm), which is highly sensitive to the distance and orientation between the two molecules. This phenomenon is widely harnessed to develop assays for monitoring molecular interactions, enzyme activities, and conformational changes in real-time.
These application notes provide a comprehensive overview of the use of this compound and its derivatives in FRET-based methodologies, including detailed photophysical data, experimental protocols, and visual guides to experimental workflows.
Photophysical Properties of this compound and Common FRET Acceptors
The utility of a fluorophore in FRET applications is dictated by its intrinsic photophysical properties. This compound exhibits excitation and emission spectra in the blue region, making it compatible with a variety of acceptor fluorophores. The selection of an appropriate acceptor is critical for a successful FRET experiment, requiring significant spectral overlap between the donor's emission and the acceptor's absorption spectrum.
Table 1: Photophysical Properties of this compound (Donor)
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | 436 nm | Ethanol |
| Emission Maximum (λem) | 500-520 nm | Ethanol |
| Molar Extinction Coefficient (ε) | 52,500 M⁻¹cm⁻¹ | Ethanol[1] |
| Quantum Yield (Φ) | 0.82 | Methanol[1] |
Table 2: Common FRET Acceptor Pairs for this compound and their Spectroscopic Properties
| Acceptor | Excitation Max (λex) | Emission Max (λem) | Förster Distance (R₀) with Coumarin Donor |
| Fluorescein (FITC) | ~494 nm | ~518 nm | ~4.9-5.6 nm |
| Tetramethylrhodamine (TAMRA) | ~555 nm | ~580 nm | Not widely reported |
| Acridonylalanine (Acd) | ~385 nm | ~430 nm | ~1.5-4.0 nm (with Methoxycoumarin)[2] |
| DBD Dyes | ~450-500 nm | ~550-600 nm | 2.56 nm (with a brominated coumarin derivative)[3] |
| Tryptophan | ~280 nm | ~350 nm | Not applicable (Tryptophan is a donor to Coumarin) |
Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is dependent on the spectral properties of the donor and acceptor. Specific R₀ values for this compound with all acceptors are not always readily available and may need to be determined experimentally.
Key Applications and Signaling Pathways
This compound-based FRET probes are instrumental in elucidating complex biological processes. Below are examples of their application in key signaling pathways.
Monitoring Kinase Activity
FRET-based biosensors can be designed to monitor the activity of specific kinases. A peptide substrate for the kinase of interest is labeled with this compound (donor) and a suitable acceptor. Phosphorylation of the substrate induces a conformational change that alters the distance between the donor and acceptor, leading to a change in FRET efficiency.
References
- 1. Protein Labeling for FRET with Methoxycoumarin and Acridonylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicolor Protein FRET with Tryptophan, Selective Coumarin-Cysteine Labeling, and Genetic Acridonylalanine Encoding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-photon FRET pairs based on coumarin and DBD dyes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03983A [pubs.rsc.org]
Application Notes and Protocols: Coumarin 7 as a Donor Fluorophore in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances at the nanometer scale, making it an invaluable tool for studying molecular interactions, conformational changes, and enzyme kinetics in biological systems.[1][2][3] The efficiency of this non-radiative energy transfer is exquisitely sensitive to the distance between a donor and an acceptor fluorophore, typically in the range of 1-10 nm.[1][3] Coumarin 7, a blue-emitting fluorophore, serves as an excellent donor in FRET pairs due to its favorable photophysical properties, including a significant Stokes shift and environmental sensitivity.[4][5] These characteristics make it a versatile tool in the development of FRET-based assays for a wide range of applications in research and drug discovery.
This document provides detailed application notes and protocols for utilizing this compound as a donor fluorophore in FRET-based assays. It includes comprehensive photophysical data, potential acceptor partners, and step-by-step experimental protocols for key applications, along with visualizations of experimental workflows and relevant signaling pathways.
Photophysical Properties of this compound
A thorough understanding of the photophysical properties of this compound is crucial for designing robust FRET-based assays and selecting an appropriate acceptor fluorophore. The spectral characteristics of this compound can be influenced by the solvent environment.[1][4]
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λ_abs_ max) | ~436 nm | Ethanol[6] |
| Molar Extinction Coefficient (ε) | 52,500 M⁻¹cm⁻¹ | Ethanol[6] |
| Emission Maximum (λ_em_ max) | Varies with solvent polarity | - |
| ~522 - 534 nm | Ethanol-water mixtures[2] | |
| Fluorescence Quantum Yield (Φ_D_) | 0.82 | Methanol[6] |
| Fluorescence Lifetime (τ_D_) | Varies with solvent polarity | - |
| ~5.3 ns | Ethanol-water[2] |
Recommended FRET Acceptor Pairs for this compound
The selection of a suitable acceptor is critical for a successful FRET experiment. The acceptor's absorption spectrum must have significant overlap with the emission spectrum of this compound. The Förster distance (R₀), the distance at which FRET efficiency is 50%, is a key parameter for a given FRET pair.
| Acceptor Fluorophore | Excitation Max (λ_abs_ max) | Emission Max (λ_em_ max) | Förster Distance (R₀) with Coumarin Donor |
| Fluorescein (FITC/FAM) | ~495 nm | ~525 nm | Not explicitly found for this compound |
| Tetramethylrhodamine (TMR) | ~550 nm | ~575 nm | Not explicitly found for this compound |
| DBD Dyes | ~440 nm | ~570 nm | ~2.56 nm (with a brominated coumarin donor)[7] |
Experimental Protocols
Here we provide detailed protocols for common FRET-based assays utilizing this compound as the donor fluorophore.
Protocol 1: FRET-Based Protease Activity Assay
This protocol describes a method to measure the activity of a specific protease using a peptide substrate labeled with a this compound donor and a suitable acceptor. In the intact peptide, FRET occurs. Upon cleavage by the protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence.[6][10]
Materials:
-
Custom synthesized peptide substrate containing the protease cleavage site, labeled with this compound (donor) and an appropriate quencher or fluorescent acceptor.
-
Purified protease of interest.
-
Protease assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
96-well black microplates.
-
Fluorometer capable of measuring dual emissions.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the purified protease in assay buffer.
-
Prepare a control solution without the protease.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of assay buffer to each well.
-
Add 25 µL of the protease dilutions to the sample wells.
-
Add 25 µL of assay buffer to the control wells.
-
-
Initiation of Reaction:
-
Add 25 µL of the FRET peptide substrate solution to all wells to initiate the reaction. The final concentration of the substrate should be optimized for the specific protease.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a desired period (e.g., 60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength for this compound (e.g., 430 nm).
-
Measure the emission intensity at the donor's emission wavelength (e.g., 520 nm) and, if applicable, the acceptor's emission wavelength.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Calculate the change in the ratio of acceptor to donor emission or the increase in donor fluorescence as a measure of protease activity.
-
Plot the protease activity against the concentration of the enzyme.
-
Protocol 2: FRET-Based Kinase Activity Assay
This protocol outlines a method to measure the activity of a protein kinase using a peptide substrate that is phosphorylated by the kinase. The FRET-based sensor for kinase activity often involves a substrate peptide and a phospho-amino acid binding domain flanked by a FRET pair. Phosphorylation of the substrate leads to a conformational change that alters the distance between the donor and acceptor, resulting in a change in FRET efficiency.[1][11]
Materials:
-
FRET-based kinase activity reporter construct (e.g., a fusion protein with a kinase substrate peptide, a phospho-amino acid binding domain, this compound, and an acceptor fluorophore).
-
Purified active kinase.
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
ATP solution.
-
96-well black microplates.
-
Fluorometer.
Procedure:
-
Reagent Preparation:
-
Express and purify the FRET-based kinase activity reporter protein.
-
Prepare a stock solution of the purified active kinase.
-
Prepare a stock solution of ATP.
-
-
Assay Setup:
-
In a 96-well black microplate, add the FRET-based kinase reporter to each well at a final concentration optimized for the assay.
-
Add the kinase to the sample wells. Include a control well without the kinase.
-
Add any potential kinase inhibitors to be tested to the appropriate wells.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be near the Kₘ for the kinase.
-
-
Incubation:
-
Incubate the plate at 30°C for a set time, protecting it from light.
-
-
Fluorescence Measurement:
-
Excite the this compound donor at its excitation maximum (e.g., 430 nm).
-
Measure the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence intensity for each well.
-
An increase or decrease in this ratio (depending on the design of the reporter) indicates kinase activity.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
FRET Mechanism
Caption: The principle of Förster Resonance Energy Transfer (FRET).
Experimental Workflow for Protease Assay
Caption: A generalized workflow for a FRET-based protease activity assay.
Application in Signaling Pathways
FRET biosensors are powerful tools for dissecting the spatiotemporal dynamics of signaling pathways within living cells. A this compound-based FRET biosensor can be designed to report on the activity of key signaling molecules, such as kinases in the PKA and MAPK pathways.[2][12]
PKA Signaling Pathway
The Protein Kinase A (PKA) signaling pathway is a crucial regulator of numerous cellular processes. A FRET biosensor for PKA activity typically consists of a PKA substrate sequence and a phospho-amino acid binding domain (PAABD) flanked by a donor (e.g., this compound) and an acceptor. Phosphorylation of the substrate by active PKA induces a conformational change, altering the FRET efficiency.[2]
Caption: Monitoring PKA activity using a this compound-based FRET biosensor.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. A FRET biosensor for a specific MAPK (e.g., ERK) can be designed similarly to the PKA sensor, with a substrate peptide specific to the kinase of interest.[12]
Caption: Monitoring MAPK (ERK) activity with a this compound-based FRET biosensor.
Conclusion
This compound is a robust and versatile donor fluorophore for the development of FRET-based assays. Its favorable photophysical properties enable the creation of sensitive probes for monitoring a wide array of biological processes, from enzymatic activity to complex signaling cascades in living cells. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals to design and implement FRET-based assays using this compound, facilitating new discoveries in cellular biology and the identification of novel therapeutic agents.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. FRET biosensors reveal AKAP-mediated shaping of subcellular PKA activity and a novel mode of Ca2+/PKA crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. FRET-based direct detection of dynamic protein kinase A activity on the sarcoplasmic reticulum in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-photon FRET pairs based on coumarin and DBD dyes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03983A [pubs.rsc.org]
- 7. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spatial regulation of AMPK signaling revealed by a sensitive kinase activity reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Two-Photon Microscopy of Biological Samples Using Coumarin 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives are a versatile class of fluorophores widely employed in biological imaging due to their favorable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment. Coumarin 7, and its derivatives, have emerged as valuable probes for two-photon microscopy (TPM), a powerful technique that allows for deep-tissue imaging with reduced phototoxicity and enhanced spatial resolution.[1][2] This document provides detailed application notes and protocols for the utilization of this compound and its analogs in the two-photon imaging of biological samples.
The advantages of using near-infrared light in two-photon excitation include deeper penetration into scattering tissues and reduced photodamage to living samples.[1][3] Coumarin-based probes have been engineered for a variety of applications, including the detection of metal ions, visualization of subcellular organelles like lipid droplets, and specific protein labeling.[4][5][6]
Photophysical and Chemical Properties
The selection of a suitable fluorophore is critical for successful two-photon microscopy. The two-photon absorption cross-section (σ₂), measured in Goeppert-Mayer (GM) units, is a key parameter that quantifies the efficiency of two-photon absorption. A higher GM value indicates a greater probability of excitation.[2] The table below summarizes the photophysical properties of select Coumarin derivatives relevant to two-photon microscopy.
| Derivative Name | Excitation Maxima (nm) | Emission Maxima (nm) | Two-Photon Absorption Cross-Section (σ₂) (GM) | Excitation Wavelength for σ₂ (nm) | Notes |
| OC7-Mg²⁺ | Not Specified | Not Specified | 340 | 740 | A two-photon fluorescent probe for Mg²⁺ detection.[7][8] |
| NC7-Mg²⁺ | Not Specified | Not Specified | 615 | 860 | A two-photon fluorescent probe for Mg²⁺ detection.[7][8] |
| 7-Aminocoumarin | 380 | 444 | Not Specified | Not Specified | pH-insensitive fluorescence, suitable for labeling in acidic compartments.[9] |
| 7-Hydroxycoumarin | 386 | 448 | Acceptable for two-photon excitation.[10] | Not Specified | Fluorescence is pH-dependent and quenched in acidic environments.[9] |
| Bhc-glu | Not Specified | Not Specified | ~1 | Not Specified | A brominated 7-hydroxycoumarin derivative for two-photon uncaging of glutamate.[10][11] |
| Derivative 5 | Not Specified | Not Specified | 1556 | Not Specified | A triethylene glycol functionalized coumarin derivative for photodynamic therapy.[12] |
Applications in Two-Photon Microscopy
This compound and its derivatives have been successfully applied in a range of biological imaging applications:
-
Ion Detection: Specifically designed 7-substituted coumarins, such as OC7 and NC7, act as "off-on" fluorescent probes for detecting magnesium ions (Mg²⁺) in living cells with low cytotoxicity.[7][8][13][14]
-
Live-Cell Protein Labeling: 7-Aminocoumarin can be used for robustly visualizing labeled proteins, even in acidic organelles, due to its pH-insensitive fluorescence.[9]
-
Lipid Droplet Imaging: Lipophilic coumarin-based probes have been developed for the super-resolution visualization and dynamic tracking of lipid droplets in cells.[5][6][15][16]
-
Photodynamic Therapy and Uncaging: Brominated 7-hydroxycoumarin derivatives exhibit high two-photon absorption cross-sections, making them efficient for photodynamic therapy and the light-triggered release of bioactive molecules ("uncaging").[10][17][18]
Experimental Protocols
General Protocol for Live-Cell Staining with Coumarin Probes
This protocol provides a general guideline for staining live cells with coumarin-based fluorescent probes.[4]
Materials:
-
Coumarin-based fluorescent probe (e.g., a derivative of this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope equipped for two-photon excitation
Procedure:
-
Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide and culture until they reach the desired confluency.
-
Probe Stock Solution Preparation: Prepare a stock solution of the coumarin probe in anhydrous DMSO.
-
Staining Solution Preparation: Dilute the probe stock solution to the final desired concentration in pre-warmed serum-free or complete culture medium. The optimal concentration should be determined empirically but often ranges from 1 to 10 µM.
-
Cell Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 30 minutes) at 37°C.
-
Washing: Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed culture medium to remove any unbound probe.
-
Imaging: Replace the final wash with an appropriate imaging medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and image the cells using a two-photon microscope with the appropriate excitation wavelength and emission filters.
Protocol for Intracellular Protein Labeling using 7-Aminocoumarin-AM
This protocol describes the intracellular labeling of a protein of interest using a cell-permeable 7-aminocoumarin derivative.[9]
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
-
Expression plasmid for the LAP-tagged protein of interest
-
Transfection reagent
-
Complete growth medium
-
Serum-free DMEM
-
7-Aminocoumarin-AM
-
Imaging medium
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells on glass-bottom dishes. Transfect the cells with the expression plasmid for the LAP-tagged protein of interest and incubate for 18-24 hours to allow for protein expression.[9]
-
Labeling: Treat the cells with 20 µM 7-aminocoumarin-AM in serum-free DMEM for 10 minutes at 37°C.[9]
-
Washing: Wash the cells to remove the unconjugated probe from the cytosol.[9]
-
Imaging: Replace the medium with imaging medium and visualize the labeled protein using a two-photon microscope.
Visualized Workflows and Pathways
Experimental Workflow for Live-Cell Imaging
A generalized workflow for live-cell imaging using Coumarin probes.
Logical Relationship from Gene to Protein Visualization
The process from gene transfection to final protein visualization.
Safety and Phototoxicity Considerations
While two-photon microscopy generally reduces phototoxicity compared to one-photon confocal microscopy, it is still a concern, especially with high laser powers or prolonged exposure. Some coumarin derivatives have been shown to exhibit phototoxicity and can induce DNA damage upon photo-activation.[19][20] It is crucial to use the lowest possible laser power and shortest exposure times necessary to obtain a good signal-to-noise ratio. Control experiments in the absence of the fluorophore or without laser illumination should be performed to assess any potential phototoxic effects on the biological sample.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. A coumarin Schiff's base two-photon fluorescent probe for hypochlorite in living cells and zebrafish - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00093J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Coumarin-Based Fluorescent Probes for Super-resolution and Dynamic Tracking of Lipid Droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Two-photon fluorescent probes for biological Mg(2+) detection based on 7-substituted coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Item - Two-Photon Fluorescent Probes for Biological Mg2+ Detection Based on 7âSubstituted Coumarin - figshare - Figshare [figshare.com]
- 14. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A dual action coumarin-camptothecin polymer for light responsive drug release and photodynamic therapy - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01137B [pubs.rsc.org]
- 19. Phototoxicity of 7-Oxycoumarins with keratinocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Coumarin 7 Staining in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Coumarin 7, a versatile fluorophore, in fluorescence microscopy. This compound is a lipophilic dye belonging to the coumarin family of fluorescent compounds, known for their sensitivity to the cellular microenvironment.[1][2][] Its utility in visualizing cellular structures and understanding dynamic biological processes makes it a valuable tool in life sciences research.[1][4]
Principle of Operation
This compound's fluorescence is highly dependent on the polarity of its surrounding environment.[5][6] This solvatochromic property allows it to act as a probe for different subcellular compartments. Due to its lipophilic nature, this compound readily partitions into cellular membranes and lipid-rich structures, making it an excellent stain for the cytoplasm, endoplasmic reticulum, and lipid droplets. The dye is cell-permeant, allowing for the staining of both live and fixed cells.[5]
Applications in Cellular Imaging
This compound and its derivatives are employed in a variety of fluorescence microscopy applications:
-
General Cytoplasmic and Membrane Staining: Its ability to permeate live cells and accumulate in lipophilic environments allows for clear visualization of cell morphology and membrane structures.[]
-
Lipid Droplet Imaging: As a lipophilic dye, this compound is well-suited for staining and tracking lipid droplets, which are dynamic organelles involved in lipid metabolism.
-
Environmental Sensing: The sensitivity of its fluorescence emission to the local environment can be used to probe changes in cellular polarity and viscosity.[6]
-
Multicolor Imaging: With its distinct blue-green fluorescence, this compound can be used in combination with other fluorophores for multi-target analysis.[][8] However, care must be taken to select appropriate filter sets to avoid spectral overlap.
Quantitative Data
The photophysical properties of this compound are summarized in the table below. These values can vary depending on the solvent and local microenvironment.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~405 nm | [9] |
| Emission Maximum (λem) | ~450-500 nm | [9][10] |
| Stokes Shift | ~45-95 nm | |
| Molecular Weight | 333.4 g/mol | |
| Appearance | Yellow to orange crystalline powder |
Experimental Protocols
Below are detailed protocols for staining both live and fixed cells with this compound. It is recommended to optimize the dye concentration and incubation time for specific cell types and experimental conditions.
Live Cell Staining Protocol
This protocol is intended for the visualization of cytoplasmic structures and membranes in living cells.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cultured cells on glass-bottom dishes or coverslips
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for 405 nm excitation)
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Cell Preparation: Aspirate the existing culture medium from the cells.
-
Washing: Wash the cells once with pre-warmed PBS.
-
Staining: Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope. Use an excitation wavelength around 405 nm and collect the emission between 450 nm and 500 nm.
Fixed Cell Staining Protocol
This protocol is suitable for visualizing cellular structures in fixed samples.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If staining intracellular structures that may be masked by membranes, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Wash three times with PBS.
-
Prepare Staining Solution: Dilute the this compound stock solution in PBS to a final working concentration of 1-10 µM.
-
Staining: Incubate the fixed cells with the this compound staining solution for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove excess stain.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with a filter set suitable for this compound (excitation ~405 nm, emission ~450-500 nm).
Experimental Workflow
Caption: General experimental workflow for this compound fluorescence staining.
Troubleshooting and Considerations
-
High Background: High background fluorescence can result from excessive dye concentration or insufficient washing.[9] Optimize the staining concentration by performing a titration and ensure thorough washing steps. Using phenol red-free medium for live cell imaging can also reduce background.[9]
-
Weak Signal: A weak signal may be due to a low dye concentration, photobleaching, or spectral mismatch with the filter sets. Confirm the compatibility of your microscope's filters with the excitation and emission spectra of this compound. Minimize exposure to the excitation light to reduce photobleaching.[9]
-
Phototoxicity: For live cell imaging, it is crucial to use the lowest possible dye concentration and excitation light intensity to minimize phototoxicity and cellular stress.
-
Solubility: this compound is poorly soluble in aqueous solutions. Prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final working concentration in buffer or medium.
References
- 1. Frontiers | Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications [frontiersin.org]
- 2. Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Coumarin 7-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and utilization of Coumarin 7-based fluorescent sensors for the selective detection of various analytes. This document includes detailed experimental protocols, a summary of quantitative data for sensor performance, and visualizations of the underlying signaling pathways.
Introduction to this compound-Based Fluorescent Sensors
This compound, a derivative of coumarin, is a versatile fluorophore characterized by its high quantum yield, photostability, and sensitivity to the molecular environment.[1] These properties make it an excellent scaffold for the design of "turn-on" or "turn-off" fluorescent sensors. By functionalizing the this compound core with specific recognition moieties, researchers can create probes that exhibit a selective change in fluorescence upon binding to a target analyte.[2] Common signaling mechanisms include Chelation-Enhanced Fluorescence (CHEF), Chelation-Enhanced Quenching (CHEQ), Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET).[2][3] These sensors have found widespread applications in the detection of metal ions, reactive oxygen species, and other biologically relevant molecules.[4]
Data Presentation: Performance of this compound-Based Sensors
The following tables summarize the quantitative performance of various this compound-based sensors for the detection of specific analytes.
Table 1: this compound-Based Sensors for Copper (Cu²⁺) Detection
| Sensor Name/Description | Detection Limit (LOD) | Fluorescence Change | Solvent/Buffer System | Reference(s) |
| Naphthalimide-modified coumarin (Probe L) | 3.5 µM | Quenching | HEPES buffer (10 mM, pH 7.4)/CH₃CN (1:4, v/v) | [5][6] |
| Coumarin-rhodamine conjugate | 0.592 µM | Enhancement | Not specified | [7] |
| Coumarin-based reversible probe (BuCAC) | 0.303 µM | Quenching | CH₃CN:PBS (v/v = 8:2, pH = 7.4) | [8] |
| Coumarin-based probe LY | 46 nM | Quenching | DMSO/H₂O | [9] |
Table 2: this compound-Based Sensors for Iron (Fe³⁺) Detection
| Sensor Name/Description | Detection Limit (LOD) | Fluorescence Change | Solvent/Buffer System | Reference(s) |
| Coumarin-based pyrazoline probe A | 0.101 µM | Quenching | Not specified | [10] |
| Furo[3,2-c]coumarin derivative (FH) | 1.93 µM | Turn-off | 10% MeOH-H₂O | [11] |
| Coumarin-furoic hydrazide (CFHZ) | 25.7 nM | Turn-off | EtOH:H₂O (99:1, v/v) | [10] |
| Water-soluble coumarin probe (TAC-5) | 1.1 µM | Quenching | Aqueous media | [12] |
| Coumarin-based Schiff-base (H₁₁L) | Not specified | Colorimetric | Ethanol | [13][14] |
Table 3: this compound-Based Sensors for Magnesium (Mg²⁺) Detection
| Sensor Name/Description | Fluorescence Enhancement | Solvent/Buffer System | Reference(s) |
| Imine-linked coumarin derivatives | ~550-fold | Not specified | [15][16] |
Table 4: this compound-Based Sensors for Hypochlorite (ClO⁻) Detection
| Sensor Name/Description | Detection Limit (LOD) | Fluorescence Enhancement | Solvent/Buffer System | Reference(s) | | :--- | :--- | :--- | :--- | | Coumarin and malononitrile-based probe (CMM) | 5.7 nM | 45-fold | Physiological pH |[17] | | Thiomorpholine-functionalized coumarin (W-HOCl) | 6 nM | 42-fold | 10 mM HEPES buffer with 60% EtOH |[18][19][20] | | Quinoline and coumarin-based probe (L-Cu²⁺) | Not specified | Turn-on | Not specified |[21] | | Coumarin-based ratiometric probe (LW-1) | 2.4642 nM | Ratiometric shift | Not specified |[22] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and application of this compound-based sensors.
General Synthesis of this compound Core Structures
The synthesis of the coumarin scaffold is often the first step in developing these sensors. The Pechmann condensation and Knoevenagel condensation are two commonly employed methods.
Protocol 3.1.1: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin
-
Materials: Resorcinol, ethyl acetoacetate, concentrated sulfuric acid, ethanol, crushed ice, cold water.
-
Procedure:
-
Slowly add concentrated sulfuric acid to a cooled (ice bath) mixture of resorcinol and ethyl acetoacetate with constant stirring.
-
After the initial reaction, remove the ice bath and continue stirring at room temperature for 18-24 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 7-hydroxy-4-methylcoumarin.[9]
-
Protocol 3.1.2: Knoevenagel Condensation for Coumarin Synthesis
-
Materials: 2-hydroxy-4-methoxybenzaldehyde, Meldrum's acid, piperidine, absolute ethanol.
-
Procedure:
-
Dissolve 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid in absolute ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol.[18]
-
Synthesis of a this compound-Based Sensor for Hypochlorite (W-HOCl)
This protocol describes the functionalization of a coumarin derivative to create a selective sensor for hypochlorite.
-
Materials: 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, thiomorpholine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP), dry Dichloromethane (DCM), water, sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq), thiomorpholine (2.0 eq), EDCI (1.3 eq), and a catalytic amount of DMAP in dry DCM.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding water and extract the product with DCM.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography using a DCM:MeOH (20:1) solvent system to obtain the final product (W-HOCl).[18]
-
General Protocol for Analyte Detection using Fluorescence Spectroscopy
This protocol outlines the general procedure for evaluating the performance of a synthesized this compound-based sensor.
-
Materials: Synthesized coumarin sensor, stock solutions of various analytes (e.g., metal ions, hypochlorite), appropriate buffer solution, quartz cuvettes, spectrofluorometer.
-
Procedure:
-
Prepare a stock solution of the coumarin sensor in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare working solutions of the sensor and various analytes in the desired buffer system.
-
To a quartz cuvette, add the sensor solution.
-
Record the initial fluorescence emission spectrum of the sensor solution.
-
Incrementally add aliquots of the analyte stock solution to the cuvette and record the fluorescence spectrum after each addition.
-
To assess selectivity, repeat the experiment with other potential interfering ions.
-
Calculate the detection limit (LOD) based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).[10][18]
-
Protocol for Live-Cell Imaging
This protocol provides a general workflow for imaging intracellular analytes using a this compound-based probe.
-
Materials: Cells of interest (e.g., HeLa, MCF-7), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Phosphate-Buffered Saline (PBS), glass-bottom dishes or chamber slides, this compound-based fluorescent probe, DMSO, fluorescence microscope with appropriate filter sets.
-
Procedure:
-
Cell Culture: Culture the cells to the desired confluency (typically 50-70%) on glass-bottom dishes or chamber slides.
-
Probe Preparation: Prepare a stock solution of the coumarin probe in anhydrous DMSO. On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed serum-free or complete cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Analyte Treatment (Optional): To visualize the sensor's response to an analyte, treat the cells with a solution of the analyte for a specific duration after probe loading.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium or PBS.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the coumarin probe.[18][23][24]
-
Signaling Pathways and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of different this compound-based sensors.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Caption: Chelation-Enhanced Quenching (CHEQ) mechanism.
Caption: Photoinduced Electron Transfer (PET) mechanism.
References
- 1. Coumarin-Based Small-Molecule Fluorescent Chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Coumarin-Derived Fluorescent Chemosensors for Host-Guest Recognition o" by Meagan M. Stanley [aquila.usm.edu]
- 3. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]
- 4. benchchem.com [benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]
- 7. Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A new water-soluble coumarin-based fluorescent probe for the detection of Fe3+ and its application in living cells and zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Coumarin Based Fluorescent Probe for Colorimetric Detection of Fe3+ and Fluorescence Turn On-Off Response of Zn2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pkdc.ac.in [pkdc.ac.in]
- 15. A coumarin-derived fluorescence probe selective for magnesium [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A coumarin-based fluorescent probe for hypochlorite ion detection in environmental water samples and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. [PDF] Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging | Semantic Scholar [semanticscholar.org]
- 21. A turn-on fluorescent probe based on quinoline and coumarin for rapid, selective and sensitive detection of hypochlorite in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of a novel hypochlorite ratio probe based on coumarin and its application in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Application Notes: Monitoring In Vitro Enzyme Activity with Coumarin 7 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Coumarin 7 and other coumarin-based fluorogenic substrates for the in vitro assessment of enzyme activity. The high sensitivity and amenability to high-throughput screening make these assays invaluable tools in drug discovery and basic research.
Introduction
Coumarin-based probes are powerful tools for measuring the activity of a variety of enzymes, particularly xenobiotic-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily and conjugating enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[1][2][3] The principle of these assays lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent coumarin derivative into a highly fluorescent product, most commonly 7-hydroxycoumarin (umbelliferone) or a substituted analog.[1][3][4] This conversion allows for real-time or endpoint measurement of enzyme activity by monitoring the increase in fluorescence.
Coumarin itself is a highly selective substrate for human CYP2A6, which catalyzes its 7-hydroxylation.[1] Various derivatives of 7-hydroxycoumarin, such as 7-ethoxycoumarin and 7-methoxycoumarin, are utilized to probe the activity of other CYP isoforms, although some of these substrates may lack selectivity and are metabolized by multiple CYP forms.[1][4] The inherent fluorescence of the 7-hydroxycoumarin product provides a sensitive and direct measure of enzymatic activity, making these assays well-suited for miniaturization and high-throughput screening applications.[2][3]
Data Presentation: Coumarin-Based Substrates for Enzyme Activity
The selection of an appropriate coumarin-based substrate is critical for accurately measuring the activity of a specific enzyme. The table below summarizes key quantitative data for several common coumarin probes.
| Substrate | Target Enzyme(s) | Product | Excitation Max (nm) | Emission Max (nm) | Km (µM) | Vmax/kcat | Notes |
| Coumarin | CYP2A6 | 7-Hydroxycoumarin | ~360-404 | ~450-477 | 7.3[5] | - | Highly selective for human CYP2A6.[6] |
| 7-Ethoxycoumarin | CYP1A1, CYP1A2, CYP2A6, CYP2E1 | 7-Hydroxycoumarin | ~360-404 | ~450-477 | Varies by CYP | Varies by CYP | Broad substrate for several CYPs.[7][8] |
| 7-Methoxycoumarin | CYP2A6, CYP2A13 | 7-Hydroxycoumarin | ~360-404 | ~450-477 | Varies by CYP | Varies by CYP | Substrate for CYP2A subfamily.[4] |
| 7-Ethoxy-4-trifluoromethylcoumarin (EFC) | Multiple CYPs | 7-Hydroxy-4-trifluoromethylcoumarin | ~410 | ~510 | Varies by CYP | Varies by CYP | Product has shifted spectra, reducing interference. |
| 7-Methoxy-4-trifluoromethylcoumarin (MFC) | CYP2E1 (non-selective) | 7-Hydroxy-4-trifluoromethylcoumarin | ~410 | ~510 | Varies by CYP | Varies by CYP | Used for measuring CYP2E1 activity.[1] |
| 7-Amino-4-(trifluoromethyl)coumarin (AFC) derivatives | Proteases (e.g., Caspases) | 7-Amino-4-(trifluoromethyl)coumarin | 400[9] | 490[9] | - | - | Used in peptide-conjugated forms.[9] |
| 3-Azido-7-hydroxycoumarin | Click Chemistry Labeling | Triazole adduct | 404 | 477 | - | - | Becomes fluorescent after click reaction. |
Note: Excitation and emission maxima can vary depending on the solvent and pH of the assay buffer.
Experimental Protocols
General Protocol for CYP-Mediated this compound-Hydroxylation
This protocol provides a general framework for measuring the 7-hydroxylation of coumarin by CYP2A6 in human liver microsomes. It can be adapted for other coumarin derivatives and CYP isoforms.
Materials:
-
Human Liver Microsomes (HLMs)
-
Coumarin (or other coumarin-based substrate)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
-
7-Hydroxycoumarin (for standard curve)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of coumarin in a suitable solvent (e.g., DMSO or methanol) and dilute to the desired working concentrations in buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a stock solution of 7-hydroxycoumarin in a suitable solvent for generating a standard curve.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 10-50 µg/mL)
-
Coumarin substrate (at various concentrations to determine Km, or at a fixed concentration)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) using an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm (optimal wavelengths should be determined empirically).
-
Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding a suitable quenching agent (e.g., acetonitrile or perchloric acid) and then measure the fluorescence.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 7-hydroxycoumarin.
-
Convert the fluorescence readings from the enzymatic reaction to the amount of product formed using the standard curve.
-
Calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot.
-
If multiple substrate concentrations were used, plot V versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol for Screening CYP Inhibitors
This protocol outlines a method for screening potential inhibitors of CYP enzymes using a coumarin-based substrate.
Materials:
-
All materials from the general protocol.
-
Test compounds (potential inhibitors) dissolved in a suitable solvent.
Procedure:
-
Assay Setup:
-
In a 96-well black microplate, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes
-
Test compound at various concentrations (or a fixed concentration for single-point screening). Include a vehicle control (solvent only).
-
Coumarin substrate (at a concentration near the Km for the enzyme).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate and Measure:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Measure the fluorescence kinetically or as an endpoint assay as described in the general protocol.
-
-
Data Analysis:
-
Calculate the reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
If multiple inhibitor concentrations were used, plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
Visualizations
Signaling Pathway: Xenobiotic Metabolism
Caption: Role of CYP enzymes in Phase I xenobiotic metabolism.
Experimental Workflow: High-Throughput Inhibitor Screening
Caption: Workflow for high-throughput screening of CYP inhibitors.
Logical Relationship: Principle of the Fluorogenic Assay
Caption: Principle of the coumarin-based fluorogenic enzyme assay.
References
- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro | MDPI [mdpi.com]
- 5. Biochemical characterization of this compound-hydroxylase activity in chick embryo liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly sensitive high-performance liquid chromatographic assay for this compound-hydroxylation and 7-ethoxycoumarin O-deethylation by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Coumarin 7 as a Fluorescent Label for Proteins and Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 7 is a versatile and widely utilized blue-emitting fluorophore that serves as an excellent fluorescent label for proteins and other biomolecules.[1][][3] Its relatively small size minimizes potential interference with the biological activity of the labeled molecule.[] Coumarin dyes, including this compound, are excitable by ultraviolet (UV) light and typically emit in the blue region of the visible spectrum.[1][3] This property makes them suitable for multicolor applications, providing contrast to green and red fluorophores.[] These application notes provide detailed protocols for the covalent labeling of proteins and other biomolecules using amine-reactive and thiol-reactive derivatives of this compound.
Properties of Coumarin Dyes
Coumarin-based dyes are characterized by their high quantum yields and sensitivity to the local microenvironment.[][4] While specific quantitative data for this compound can vary based on the specific derivative and solvent conditions, the following table summarizes the general photophysical properties of a representative amine-reactive coumarin dye, 7-(Diethylamino)coumarin-3-carboxylic acid, succinimidyl ester, which is spectrally similar to many this compound derivatives used for labeling.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~445 nm | [5] |
| Emission Maximum (λem) | ~482 nm | [5] |
| Molar Extinction Coefficient (ε) | ~35,000 cm⁻¹M⁻¹ | (Typical for this class of dyes) |
| Quantum Yield (Φ) | > 0.70 | (Typical for this class of dyes) |
| Reactive Group | Succinimidyl Ester (Amine-Reactive) or Maleimide (Thiol-Reactive) | [1][6] |
| Color of Emitted Light | Blue | [1][3] |
Experimental Protocols
The following are detailed protocols for labeling proteins with amine-reactive and thiol-reactive this compound derivatives.
Protocol 1: Amine-Reactive Labeling using this compound-Succinimidyl Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a target protein with a this compound-succinimidyl ester (SE).
Materials:
-
Protein of interest
-
This compound-SE
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Labeling Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[7]
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound-SE to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-10 mM stock solution of the dye in anhydrous DMSO.[8]
-
-
Labeling Reaction:
-
Slowly add the calculated amount of the this compound-SE stock solution to the protein solution while gently stirring. A molar dye-to-protein ratio of 10:1 to 20:1 is a good starting point, though this may require optimization.[9]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9]
-
-
Purification of the Conjugate:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (around 445 nm).[6]
-
The DOL can be calculated using the following formula: DOL = (A_max * M_protein) / (ε_dye * (A_280 - (A_max * CF))) Where:
-
A_max is the absorbance at the dye's excitation maximum.
-
M_protein is the molecular weight of the protein.
-
ε_dye is the molar extinction coefficient of the dye.
-
A_280 is the absorbance at 280 nm.
-
CF is a correction factor for the dye's absorbance at 280 nm (A_280_dye / A_max_dye).[6]
-
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Protocol 2: Thiol-Reactive Labeling using this compound-Maleimide
This protocol is for labeling free thiol groups (cysteine residues) on a protein with a this compound-maleimide derivative.
Materials:
-
Protein of interest containing free thiols
-
This compound-maleimide
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Reaction Buffer: PBS or Tris buffer, pH 7.0-7.5, degassed
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., size-exclusion chromatography)
-
Storage Buffer: PBS, pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the degassed Reaction Buffer at a concentration of 1-10 mg/mL.[10][11]
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10][11] Note: DTT should be avoided as it contains a thiol group.
-
-
Prepare the Dye Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound-maleimide in anhydrous DMF or DMSO.[11]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound-maleimide stock solution to the protein solution.[11]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the Storage Buffer.
-
-
Characterization and Storage:
-
Determine the degree of labeling as described in Protocol 1.
-
Store the conjugate at 4°C, protected from light. For long-term storage, aliquot and freeze at -20°C or -80°C.
-
Visualizations
Caption: General structure of an amine-reactive this compound derivative.
Caption: Experimental workflow for protein labeling with this compound-SE.
Caption: Reaction of this compound-SE with a primary amine on a protein.
Caption: Reaction of this compound-Maleimide with a thiol group on a protein.
References
- 1. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. What color do coumarins fluoresce? | AAT Bioquest [aatbio.com]
- 4. Frontiers | Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications [frontiersin.org]
- 5. 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester BioReagent, fluorescence, = 96.0 HPLC 139346-57-9 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Quantitative Imaging with Coumarin 7 in Cellular Environments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 7 is a versatile and environmentally sensitive fluorescent dye that has garnered significant attention for quantitative imaging in cellular environments. Its utility stems from its excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and pronounced solvatochromism, making it a powerful tool for probing the biophysical and biochemical properties of living cells.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in quantitative cellular imaging, with a focus on practical implementation for researchers in life sciences and drug development.
Coumarin dyes, in general, are known for their sensitivity to the microenvironment, with their fluorescence characteristics being highly dependent on factors such as solvent polarity and pH.[3][] This sensitivity allows for the ratiometric imaging of various cellular parameters and the visualization of specific organelles.[5][6][7] Furthermore, the structural backbone of coumarin can be readily modified to create derivatives with tailored properties for specific applications, such as targeting mitochondria or detecting specific ions.[8][9]
Core Applications and Quantitative Data
This compound and its derivatives are employed in a variety of quantitative imaging applications. The choice of a specific coumarin probe is dictated by its photophysical properties, which are summarized below.
Photophysical Properties of Coumarin Derivatives
The following table summarizes key quantitative data for this compound and related derivatives, providing a basis for selecting the appropriate probe for a given application.
| Property | This compound | 7-Aminocoumarin Derivatives | 7-Hydroxycoumarin Derivatives |
| Excitation Maximum (λex) | ~410-450 nm (solvent dependent) | ~380 nm | ~386 nm |
| Emission Maximum (λem) | ~480-550 nm (solvent dependent) | ~444 nm | ~448 nm |
| Molar Extinction Coeff. (ε) | Up to 46,000 M⁻¹cm⁻¹[1][2] | ~18,400 M⁻¹cm⁻¹[10] | ~36,700 M⁻¹cm⁻¹[10] |
| Fluorescence Quantum Yield (Φ) | Up to 0.95 in non-polar media[1][2] | Varies with derivative, can be high[10] | Varies with derivative, can be high[10] |
| Key Feature | Strong solvatochromism[1][2] | pH-insensitive (range 3-10)[10] | pH-sensitive (pKa ~7.5)[10] |
| Primary Applications | Lipid droplet imaging, viscosity sensing | Imaging in acidic organelles | pH sensing, enzyme assays[] |
Key Applications of this compound
-
Lipid Droplet Imaging: Due to its lipophilic nature and strong fluorescence enhancement in non-polar environments, this compound is an excellent probe for visualizing and quantifying lipid droplets in live cells.[11][12]
-
Viscosity Sensing: The fluorescence intensity and lifetime of certain coumarin derivatives are sensitive to the micro-viscosity of their environment, enabling the mapping of viscosity changes within cellular compartments like mitochondria.[9][13][14][15]
-
Ratiometric Ion Sensing: Modified coumarin probes have been developed for the ratiometric detection of biologically important ions such as Zn²⁺ and Cu²⁺.[5][7]
-
Two-Photon Microscopy (TPM): The large two-photon absorption cross-sections of some coumarin derivatives make them suitable for deep-tissue imaging with reduced phototoxicity.[16][17]
Experimental Protocols
The following are generalized protocols for quantitative imaging using this compound. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Protocol 1: Live-Cell Imaging of Lipid Droplets
This protocol outlines the steps for staining and imaging lipid droplets in cultured cells using this compound.
-
Cell Culture:
-
Seed cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach 50-70% confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
On the day of the experiment, prepare a working solution by diluting the stock solution in a serum-free, phenol red-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.[18]
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[10]
-
-
Image Acquisition:
-
After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~405 nm, emission ~450-550 nm).[18]
-
Acquire images using the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity and photobleaching.[18]
-
-
Quantitative Analysis:
-
Use image analysis software to identify and segment lipid droplets based on their fluorescence intensity.
-
Quantify parameters such as the number, size, and total fluorescence intensity of lipid droplets per cell.
-
Caption: Workflow for lipid droplet imaging.
Protocol 2: Ratiometric pH Measurement
This protocol describes the use of a pH-sensitive 7-hydroxycoumarin derivative for quantitative pH imaging.
-
Probe Selection and Preparation:
-
Select a 7-hydroxycoumarin derivative with a pKa in the desired physiological range.
-
Prepare a stock solution (e.g., 1 mM in DMSO) and a working solution (1-5 µM in imaging buffer).
-
-
Cell Loading:
-
Incubate cells with the probe working solution for 30-60 minutes at 37°C.
-
-
Calibration Curve:
-
To obtain a pH calibration curve, treat probe-loaded cells with a buffer containing a protonophore (e.g., nigericin) at various known pH values.
-
Acquire fluorescence images at two different emission wavelengths (or with two different excitation wavelengths, depending on the probe's properties) for each pH point.
-
Calculate the ratio of the fluorescence intensities (Ratio = I₁ / I₂) at each pH and plot the ratio against pH to generate a calibration curve.
-
-
Image Acquisition and Analysis:
-
For experimental samples, acquire images at the same two wavelengths used for calibration.
-
Calculate the fluorescence intensity ratio for each region of interest (ROI) within the cells.
-
Determine the intracellular pH of the ROIs by interpolating their ratio values on the calibration curve.
-
Caption: Principle of ratiometric pH sensing.
Troubleshooting and Considerations
-
Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic concentration of the coumarin probe for your specific cell line and experimental duration.[10]
-
Background Fluorescence: To minimize background, use phenol red-free imaging medium and reduce or eliminate serum during imaging. An unstained control sample should be included to measure and subtract cellular autofluorescence.[18]
-
Photobleaching: Use the lowest possible excitation light intensity and exposure time. Consider using an anti-fade reagent if significant photobleaching occurs.[18]
-
Probe Specificity: When using coumarin derivatives designed for specific targets (e.g., ions, organelles), perform co-localization experiments with known markers to validate the probe's specificity.
Conclusion
This compound and its derivatives are powerful and versatile tools for quantitative imaging in cellular environments. Their sensitivity to the local microenvironment allows for the quantification of important cellular parameters such as lipid content, viscosity, and pH. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can effectively leverage the unique properties of coumarin probes to gain deeper insights into cellular function and drug-target interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications [frontiersin.org]
- 5. Design and synthesis of coumarin-based Zn(2+) probes for ratiometric fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino-coumarin based fluorescence ratiometric sensors for acidic pH and their application for living cells imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 9. Mitochondria-targeted fluorescent probes based on coumarin-hemicyanine for viscosity changes and their applications in cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A coumarin-based TICT fluorescent probe for real-time fluorescence lifetime imaging of mitochondrial viscosity and systemic inflammation in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Two-photon microscopy of cells and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence with Coumarin 7 Probes
Welcome to the technical support center for Coumarin 7 probes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during fluorescence experiments. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to optimize your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very weak or no fluorescence signal from my this compound probe. What are the common causes and how can I resolve this issue?
A low or non-existent fluorescence signal with this compound can be attributed to several factors, spanning from instrument setup to the probe's integrity and its local environment.[1] Below is a systematic guide to help you troubleshoot the problem.
Verify Instrument Settings and Compatibility
Incorrect instrument settings are a frequent source of poor signal. Coumarin dyes are typically excited by UV or near-UV light and emit in the blue-green region of the spectrum.[1]
-
Excitation and Emission Wavelengths: Ensure your instrument's excitation and emission wavelengths are correctly set for this compound. Mismatched settings lead to inefficient excitation and poor signal detection.[1]
-
Filter Sets: Confirm that the microscope's filter sets are appropriate for the excitation and emission spectra of this compound.[1]
-
Laser Power and PMT Settings: For confocal microscopy and flow cytometry, suboptimal laser power or photomultiplier tube (PMT) settings can result in a weak signal.[1]
Assess Probe Integrity and Concentration
The quality and concentration of your this compound probe are critical for a strong signal.
-
Probe Degradation: this compound should be stored correctly, protected from light and at the recommended temperature (-20°C for short-term, -80°C for long-term), to prevent degradation.[2] Always prepare solutions fresh when possible, especially for sensitive applications.[3]
-
Probe Concentration: An inadequate probe concentration will naturally lead to a weak signal. Consider performing a titration to determine the optimal concentration for your specific application.[4] Conversely, excessively high concentrations can lead to aggregation-caused quenching (ACQ).[5]
Evaluate the Experimental Environment
Coumarin dyes are highly sensitive to their environment.[6][7]
-
pH: The fluorescence of many coumarin derivatives is pH-sensitive.[7][8][9] While some are stable across a range of pH values, significant deviations from the optimal pH can alter the probe's quantum yield. The fluorescence of this compound can be influenced by pH, with the molecule existing in different prototropic forms.[10]
-
Solvent Polarity: The choice of solvent significantly impacts the spectral properties of coumarin dyes.[6][7] An increase in solvent polarity can cause a red-shift in the emission spectrum and a decrease in fluorescence intensity for certain aminocoumarins due to the formation of a twisted intramolecular charge-transfer (TICT) state.[6] For some 7-hydroxycoumarins, an aqueous environment like PBS buffer provides the strongest fluorescence.[11][12]
-
Quenching: The presence of quenching agents in your sample or buffer can diminish the fluorescence signal. Common quenchers include heavy metal ions and halides.[5]
Mitigate Photobleaching
Photobleaching is the irreversible photodegradation of a fluorophore upon exposure to excitation light.[5]
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or light source intensity that provides a detectable signal.[5][13]
-
Minimize Exposure Time: Limit the duration of light exposure for each measurement.[5][13]
-
Use Antifade Reagents: For fixed samples, incorporate an antifade mounting medium to preserve the fluorescent signal.[13][14]
Troubleshooting Workflow
Here is a logical workflow to diagnose the cause of a low fluorescence signal.
Caption: A logical workflow for troubleshooting low fluorescence signals with this compound.
Quantitative Data
The following tables summarize the key photophysical and solubility properties of this compound.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent | Reference |
| Excitation Maximum (λex) | 344 nm | - | [2] |
| Emission Maximum (λem) | 438 nm | - | [2][15] |
| Molar Extinction Coefficient (ε) | 52,500 cm⁻¹M⁻¹ at 436 nm | Ethanol | [16] |
| Fluorescence Quantum Yield (Φ) | 0.82 | Methanol | [16] |
| Fluorescence Quantum Yield (Φ) | 0.15 | Aqueous solution (pH 7) | [10] |
| Fluorescence Quantum Yield (Φ) | 0.30 | Aqueous solution with SBE₇βCD (pH 7) | [10] |
Table 2: Solubility and Storage of this compound
| Property | Information | Reference |
| Solubility | ||
| DMSO | 12.5 mg/mL (with ultrasonic and warming) | [2] |
| DMF | 1 mg/mL | [17] |
| Ethanol | Insoluble | [17] |
| PBS (pH 7.2) | Insoluble | [17] |
| Storage | ||
| Solid | -20°C, protected from light | [2][17] |
| Stock Solution (-80°C) | 6 months, protected from light | [2] |
| Stock Solution (-20°C) | 1 month, protected from light | [2] |
| Stability | ≥ 4 years (solid form) | [17] |
Experimental Protocols
Protocol 1: General Staining Protocol for Live Cell Imaging
This protocol provides a general framework for labeling live cells with this compound. Optimization of probe concentration and incubation time is recommended.
Materials:
-
Cells cultured on imaging-grade glass-bottom dishes.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Phenol red-free cell culture medium.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in pre-warmed, phenol red-free medium to the desired final concentration (e.g., 1-10 µM). Vortex thoroughly to prevent aggregation.
-
Cell Preparation: Aspirate the culture medium from the cells and gently wash once with pre-warmed PBS.
-
Labeling: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the labeling solution and wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove any unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., ~350 nm excitation, ~440 nm emission).[18] Use the lowest possible excitation intensity and exposure time to minimize photobleaching.[13]
Protocol 2: General Fluorescence Quenching Assay
This protocol outlines a basic experiment to measure fluorescence quenching, which can be adapted for binding assays.
Materials:
-
This compound stock solution.
-
Stock solution of the potential quencher (e.g., test compound, protein).
-
Assay buffer (e.g., PBS, Tris-HCl).
-
96-well black microplate or cuvettes.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the quencher stock solution in the assay buffer.
-
Assay Setup:
-
Add a fixed concentration of this compound to each well/cuvette.
-
Add increasing concentrations of the quencher to the respective wells/cuvettes.
-
Include control wells with this compound only (no quencher) and buffer only (blank).
-
-
Incubation: Incubate the plate/cuvettes for a defined period at a constant temperature to allow the system to reach equilibrium.
-
Measurement: Measure the fluorescence intensity using a fluorometer set to the optimal excitation and emission wavelengths for this compound.
-
Data Analysis:
-
Subtract the buffer blank reading from all other readings.
-
Plot the fluorescence intensity as a function of the quencher concentration.
-
Signaling Pathways & Workflows
Environmental Effects on Coumarin Fluorescence
The fluorescence of 7-aminocoumarin derivatives like this compound is highly dependent on the surrounding environment. Polarity and the ability to form hydrogen bonds can significantly impact the fluorescence quantum yield and emission wavelength.
Caption: The influence of solvent polarity on the de-excitation pathways of 7-aminocoumarins.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 香豆素7 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 16. PhotochemCAD | this compound [photochemcad.com]
- 17. caymanchem.com [caymanchem.com]
- 18. FluoroFinder [app.fluorofinder.com]
how to improve the photostability of Coumarin 7 during imaging
Welcome to the Technical Support Center for Coumarin 7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during imaging experiments with this compound.
I. Troubleshooting Guides
This section addresses common issues encountered during the imaging of this compound, presented in a question-and-answer format.
A. Issue 1: Rapid Photobleaching or Signal Loss
Question: My this compound fluorescence signal is fading very quickly during image acquisition. What is causing this and how can I fix it?
Answer: Rapid signal loss is a clear indicator of photobleaching, the irreversible photochemical destruction of the fluorophore. This is a common issue with many fluorescent dyes, including coumarins. The primary causes are excessive excitation light intensity, prolonged exposure, and the presence of reactive oxygen species (ROS). Here are steps to mitigate photobleaching:
-
Reduce Excitation Power: Minimize the laser or lamp power to the lowest level that provides a detectable signal. High-intensity light accelerates the rate at which this compound molecules are destroyed.[1]
-
Minimize Exposure Time: Use the shortest possible camera exposure time that maintains an adequate signal-to-noise ratio.[1] For time-lapse experiments, increase the interval between acquisitions to reduce the cumulative light exposure.
-
Use Antifade Reagents: Incorporate a commercial antifade reagent into your mounting medium. These reagents work by scavenging free radicals and reducing the formation of reactive oxygen species that contribute to photobleaching.[1]
-
Optimize Your Imaging Buffer and Mounting Medium: The chemical environment significantly impacts this compound's photostability. Ensure your mounting medium is buffered to an optimal pH (around 8.5 for some coumarins) and consider deoxygenating your solutions to reduce the presence of molecular oxygen.[1][2]
-
Choose Appropriate Filter Sets: Ensure that your excitation and emission filters are well-matched to the spectral profile of this compound to minimize unnecessary light exposure.
Below is a workflow to guide you through troubleshooting photobleaching:
Caption: A decision tree for troubleshooting this compound photobleaching.
B. Issue 2: Low Signal-to-Noise Ratio (SNR)
Question: The signal from my this compound-stained sample is weak compared to the background noise. How can I improve the signal-to-noise ratio?
Answer: A low signal-to-noise ratio can be mistaken for poor photostability. Before concluding that this compound is unstable, consider the following troubleshooting steps:
-
Optimize Probe Concentration: Ensure you are using an optimal concentration of this compound. Too low a concentration will result in a weak signal, while excessively high concentrations can lead to aggregation and fluorescence quenching. Perform a concentration titration to find the optimal range for your specific application.
-
Check for Autofluorescence: Image unstained control samples using the same imaging parameters to assess the level of cellular or sample autofluorescence. This intrinsic fluorescence can obscure the signal from your probe.
-
Adjust Detector Settings: Optimize the gain and offset of your detector (e.g., PMT or camera) to enhance signal detection without amplifying noise.
-
Use a Phenol Red-Free Medium: For live-cell imaging, standard cell culture media containing phenol red can contribute to background fluorescence. Switch to a phenol red-free medium for the duration of the experiment.[3]
-
Consider Serum-Free or Reduced-Serum Medium: Fetal Bovine Serum (FBS) is a known source of autofluorescence.[3] If your experiment allows, use a serum-free or reduced-serum medium during imaging.[3]
C. Issue 3: High Background Fluorescence
Question: I am observing high background fluorescence across my entire imaging field, even in areas without my sample. What is causing this?
Answer: High background fluorescence can obscure your specific signal and is often caused by fluorescent components in the imaging medium or buffer.
-
Identify the Source: The most common culprits are phenol red in cell culture media and components of serum.[3] Excess, unbound this compound probe in the imaging medium will also contribute to high background.
-
Thorough Washing: Ensure all unbound probe is removed by performing several washes with fresh, pre-warmed imaging buffer or medium after probe incubation and before imaging.[3]
-
Image in an Appropriate Buffer: For fixed samples, mount in a buffer with a refractive index close to that of glass and your sample. For live cells, use an optically clear, buffered salt solution.
Caption: Key sources of high background fluorescence and their solutions.
D. Issue 4: Probe Aggregation
Question: I'm observing bright, punctate spots in my image that are not associated with my target structure. What could this be?
Answer: This pattern often suggests the formation of fluorescent aggregates. At high concentrations, organic dyes like this compound can self-aggregate in aqueous solutions, forming bright particles that bind non-specifically.
-
Lower the Probe Concentration: This is the most direct way to prevent aggregation.
-
Use a Co-solvent: Dissolve the this compound stock in a small amount of an organic solvent like DMSO before diluting it into the aqueous imaging buffer. Ensure the final concentration of the organic solvent is non-toxic to your cells (typically <0.5%).
-
Sonication: Briefly sonicating the probe solution can help break up small aggregates.
-
Filter the Probe Solution: Before use, filter the working solution to remove any pre-existing aggregates.[3]
II. Advanced Technique: Enhancing Photostability with SBE7βCD
For demanding imaging applications requiring high photostability, the complexation of this compound with sulfobutylether-β-cyclodextrin (SBE7βCD) has been shown to significantly enhance its fluorescence intensity and photostability.[4]
A. Quantitative Data
The formation of a supramolecular assembly between this compound and SBE7βCD can lead to a notable improvement in its photophysical properties.
| Property | This compound alone (in aqueous solution) | This compound with SBE7βCD | Reference |
| Fluorescence Quantum Yield (pH 7) | 0.15 | 0.30 | [5] |
| Fluorescence Quantum Yield (pH 3) | 0.05 | 0.13 | [6] |
| Photostability | Moderate | Improved | [4][6] |
Note: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.
B. Experimental Protocol: Preparation of this compound-SBE7βCD Complex for Bioimaging
This protocol is adapted from a study demonstrating enhanced bioimaging of Drosophila gut tissue.[4]
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of SBE7βCD in nanopure water.
-
-
Complex Formation:
-
In an aqueous buffer (e.g., pH 7.4 for physiological applications), add the SBE7βCD stock solution to the desired final concentration.
-
Add the this compound stock solution to the SBE7βCD solution to achieve the desired final concentration of the dye.
-
Allow the solution to equilibrate for a sufficient time for the complex to form.
-
-
Sample Incubation:
-
Incubate your biological sample (e.g., cells or tissues) with the this compound-SBE7βCD complex solution for a predetermined time. For example, Drosophila gut was incubated with a 0.5 µM solution of the complex.[4]
-
-
Washing and Imaging:
-
Wash the sample with fresh buffer to remove the unbound complex.
-
Proceed with imaging using a confocal microscope with the appropriate excitation and emission settings for this compound.
-
III. General Best Practices for Imaging with this compound
To ensure high-quality and reproducible data when using this compound, please adhere to the following best practices:
-
Proper Storage: Store this compound as a solid or in a high-quality anhydrous solvent (e.g., DMSO) at -20°C, protected from light and moisture.
-
Fresh Working Solutions: Prepare fresh working solutions of this compound for each experiment to avoid degradation.
-
Optimize Staining Conditions: Empirically determine the optimal probe concentration, incubation time, and temperature for your specific cell type and experimental conditions.
-
Use High-Quality Imaging Consumables: Use high-quality, imaging-grade glass-bottom dishes or plates to minimize autofluorescence.
-
Calibrate Your Imaging System: Regularly calibrate your microscope's light source and detectors to ensure consistent and quantifiable results.
IV. Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission maxima of this compound? A1: The absorption (excitation) maximum of this compound is approximately 436 nm, and its fluorescence emission maximum is around 490-500 nm, depending on the solvent.[3][5]
Q2: Can I use this compound for live-cell imaging? A2: Yes, this compound is cell-permeable and can be used for live-cell imaging. However, it is crucial to optimize the staining protocol to minimize cytotoxicity and phototoxicity.
Q3: How does the pH of the imaging medium affect this compound fluorescence? A3: The fluorescence of many coumarin dyes is sensitive to pH.[7] It is important to use a well-buffered imaging medium to maintain a stable physiological pH during your experiment.
Q4: Are there more photostable alternatives to this compound? A4: Yes, several classes of fluorescent dyes, such as the Alexa Fluor and cyanine dyes, are known for their superior photostability compared to traditional dyes like coumarins.[3][8] The choice of dye will depend on the specific requirements of your experiment, including the desired excitation/emission wavelengths and conjugation chemistry.
Q5: How do commercial antifade reagents improve the photostability of coumarin dyes? A5: Commercial antifade reagents, such as Vectashield® and ProLong™ Gold, contain chemical components that act as free radical scavengers.[5] These reagents reduce the rate of photobleaching by quenching the reactive species that are generated during fluorescence excitation and would otherwise destroy the fluorophore.
V. Appendices
A. Appendix 1: Experimental Protocol for Evaluating Photostability
This protocol provides a general method for quantifying the photobleaching rate of this compound in your experimental setup.
-
Sample Preparation:
-
Prepare your sample stained with this compound as you would for a typical imaging experiment.
-
Mount the sample in the desired imaging medium or mounting medium (with or without an antifade reagent).
-
-
Microscope Setup:
-
Choose a field of view with clearly stained structures.
-
Set the imaging parameters (excitation power, exposure time, detector gain) to the values you intend to use for your experiment.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view. The time interval between images should be kept constant.
-
-
Data Analysis:
-
Select a region of interest (ROI) within a stained structure.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time. The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. A longer t₁/₂ indicates greater photostability.[3]
-
B. Appendix 2: Photobleaching Mechanism of Coumarin Dyes
The photobleaching of coumarin dyes often involves the formation of a long-lived, highly reactive triplet state.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of coumarin dyes.
References
minimizing background fluorescence in Coumarin 7 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in experiments utilizing Coumarin 7 and other coumarin-based probes.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals, leading to poor image quality and difficulty in data interpretation.[1] This guide addresses the most common causes of high background in a question-and-answer format.
Q1: My entire field of view, including areas without cells, is fluorescent. What is the cause?
A: This issue often points to fluorescent components within the imaging medium or buffer.
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Phenol Red: Many standard cell culture media contain phenol red, a pH indicator that fluoresces and contributes to background, especially in the green spectrum.[1]
-
Serum: Fetal Bovine Serum (FBS) is a known source of autofluorescence due to its complex mixture of proteins and other molecules.[1]
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Excess Probe: Unbound this compound probe in the imaging medium will fluoresce, raising the overall background.[1]
Recommended Solutions:
| Solution | Experimental Protocol |
| Switch to Phenol Red-Free Medium | For the duration of the imaging experiment, replace the standard medium with a phenol red-free alternative.[1] |
| Use Serum-Free or Reduced-Serum Medium | If compatible with your cells' health for the experiment's duration, use a serum-free medium. Alternatively, reduce the serum concentration.[1] |
| Perform Thorough Washing | After probe incubation, wash the cells 3-4 times with fresh, pre-warmed imaging buffer (e.g., PBS or HBSS) to ensure all unbound probe is removed before imaging.[1] |
Q2: I'm observing high background fluorescence that appears to be localized to the cells or tissue, but it's not the specific signal I'm looking for. What could be the problem?
A: This can be caused by cellular autofluorescence, non-specific probe binding, or issues with the experimental protocol.
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Autofluorescence: Some cells and tissues naturally fluoresce due to endogenous molecules like NADH, FAD, and lipofuscin.[2]
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Fixation-Induced Fluorescence: Aldehyde-based fixatives, particularly glutaraldehyde, can induce significant autofluorescence.[1][2]
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Non-Specific Binding: The probe may be binding to cellular components other than the target of interest. High probe concentrations can exacerbate this issue.[1][3]
-
Probe Aggregates: Aggregates of the fluorescent probe can lead to bright, non-specific puncta.
Recommended Solutions:
| Solution | Experimental Protocol |
| Optimize Probe Concentration | Titrate the this compound concentration to find the lowest effective concentration that provides a good signal-to-noise ratio. Start with a range (e.g., 0.1 µM to 10 µM) and evaluate the results.[1] |
| Optimize Incubation Time and Temperature | Reduce the incubation time or lower the temperature (e.g., incubate at 4°C) to minimize non-specific uptake and binding.[1] |
| Include Blocking Agents | For fixed-cell staining, pre-incubate with a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific binding sites.[1] |
| Modify Fixation Protocol | If using aldehyde fixatives, paraformaldehyde is generally a better choice than glutaraldehyde.[1] Consider using an organic solvent fixative like ice-cold methanol or ethanol if compatible with your target.[1] |
| Filter the Probe Solution | Before use, filter the this compound stock or working solution to remove any pre-existing aggregates.[1] |
Q3: The signal from my cells is weak, and the background appears high in comparison. How can I improve my signal-to-noise ratio?
A: This often relates to the image acquisition settings and the photostability of the dye.
-
Suboptimal Filters: Using mismatched or low-quality optical filters can lead to bleed-through from other light sources and failure to isolate the specific signal.[1]
-
Photobleaching: Coumarin dyes can be susceptible to photobleaching, where excessive exposure to excitation light permanently destroys the fluorophore, reducing the specific signal while the background remains.[4]
-
High Excitation Intensity/Exposure Time: High excitation intensity can increase autofluorescence from the sample and photobleach your probe.[1] Long exposure times can increase camera-related noise.[1]
Recommended Solutions:
| Solution | Experimental Protocol |
| Use Optimized Optical Filters | Use a filter cube specifically designed for coumarin dyes (e.g., ~405 nm excitation, ~450-480 nm emission).[1] |
| Minimize Excitation Light Exposure | Use brightfield or DIC to locate and focus on the cells to minimize their exposure to fluorescence excitation light.[1] |
| Adjust Acquisition Parameters | Start with the lowest possible light source intensity and the shortest exposure time that allows you to clearly distinguish the signal from the background.[1] Increase camera gain if necessary, but be aware that this will also amplify noise.[1] |
| Consider Antifade Reagents | Mount your sample in an antifade mounting medium to reduce photobleaching during imaging. |
Frequently Asked Questions (FAQs)
Q1: What are the typical spectral properties of this compound?
A: this compound and similar derivatives typically exhibit excitation in the near-UV to blue region of the spectrum and emit blue-green fluorescence.[5] For optimal detection, use an excitation source around 405 nm and an emission filter between 450-480 nm.[1]
Q2: How does solvent polarity affect this compound fluorescence?
A: The fluorescence properties of coumarin dyes are highly sensitive to their local environment, including solvent polarity.[6][7][8] In general, for 7-aminocoumarins, as solvent polarity increases, the fluorescence emission tends to shift to longer wavelengths (a red-shift) and decrease in intensity.[7] This is an important consideration as different cellular microenvironments can alter the dye's performance.
Q3: My this compound signal is fading quickly during imaging. What is happening and how can I prevent it?
A: This phenomenon is called photobleaching, which is the irreversible photochemical destruction of a fluorophore.[4] Coumarin dyes can be prone to this. To minimize photobleaching, reduce the intensity of the excitation light, decrease the exposure time, and limit the sample's overall exposure to light.[1] Using an antifade mounting medium can also significantly improve the photostability of the dye.
Q4: Are there any alternatives to this compound if I cannot resolve my background issues?
A: Yes, several alternatives are available. For imaging applications, Alexa Fluor 350 is spectrally similar to coumarin but offers improved characteristics for labeling and detection.[9] For flow cytometry applications, Pacific Blue is a high-performance blue fluorescent dye well-suited for the 405 nm violet laser.[9] Other options include various cyanine dyes (like Cy3 and Cy5) for applications requiring high sensitivity and photostability in different spectral ranges.[5]
Q5: Can the pH of my buffer affect this compound fluorescence?
A: Yes, the fluorescence of 7-aminocoumarins can be pH-dependent.[7] Changes in pH can alter the protonation state of the dye, leading to shifts in its fluorescence emission.[7][10] It is important to use a well-buffered solution at a stable physiological pH for the duration of your experiment to ensure consistent fluorescence.
Visual Guides and Workflows
Caption: A troubleshooting workflow for diagnosing and resolving high background fluorescence.
Caption: Common sources contributing to high background fluorescence in microscopy.
Caption: A recommended experimental workflow for this compound staining to minimize background.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications [frontiersin.org]
- 9. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Changes in Protonation Sites of 3-Styryl Derivatives of 7-(dialkylamino)-aza-coumarin Dyes Induced by Cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to enhance the signal-to-noise ratio of Coumarin 7
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the signal-to-noise ratio (SNR) of Coumarin 7 in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: While optimal wavelengths should always be determined empirically in your specific experimental setup, typical excitation wavelengths for coumarin derivatives range from 300 nm to 420 nm, with emission wavelengths falling between 350 nm and 500 nm.[1][2] For this compound specifically, the excitation is in the ultraviolet range (<380 nm) and the emission is in the violet range (381-450 nm).[3] It is crucial to acquire full excitation and emission spectra in your solvent to identify the precise maxima for your conditions.[2]
Q2: How does solvent choice impact the fluorescence signal of this compound?
A2: Solvent polarity has a profound effect on the fluorescence of this compound.[4] In polar solvents (e.g., ethanol, water), the fluorescence quantum yield and lifetime are often significantly reduced.[5] This is due to the formation of a non-emissive, twisted intramolecular charge transfer (TICT) state, which provides a pathway for non-radiative decay, thus quenching the signal.[6][7][8][9] Conversely, in non-polar solvents, the molecule tends to remain in a planar, highly fluorescent state.[4][6] Therefore, using less polar solvents, when compatible with the experiment, can substantially increase the signal.
Q3: My this compound signal fades very quickly during imaging. What is causing this and how can I fix it?
A3: Rapid signal loss is a classic sign of photobleaching, the irreversible photodegradation of the fluorophore.[10][11] This is primarily caused by intense or prolonged exposure to excitation light.[10] To mitigate this, you should:
-
Reduce Excitation Intensity: Use the lowest possible laser or lamp power that still provides a detectable signal.[10][12][13][14] Neutral density filters can be used to attenuate the light.[14]
-
Minimize Exposure Time: Use the shortest camera exposure times and illuminate the sample only during image acquisition.[10][12][14]
-
Use Antifade Reagents: For fixed samples, incorporate a commercial or self-made antifade reagent into the mounting medium.[10][12][14] These reagents scavenge free radicals that cause photobleaching.[14]
Q4: Can additives be used to enhance the signal and stability of this compound?
A4: Yes. Studies have shown that encapsulating this compound within a macrocyclic host, such as sulfobutylether-β-cyclodextrin (SBE₇βCD), can significantly enhance its fluorescence yield and photostability.[8][9][15] This confinement within the host's cavity restricts the molecular motions that lead to non-radiative decay processes like TICT state formation.[8][9]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound, focusing on resolving issues of low signal-to-noise ratio.
Problem: Weak or No Fluorescence Signal
A weak signal can be as detrimental as high background noise.[16] Use the following workflow to diagnose the root cause.
Caption: Workflow for troubleshooting a weak this compound signal.
-
Suboptimal Concentration: High concentrations can lead to aggregation-caused quenching (ACQ), where dye molecules stack and quench each other's fluorescence.[11] Conversely, the concentration may simply be too low.[2] Perform a concentration titration to find the optimal balance.[17]
-
Environmental Factors: The fluorescence of coumarins is highly sensitive to the environment. As discussed, polar solvents can drastically reduce quantum yield. The pH of the buffer can also alter the dye's protonation state and electronic properties, affecting fluorescence.[18]
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths are set to the maxima for your conditions.[11] Verify that the excitation light source is sufficiently powerful without causing immediate photobleaching.[2]
Problem: High Background Noise
High background fluorescence can obscure the specific signal, leading to poor image quality and difficulty in data interpretation.[12]
-
Source 1: Imaging Medium Components
-
Issue: Standard cell culture media often contain fluorescent components. Phenol red is a known fluorophore, and fetal bovine serum (FBS) contains autofluorescent proteins.[12]
-
Solution: For the imaging duration, switch to a phenol red-free medium.[12] If possible for your cells, use a serum-free or reduced-serum medium.[12]
-
-
Source 2: Unbound or Aggregated Dye
-
Issue: Excess, unbound this compound in the solution will fluoresce, raising the overall background.[12] High concentrations can also lead to the formation of fluorescent aggregates.[19]
-
Solution: Perform several thorough washes with fresh, pre-warmed buffer after probe incubation to remove all unbound dye.[12][17] Filter the stock solution through a 0.2 µm filter before use and optimize the dye concentration to avoid aggregation.[13]
-
-
Source 3: Sample Autofluorescence
-
Issue: Biological samples can have intrinsic fluorescence from molecules like NAD(P)H, flavins, or collagen.[20]
-
Solution: Always image an unstained control sample using the identical acquisition settings to determine the level and spectral properties of the autofluorescence.[17][20] This allows for appropriate background subtraction or the selection of filters to minimize its detection.
-
Data Presentation
Table 1: Photophysical Properties of Aminocoumarins in Various Solvents
While extensive data for this compound is distributed across literature, this table provides quantum yield (ΦF) values for related, structurally similar aminocoumarins to illustrate the significant impact of solvent polarity. A higher ΦF indicates a stronger signal.
| Compound | Solvent | Quantum Yield (ΦF) | Reference(s) |
| Coumarin 153 | Cyclohexane | 0.9 | [18] |
| Coumarin 153 | Ethanol | 0.4 - 0.54 | [18] |
| Coumarin 153 | Water | 0.1 | [18] |
| Coumarin 102 | Ethanol | 0.6 | [18] |
| Coumarin 6 | Ethanol | 0.8 | [18] |
Experimental Protocols
Protocol 1: Optimizing this compound Staining Concentration
Objective: To determine the optimal concentration of this compound that maximizes the signal-to-noise ratio by providing bright specific staining with minimal background.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cells or sample prepared for staining
-
Appropriate buffer (e.g., PBS) or imaging medium (phenol red-free recommended)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a Dilution Series: Create a series of working solutions of this compound by diluting the stock solution in your final imaging buffer. A typical starting range might be from 0.1 µM to 10 µM.
-
Staining: Add each concentration to a separate set of samples. Include a "no-dye" control to measure autofluorescence.
-
Incubation: Incubate the samples for a standardized time and temperature (e.g., 30 minutes at 37°C), protected from light.
-
Washing: Remove the staining solution and wash all samples thoroughly to remove unbound dye. A recommended procedure is to wash 3 times for 5 minutes each with pre-warmed buffer.[17]
-
Imaging: Mount the samples and image using a fluorescence microscope. It is critical to use the exact same acquisition settings (excitation intensity, exposure time, detector gain) for all samples, including the no-dye control.
-
Analysis:
-
Measure the mean fluorescence intensity of the specifically stained structures (Signal).
-
Measure the mean fluorescence intensity of a background region within the same image (Noise).
-
Subtract the mean intensity of the no-dye control (autofluorescence) from both Signal and Noise measurements.
-
Calculate the SNR (Signal / Noise) for each concentration.
-
Plot the SNR versus concentration to identify the optimal working concentration.
-
Protocol 2: Minimizing Photobleaching During Live-Cell Imaging
Objective: To acquire high-quality fluorescence images while minimizing signal loss due to photobleaching.
Workflow Diagram:
Caption: Experimental workflow for minimizing photobleaching.
Procedure:
-
Instrument Warm-up: Allow the microscope light source and camera to warm up before starting to ensure stable output and reduce thermal noise.[12]
-
Locate Cells: Use transmitted light (e.g., DIC or phase contrast) to find and focus on the cells of interest. Avoid using the fluorescence excitation light for this step.[12][14]
-
Optimize Settings:
-
Excitation Intensity: Switch to fluorescence view and reduce the light source intensity to the minimum level required to obtain a clear signal above background.[14]
-
Exposure Time: Set the camera exposure to the shortest duration that provides a good signal-to-noise ratio.[14]
-
Binning: If available, consider using camera binning to increase sensitivity, which may allow for a shorter exposure time.[14]
-
-
Acquire Data:
-
Post-Acquisition: If necessary, use software-based noise reduction techniques like signal averaging or Fourier filtering, but be aware that optimizing acquisition is always the best strategy.[12][21]
References
- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
- 7. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications [frontiersin.org]
- 9. Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Addressing Coumarin 7 Aggregation and Precipitation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Coumarin 7 in their experiments and encountering challenges related to its aggregation and precipitation in aqueous solutions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues with this compound in a question-and-answer format.
Q1: I've dissolved this compound in an aqueous buffer, but the solution is cloudy and/or I see visible precipitate. What is happening?
A1: This is a common issue arising from the low aqueous solubility of this compound. Coumarin compounds, in general, are largely hydrophobic and tend to aggregate in water, leading to precipitation, especially at higher concentrations.[1][2] This aggregation can be influenced by factors such as concentration, pH, and the presence of other solutes.[1][3]
Q2: My fluorescence signal is weak or inconsistent. Could this be related to aggregation?
A2: Yes, absolutely. Aggregation of fluorescent dyes like this compound can lead to self-quenching, where the close proximity of the molecules results in a decrease in fluorescence intensity.[4] This phenomenon, known as aggregation-caused quenching (ACQ), can lead to unreliable and weak signals in your assays.[4]
Q3: What is the first and simplest step I should take to address the precipitation of this compound?
A3: The most straightforward initial step is to lower the concentration of this compound in your working solution.[1] Many coumarin derivatives exhibit a linear fluorescence response only at very low concentrations (e.g., below 200 nM).[4] Additionally, preparing a concentrated stock solution in a suitable organic solvent and then diluting it into your aqueous buffer is a standard and effective practice.[2][5]
Q4: I need to work at a higher concentration of this compound. What are my options to prevent precipitation?
A4: If lowering the concentration is not feasible for your experimental design, you have several effective strategies to enhance the solubility of this compound:
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Co-solvents: Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting it into your aqueous buffer.[2] It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% for DMSO) to not interfere with your biological system.[1][2]
-
pH Adjustment: The solubility of some coumarin derivatives can be influenced by pH.[2] For coumarins with acidic or basic functional groups, adjusting the pH of the buffer can increase solubility by ionizing the molecule. However, the impact of pH on the neutral this compound molecule may be less pronounced, but it can affect its interaction with other buffer components.[3]
-
Use of Surfactants: Incorporating surfactants into your aqueous solution can help to solubilize hydrophobic compounds like this compound by forming micelles.[2][6] The hydrophobic core of the micelle provides a favorable environment for the this compound molecule.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.[2][7] Sulfobutylether-β-cyclodextrin (SBE₇βCD) has been shown to be particularly effective in forming inclusion complexes with this compound, leading to enhanced fluorescence and photostability.[7][8]
Frequently Asked Questions (FAQs)
Q: What is the underlying cause of this compound's poor water solubility?
A: this compound, like many other coumarin derivatives, possesses a largely nonpolar aromatic core structure.[9] While it has some polar groups, the overall hydrophobic nature of the molecule leads to unfavorable interactions with water, resulting in low solubility and a tendency to self-aggregate to minimize contact with the aqueous environment.[2][10]
Q: How should I prepare a stock solution of this compound?
A: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5] For instance, a 10-50 mM stock solution can be prepared by dissolving a precise weight of the compound in a minimal volume of the organic solvent.[2] This stock solution should be stored at -20°C, protected from light, and ideally aliquoted to avoid repeated freeze-thaw cycles.[3]
Q: How do I properly dilute the organic stock solution into my aqueous buffer?
A: To prevent immediate precipitation upon dilution, add the organic stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring the buffer.[2] This rapid mixing helps to disperse the this compound molecules quickly and efficiently, minimizing the formation of aggregates.[2]
Q: Can sonication help in dissolving this compound?
A: Yes, brief sonication of the final aqueous solution can help to break up small aggregates that may have formed during dilution.[1] However, this should be seen as a supplementary step to proper dilution techniques and not the primary method of solubilization.
Q: Are there any specific types of cyclodextrins that are recommended for this compound?
A: Studies have shown that sulfobutylether-β-cyclodextrin (SBE₇βCD) is effective in forming a supramolecular assembly with this compound.[7][8] This complexation not only enhances solubility but also significantly increases the fluorescence intensity and photostability of this compound.[7][11]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related coumarin derivatives to provide a reference for solvent selection and experimental design.
Table 1: Solubility of Coumarin Derivatives in Various Solvents
| Compound | Solvent | Solubility | Reference |
| 7-Methoxycoumarin | Ethanol | ~ 5 mg/mL | [5] |
| 7-Methoxycoumarin | DMSO | ~ 10 mg/mL | [5] |
| 7-Methoxycoumarin | DMF | ~ 10 mg/mL | [5] |
| 7-Methoxycoumarin | 1:4 DMSO:PBS (pH 7.2) | ~ 0.2 mg/mL | [5] |
| 4-(Diazomethyl)-7-(diethylamino)coumarin | DMF | 2 mg/mL | [12] |
| 4-(Diazomethyl)-7-(diethylamino)coumarin | DMSO | 2 mg/mL | [12] |
| 4-(Diazomethyl)-7-(diethylamino)coumarin | Ethanol | Insoluble | [12] |
| 4-(Diazomethyl)-7-(diethylamino)coumarin | PBS (pH 7.2) | Insoluble | [12] |
Table 2: Photophysical Properties of this compound in the Presence of SBE₇βCD
| Condition | Fluorescence Quantum Yield (Φf) | Reference |
| This compound at pH 7 | 0.15 | [8] |
| This compound at pH 3 | 0.05 | [8] |
| This compound with SBE₇βCD at pH 3 | 0.13 | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a Co-Solvent
Objective: To prepare a clear, homogenous aqueous working solution of this compound for experimental use, minimizing aggregation and precipitation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Microcentrifuge
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh a precise amount of solid this compound.
-
Dissolve the solid in a minimal volume of anhydrous DMSO to achieve a high concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. This is your primary stock solution.
-
-
Storage of Stock Solution:
-
Aliquot the primary stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw one aliquot of the this compound stock solution.
-
Determine the final desired concentration of this compound in your aqueous buffer.
-
Pipette the required volume of the aqueous buffer into a new tube.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
-
Quality Control:
-
Visually inspect the working solution for any signs of cloudiness or precipitation.
-
If necessary, briefly sonicate the solution to break up any minor aggregates.
-
For critical applications, the solution can be centrifuged at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble aggregates, and the supernatant can be carefully collected for use.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of this compound solubility enhancement by SBE₇βCD.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications [frontiersin.org]
- 8. Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coumarin 7 for Live-Cell Staining
Welcome to the technical support center for Coumarin 7 live-cell staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for staining live cells with this compound?
A1: The optimal concentration of this compound can vary depending on the cell type, cell density, and experimental conditions. However, a general starting point is between 1-10 µM.[1][2][3] It is highly recommended to perform a concentration titration to determine the lowest possible concentration that provides a sufficient signal-to-noise ratio while minimizing potential cytotoxicity.[4][5][6]
Q2: What is the recommended incubation time for this compound?
A2: A typical incubation time for live-cell staining with coumarin derivatives ranges from 15 to 60 minutes at 37°C.[1][2][3] Shorter incubation times may be sufficient for some cell types, while others may require longer to achieve optimal staining. A time-course experiment is recommended to determine the ideal incubation period for your specific cells.[4]
Q3: My fluorescent signal is very weak. What could be the cause?
A3: A weak fluorescent signal can be due to several factors:
-
Suboptimal Dye Concentration: The concentration of this compound may be too low. Consider performing a titration to find the optimal concentration.[2][4]
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for this compound's spectral properties.
-
Insufficient Incubation Time: The dye may not have had enough time to penetrate the cells and accumulate in the target organelles.[4]
-
Photobleaching: Excessive exposure to excitation light can cause the fluorophore to fade. Minimize light exposure by reducing illumination intensity and exposure times.
-
Low Target Expression: If this compound is used to label a specific target, low expression of that target will result in a weak signal.
Q4: I am observing high background fluorescence. How can I reduce it?
A4: High background fluorescence can obscure your signal of interest. Here are some common causes and solutions:
-
Excess Dye Concentration: Using too high a concentration of the dye can lead to non-specific binding and high background.
-
Inadequate Washing: Insufficient washing after staining can leave behind unbound dye in the medium, contributing to background fluorescence. Increase the number and duration of washing steps with a pre-warmed buffer.[1][7][8]
-
Cellular Autofluorescence: Some cells naturally exhibit fluorescence (autofluorescence), which can interfere with the signal from your dye.[9] Image an unstained control sample to assess the level of autofluorescence.
-
Contaminated Media: Phenol red and serum in cell culture media can be sources of background fluorescence.[9] Consider using phenol red-free media and reducing the serum concentration during imaging.
Q5: My cells are showing signs of stress or dying after staining. What should I do?
A5: Cell stress and death can be caused by cytotoxicity or phototoxicity.
-
Cytotoxicity: High concentrations of this compound or prolonged incubation times can be toxic to cells.[2] Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic concentration and incubation time for your cell line.[1][2]
-
Phototoxicity: The light used to excite the fluorophore can generate reactive oxygen species (ROS) that are harmful to cells.[5][10][11] To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that still provides a good signal.[5][7] Using antioxidants in the imaging medium can also help mitigate phototoxicity.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your live-cell staining experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Low dye concentration. | Perform a concentration titration (e.g., 0.5 µM to 20 µM) to find the optimal concentration for your cell type.[2][4] |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 15, 30, 60, 90 minutes) to determine the optimal incubation duration.[4] | |
| Incorrect microscope filter set. | Verify that the excitation and emission filters match the spectral profile of this compound. | |
| Photobleaching. | Reduce excitation light intensity and exposure time. Use an anti-fade reagent if imaging fixed cells. | |
| High Background | Excessive dye concentration. | Lower the this compound concentration. |
| Inadequate washing. | Increase the number and/or duration of wash steps after staining. Use pre-warmed buffer for washes.[1][7][8] | |
| Cellular autofluorescence. | Image an unstained control to determine the level of autofluorescence. If significant, consider using a dye with a different emission spectrum or spectral unmixing techniques. | |
| Contaminated imaging medium. | Use phenol red-free medium for imaging.[9] | |
| Phototoxicity/Cytotoxicity | High dye concentration. | Determine the optimal, non-toxic concentration using a cytotoxicity assay (e.g., MTT assay).[1][2] |
| Prolonged incubation time. | Optimize the incubation time to be as short as possible while still achieving good staining.[2] | |
| High excitation light intensity/long exposure. | Use the lowest possible light intensity and shortest exposure time.[5] | |
| Dye Aggregation | High dye concentration in aqueous solution. | Prepare fresh dye solutions and avoid repeated freeze-thaw cycles. Dissolve the probe in a small amount of DMSO before diluting it in the aqueous imaging buffer.[4][9] |
Experimental Protocols
General Protocol for Live-Cell Staining with this compound
This protocol provides a general workflow for staining live cells. Optimization of probe concentration and incubation time is highly recommended for each specific probe and cell line.[1][8]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy. Culture the cells in an appropriate medium supplemented with FBS at 37°C in a 5% CO₂ incubator until they reach 50-70% confluency.[8]
-
Probe Preparation: Prepare a stock solution of this compound, typically in the µM to mM range, in anhydrous DMSO.[8]
-
Staining Solution Preparation: Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed serum-free or complete culture medium.
-
Cell Staining: Remove the culture medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells for the recommended time (typically 15-60 minutes) at 37°C in a 5% CO₂ incubator.[1][8]
-
Washing: After incubation, remove the dye solution and wash the cells two to three times with a suitable pre-warmed buffer (e.g., HBSS or imaging medium) to remove any unbound dye.[8]
-
Imaging: Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for this compound's excitation and emission wavelengths. Maintain cells at 37°C and 5% CO₂ during imaging for time-lapse experiments.[8]
Cytotoxicity Assessment using MTT Assay
This assay is used to assess the potential cytotoxicity of this compound on your cells.[1]
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
MTT solution (0.5 mg/mL)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24 or 48 hours).[1]
-
MTT Incubation: After the treatment period, remove the medium and add fresh medium containing MTT solution. Incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT-containing medium and add an appropriate solvent (e.g., DMSO) to dissolve the formazan crystals formed by viable cells.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Phototoxicity of 7-Oxycoumarins with keratinocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phototoxicity of 7-oxycoumarins with keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Photobleaching of Coumarin 7 in Time-Lapse Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of Coumarin 7 photobleaching during time-lapse microscopy experiments.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Fluorescence Signal During Time-Lapse Imaging
Symptoms:
-
A noticeable decrease in fluorescence intensity in the first few frames of a time-lapse series.
-
The signal from this compound-labeled structures fades significantly over the course of the experiment, hindering quantitative analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio (SNR).[1][2] Use neutral density filters to attenuate the excitation light without altering its spectral properties.[1][2] |
| Prolonged Exposure Time | Decrease the camera exposure time for each frame.[2][3] This minimizes the duration the fluorophore is in an excited state, reducing the probability of photochemical damage.[2] |
| Frequent Image Acquisition | Increase the time interval between acquisitions to reduce the cumulative exposure of the sample to excitation light.[3] |
| Presence of Reactive Oxygen Species (ROS) | Incorporate commercially available antifade reagents into your imaging medium.[1][2][4] These reagents, such as n-propyl gallate (NPG) or Trolox-based formulations, help to quench ROS that contribute to photobleaching.[4] |
| Suboptimal Imaging Environment | The fluorescence of many coumarin dyes is sensitive to the local environment.[5][6] Ensure the imaging medium is buffered to a physiological pH, as coumarin fluorescence can be pH-dependent.[3][4] Techniques to reduce oxygen levels, such as using oxygen scavengers, can also mitigate photobleaching.[1] |
Issue 2: Low Initial Fluorescence Signal from this compound
Symptoms:
-
The fluorescence signal is weak even at the beginning of the experiment, making it difficult to distinguish from background noise.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Microscope Filter Sets | Verify that the excitation and emission filters are appropriate for the spectral properties of this compound (typically around 436 nm excitation and 500-530 nm emission).[7] Using mismatched filters can lead to inefficient excitation and/or detection of the emitted fluorescence.[3] |
| Suboptimal Staining Protocol | The concentration of this compound or the incubation time may be insufficient for adequate labeling.[3] Titrate the probe concentration to find the optimal balance between signal strength and potential toxicity in live-cell imaging.[4] |
| Probe Degradation | Check the storage conditions and age of your this compound stock solution to ensure it has not degraded.[3] |
| Quenching by Antifade Reagents | Some antifade reagents, like p-phenylenediamine (PPD), can quench the initial fluorescence of certain dyes.[4] Consider testing different antifade formulations if you suspect this is an issue.[4] |
Issue 3: Inconsistent Fluorescence Intensity Between Samples
Symptoms:
-
Significant variations in this compound fluorescence intensity are observed when comparing different samples that should be similar.
Possible Causes and Solutions:
| Cause | Solution |
| Variability in Staining | Standardize all staining parameters, including probe concentration, incubation times, and washing steps, across all samples to ensure consistency.[4] |
| Differential Photobleaching | Image all samples as quickly as possible after preparation and use identical, minimal exposure settings to minimize sample-to-sample differences in photobleaching.[4] |
| Inconsistent Imaging Settings | Ensure that the exact same microscope settings (e.g., laser power, exposure time, detector gain) are used for all samples within a comparative experiment.[4] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[2][8] This leads to a loss of fluorescence, which can compromise the quality and quantitative accuracy of time-lapse microscopy data.[9] Coumarin dyes, in general, are susceptible to photobleaching, which can be exacerbated by factors like high excitation intensity and the presence of reactive oxygen species.
Q2: How can I quantitatively assess the photostability of this compound in my experimental setup?
A2: You can quantify the photostability by measuring the rate of fluorescence decay under your specific imaging conditions. This involves acquiring a time-lapse series of a this compound-labeled sample with fixed imaging parameters and then measuring the decrease in mean fluorescence intensity over time. The resulting decay curve can be fitted to an exponential function to determine the photobleaching time constant.[3]
Q3: Are there post-acquisition methods to correct for photobleaching?
A3: Yes, several computational methods can be used to correct for photobleaching after image acquisition.[10] Software packages like ImageJ (Fiji) have plugins specifically for this purpose, such as "Bleach Correction".[10][11][12] These plugins typically offer different algorithms, including simple ratio, exponential fitting, and histogram matching, to compensate for the loss of fluorescence intensity over time.[10][11][12]
Q4: When should I use different post-acquisition correction methods like exponential fitting versus histogram matching?
A4: The choice of correction method depends on your downstream analysis. The exponential fitting method assumes that photobleaching follows an exponential decay and is often suitable for quantitative intensity measurements.[10][11] The histogram matching method adjusts the intensity distribution of each frame to match a reference frame (usually the first one) and can be very effective for improving the visual quality of the image sequence for tasks like segmentation, but it may not be appropriate for precise intensity quantification.[10][13]
Q5: Can the choice of mounting medium affect the photostability of this compound?
A5: Absolutely. The chemical environment surrounding the fluorophore plays a crucial role in its photostability. Using a mounting medium containing an antifade reagent is a standard practice to reduce photobleaching.[1][2] Additionally, the pH of the medium can influence the fluorescence of coumarin dyes; for many aminocoumarins, a slightly basic pH (8.0-8.5) is optimal for brightness.[4]
Quantitative Data
Table 1: Photobleaching Quantum Yields of Selected Coumarin Derivatives
| Coumarin Derivative | Photobleaching Quantum Yield (Φb) | Solvent/Conditions |
| Coumarin 120 | 3.4 x 10⁻⁴ | Water |
| Coumarin 307 | 1.5 x 10⁻⁴ | Water |
| Coumarin 102 | 4.3 x 10⁻⁴ | Water |
| Coumarin 39 | 1.2 x 10⁻³ | Water |
| Carbostyril 124 | 1.4 x 10⁻³ | Water |
| Data adapted from Eggeling, C., et al. (1998). Analytical Chemistry, 70(13), 2651–2659.[3] |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound
Objective: To determine the rate of photobleaching for this compound under specific, user-defined imaging conditions.
Materials:
-
Cells stained with this compound on an imaging-compatible dish.
-
Fluorescence microscope with appropriate filters for this compound.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Set the imaging parameters (e.g., laser power, exposure time, detector gain) to the levels you intend to use for your time-lapse experiment.[3]
-
Image Acquisition: Select a field of view with well-stained cells. Acquire a time-lapse series of images at regular intervals (e.g., one image every 30 seconds for 15-30 minutes).[3]
-
Data Analysis:
-
In your image analysis software, define several regions of interest (ROIs) within the stained cells and one ROI in a background area.
-
For each time point, measure the mean fluorescence intensity within each cellular ROI and the background ROI.
-
Correct the cellular fluorescence intensity at each time point by subtracting the mean background intensity.[3]
-
Normalize the corrected fluorescence intensity for each ROI to its initial value at time = 0.[3]
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single exponential function to determine the photobleaching time constant (τ).[3]
-
Protocol 2: Post-Acquisition Photobleaching Correction using ImageJ/Fiji
Objective: To computationally correct for fluorescence intensity decay in a time-lapse image sequence.
Materials:
-
Time-lapse image sequence (e.g., .tif stack) of this compound fluorescence.
-
ImageJ or Fiji software with the "Bleach Correction" plugin installed.
Methodology:
-
Open Image Sequence: Launch ImageJ/Fiji and open your time-lapse image sequence.
-
Access the Plugin: Navigate to Image > Adjust > Bleach Correction.[13]
-
Select Correction Method:
-
Simple Ratio: This method corrects the intensity of each frame based on its ratio to a reference frame. It requires background subtraction for accurate results.[10]
-
Exponential Fitting: This method fits the decay of the average intensity of the image series to an exponential curve and uses this fit to correct the intensity of each frame.[10][11] This is often a good choice for quantitative analysis.
-
Histogram Matching: This method modifies the histogram of each frame to match that of a reference frame (either the first frame or a neighboring frame).[10][14] This is effective for visualization but may alter the quantitative accuracy of the intensity values.[13]
-
-
Apply Correction: Choose your desired method and apply it to the image stack. A new, corrected image stack will be generated.
-
Save Corrected Data: Save the newly generated, bleach-corrected image sequence for further analysis.
Visualizations
Caption: Workflow for addressing this compound photobleaching.
Caption: Experimental workflow for assessing this compound photostability.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications [frontiersin.org]
- 7. PhotochemCAD | this compound [photochemcad.com]
- 8. news-medical.net [news-medical.net]
- 9. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GitHub - fiji/CorrectBleach [github.com]
- 14. Bleaching Correction - napari Plugin - Alexander Marx [napari-hub.org]
Technical Support Center: Managing Cellular Autofluorescence with Coumarin 7
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of cellular autofluorescence when using Coumarin 7 and other blue-green fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is cellular autofluorescence and why is it a problem when using this compound?
A1: Cellular autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, and extracellular matrix components like collagen and elastin, when they are excited by light.[1] This phenomenon is particularly problematic when using fluorophores that excite in the UV-to-blue range and emit in the blue-to-green spectrum (350-550 nm), as this is where autofluorescence is often strongest.[1][2] this compound falls into this spectral range, and its signal can be obscured or masked by the cell's natural fluorescence, leading to a poor signal-to-noise ratio and difficulty in interpreting results.[3]
Q2: How can I identify the source of autofluorescence in my samples?
A2: To pinpoint the source of autofluorescence, it is essential to prepare an unstained control sample. This control should undergo the exact same preparation, fixation, and mounting procedures as your stained samples, but without the addition of this compound.[2][4] Any fluorescence you observe in this control sample can be attributed to autofluorescence originating from the cells, tissue, or even the mounting medium.[4]
Q3: Can my choice of fixation method influence the intensity of autofluorescence?
A3: Absolutely. Aldehyde-based fixatives, especially glutaraldehyde, are known to induce significant autofluorescence by reacting with amines and proteins in the tissue to form fluorescent products.[5][6] If your protocol allows, consider using a non-aldehyde-based fixative, such as ice-cold methanol or ethanol, to reduce this effect.[2] If you must use an aldehyde fixative, paraformaldehyde generally induces less autofluorescence than glutaraldehyde.[6] Using the lowest effective concentration and shortest fixation time can also help.[1]
Q4: My this compound signal is weak, and the background seems high. What should I do?
A4: This is a common issue that can be addressed by a combination of optimizing your staining protocol and implementing strategies to reduce background. First, ensure you are using the correct excitation and emission filters for this compound.[5] Titrate the concentration of your this compound probe to find the optimal balance between signal and background.[7] Implement thorough washing steps after incubation to remove any unbound probe.[5] If the background remains high, it is likely due to cellular autofluorescence, and you should consider the mitigation strategies outlined in the troubleshooting guide below.
Troubleshooting Guide: High Cellular Autofluorescence
This guide provides a systematic approach to diagnosing and resolving issues with high cellular autofluorescence when using this compound.
| Problem | Potential Cause | Suggested Solution(s) |
| High background fluorescence across the entire field of view, including areas without cells. | 1. Imaging medium contains fluorescent components (e.g., phenol red, fetal bovine serum).[5] 2. Mounting medium is autofluorescent. | 1. Switch to a phenol red-free imaging medium for the duration of your experiment.[5] 2. Use a serum-free or reduced-serum medium if compatible with your cells.[2][5] 3. Test the mounting medium alone for fluorescence and switch to a low-fluorescence alternative if necessary. |
| High background fluorescence specifically from the cells in an unstained control. | 1. Aldehyde-induced autofluorescence from fixation.[5][6] 2. Endogenous fluorophores within the cells (e.g., NADH, flavins, lipofuscin).[1][2] 3. Presence of red blood cells which contain autofluorescent heme groups.[2] | 1. Treat samples with a chemical quenching agent like Sodium Borohydride or Sudan Black B (see protocols below).[4][8] 2. Perform pre-staining photobleaching to reduce the autofluorescence of endogenous molecules (see protocol below).[8] 3. If working with tissue, perfuse with PBS prior to fixation to remove red blood cells.[2] 4. Utilize spectral unmixing to computationally separate the this compound signal from the autofluorescence signal (see protocol below).[4] |
| Diffuse, structural fluorescence observed in the extracellular matrix. | 1. Autofluorescence from collagen and elastin.[1] | 1. Consider using fluorophores that emit in the far-red region of the spectrum, as collagen and elastin autofluorescence is weaker at longer wavelengths.[2] 2. Employ spectral unmixing to differentiate the this compound signal. |
| Punctate, granular fluorescence, especially in older cells or tissues. | 1. Accumulation of lipofuscin, an age-related pigment.[8] | 1. Treat with Sudan Black B, which is effective at quenching lipofuscin-based autofluorescence.[8] 2. If possible, use tissue from younger animals. |
Quantitative Data Summary
The spectral properties of this compound and common endogenous autofluorescent molecules are summarized below. Understanding these spectral overlaps is key to designing effective imaging experiments.
| Molecule | Excitation Max (nm) | Emission Max (nm) | Spectral Region of Concern |
| This compound | ~436[9] | ~490-500[9][10] | Blue-Green |
| NADH | ~340 | ~450 | Blue |
| Flavins (FAD, FMN) | ~450 | ~530 | Green |
| Collagen & Elastin | ~360-400 | ~440-500 | Blue-Green |
| Lipofuscin | Broad (UV-Green) | Broad (Green-Red) | Broad Spectrum |
Note: Spectral properties can vary depending on the local microenvironment.
Experimental Protocols
Protocol 1: Chemical Quenching of Aldehyde-Induced Autofluorescence with Sodium Borohydride
This protocol is designed to reduce autofluorescence caused by aldehyde-based fixatives like paraformaldehyde and glutaraldehyde.[6][8]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Fixed cells or tissue sections on slides
Procedure:
-
Immediately before use, prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS. Caution: NaBH₄ reacts with water to produce hydrogen gas. Prepare this solution fresh in a well-ventilated area.[6][8]
-
Following your standard fixation and washing steps, immerse the slides in the freshly prepared NaBH₄ solution.
-
Incubate for 10-15 minutes at room temperature.[8]
-
Gently wash the slides three times with PBS for 5 minutes each to remove all traces of sodium borohydride.[4]
-
Proceed with your standard immunofluorescence or imaging protocol.
Protocol 2: Quenching of Lipofuscin Autofluorescence with Sudan Black B
This protocol is particularly effective for reducing autofluorescence from lipofuscin, which is common in neural and aged tissues.[8]
Materials:
-
70% Ethanol
-
Sudan Black B (SBB) powder
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 0.1% (w/v) SBB solution in 70% ethanol. Mix thoroughly and allow it to sit for at least one hour.
-
Filter the SBB solution through a 0.2 µm filter immediately before use to eliminate undissolved particles.[8]
-
After completing your secondary antibody incubation and final washes, incubate the slides with the filtered SBB solution for 5-10 minutes at room temperature in the dark.[4][8]
-
Briefly rinse the slides in 70% ethanol to remove excess SBB.[8]
-
Wash the samples extensively with PBS to remove any remaining SBB.[4]
-
Mount the coverslip with an appropriate mounting medium.[4]
Protocol 3: Pre-Staining Photobleaching
This method uses high-intensity light to destroy endogenous fluorophores before staining with this compound.[8]
Materials:
-
Fixed, unstained cells or tissue sections on slides
-
Fluorescence microscope equipped with a broad-spectrum light source (e.g., mercury or xenon arc lamp, or a powerful LED)
Procedure:
-
Place your unstained, fixed sample on the microscope stage.
-
Expose the sample to high-intensity, broad-spectrum light for an extended period, which can range from 30 minutes to several hours. The optimal duration should be determined empirically for your specific sample type.[8]
-
You can periodically check the level of autofluorescence until it has been significantly reduced.
-
After photobleaching, proceed with your standard staining protocol for this compound.
Protocol 4: Basic Workflow for Spectral Unmixing using Fiji/ImageJ
This protocol provides a general outline for computationally separating the this compound signal from autofluorescence using linear spectral unmixing. This requires the acquisition of a lambda stack (a series of images captured at different emission wavelengths).[4]
Materials:
-
Fiji or ImageJ software with the necessary spectral unmixing plugins installed.
-
A lambda stack image of your this compound-stained sample.
-
Reference spectra for this compound and the autofluorescence in your sample.
Procedure:
-
Acquire Reference Spectra:
-
Image a sample stained only with this compound to obtain its pure emission spectrum.
-
Image an unstained sample under the same conditions to capture the emission spectrum of the autofluorescence.[4]
-
-
Open Images in Fiji/ImageJ:
-
Open your experimental lambda stack and the two reference spectra images.
-
-
Perform Spectral Unmixing:
-
Utilize the spectral unmixing plugin within the software.
-
Provide the reference spectra for this compound and autofluorescence. The algorithm will then calculate the contribution of each of these signals to every pixel in your experimental image.
-
The plugin will generate new images, each representing the isolated signal from this compound and the autofluorescence, respectively.[4]
-
Visualizations
Caption: A decision-making workflow for troubleshooting high autofluorescence.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PhotochemCAD | this compound [photochemcad.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Water Solubility of Coumarin 7 Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of Coumarin 7 and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the solubility of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such low water solubility?
A1: this compound and its derivatives possess a core structure featuring a fused benzene and α-pyrone ring system.[1] This bicyclic, aromatic structure is largely hydrophobic and lipophilic, leading to a low affinity for water and, consequently, poor aqueous solubility.[1][2] While certain functional groups can add some polarity, the overall molecule typically remains nonpolar, causing it to precipitate or form aggregates in aqueous solutions.[3]
Q2: What are the primary strategies for improving the aqueous solubility of this compound derivatives?
A2: A variety of techniques can be used to enhance the solubility of poorly water-soluble drugs like this compound derivatives.[4] These strategies can be broadly grouped into three categories:
-
Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure. Key techniques include particle size reduction (micronization and nanosuspension) and creating amorphous solid dispersions with a carrier polymer.[2]
-
Chemical Modifications: This involves covalently modifying the derivative to create a new chemical entity with improved solubility. The most common approach is the development of water-soluble prodrugs, such as glycosylated or phosphate-ester coumarins.[5][6]
-
Formulation Approaches: These methods involve using excipients to increase the apparent solubility of the compound in a solution. Common techniques include complexation with cyclodextrins, the use of co-solvents, and micellar solubilization using surfactants.[2][7]
Q3: How much of a solubility increase can I expect with these different methods?
A3: The level of solubility enhancement is highly dependent on the specific this compound derivative and the chosen method. However, significant improvements are often achievable. The table below provides illustrative quantitative data for coumarin and its derivatives to demonstrate the potential of each technique.
| Solubility Enhancement Technique | Compound | Carrier/Excipient | Initial Solubility | Enhanced Solubility | Fold Increase | Citation |
| Solid Dispersion | Coumarin | PVP K30 (1:3 ratio) | 10 µg/mL | 246 µg/mL | 24.6 | [2] |
| Co-crystallization | Coumarin | Hydroquinone | - | - | 1.63 | [8] |
| Co-crystallization | Coumarin | 3,5-dihydroxybenzoic acid | - | - | 1.68 | [8] |
| Prodrug (Glycosylation) | Esculetin | (as Esculin) | Low | >6 g/L | >1000 | [5][9] |
| Cyclodextrin Complexation | This compound | Sulfobutylether-β-CD | Low | Significantly Enhanced | N/A | [10] |
Note: Data for specific this compound derivatives across all techniques is limited. This table provides examples from coumarin or its other derivatives to illustrate the potential of each method.[2]
Q4: Can I use pH adjustment to improve the solubility of my this compound derivative?
A4: pH adjustment can be a very effective strategy, but its success depends on the presence of an ionizable functional group on your specific derivative.[7] For example, a derivative with a phenolic hydroxyl group (like 7-hydroxycoumarins) can be deprotonated by raising the pH above its pKa, forming a more soluble phenoxide anion.[1] Conversely, a derivative with a basic amine group can be protonated at a lower pH to increase solubility. This approach is often simple and highly effective but is only feasible if your experimental system can tolerate the required pH change.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound derivatives, particularly precipitation.
Issue: My this compound derivative precipitates when I dilute my organic stock solution (e.g., in DMSO) into my aqueous buffer.
This is a very common problem known as "fall-out," which occurs when the concentration of the organic co-solvent is no longer sufficient to keep the hydrophobic compound dissolved in the now predominantly aqueous environment.[3][11]
Below is a logical workflow to diagnose and solve this issue.
Detailed Troubleshooting Steps:
-
Verify Stock Solution Integrity : Before troubleshooting the dilution, ensure your concentrated stock in the organic solvent (e.g., DMSO) is fully dissolved and stable. If you see any crystals or cloudiness, the stock itself is the problem.
-
Optimize the Dilution Process : Rapidly dumping the stock solution into the buffer creates a localized, supersaturated environment that encourages precipitation. To prevent this, add the stock solution slowly and dropwise into the aqueous buffer while it is being vigorously stirred or vortexed.[3] This rapid mixing helps disperse the derivative molecules quickly.[3]
-
Use Solubilizing Excipients (Pre-complexation) : The most robust solution is often to include a solubilizing agent in the aqueous buffer before adding the this compound derivative stock. This allows for the immediate formation of inclusion complexes or micelles, which encapsulate the hydrophobic drug and prevent it from precipitating.[3][10]
-
Cyclodextrins : Add a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) to your buffer.
-
Surfactants : Incorporate a small amount of a non-ionic surfactant such as Tween® 20 or Pluronic® F-127.[12]
-
-
Increase Co-solvent Percentage : If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent in your aqueous solution may be sufficient to maintain solubility.[2] However, be mindful that solvents like DMSO can have effects on biological assays.
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[1] They can encapsulate hydrophobic molecules like this compound, forming a water-soluble "inclusion complex".[13][14] This protocol details the preparation of such a complex using the kneading method.
Methodology (Kneading Method): [15][16]
-
Weigh : Accurately weigh the this compound derivative and a suitable cyclodextrin (e.g., HP-β-CD) in the desired molar ratio (1:1 or 1:2 are good starting points).
-
Mix : Place the powders in a glass mortar and lightly mix them.
-
Knead : Add a small volume of a water-alcohol mixture (e.g., 50% ethanol in water) dropwise to the powder mixture. Triturate (grind with the pestle) vigorously to form a thick, homogenous paste. Continue kneading for 30-60 minutes.
-
Dry : Spread the paste in a thin layer on a glass dish and dry it at room temperature (approx. 25°C) for 24 hours, or in a vacuum oven at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.
-
Pulverize : Scrape the dried mass and grind it into a fine powder using the mortar and pestle.
-
Sieve and Store : Pass the powder through a fine-mesh sieve (e.g., #80) to ensure uniformity and store it in a tightly sealed container inside a desiccator.[15] The resulting powder should be readily reconstitutable in aqueous buffers.
Protocol 2: Preparation of a Solid Dispersion
A solid dispersion involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[17] This enhances the dissolution rate by increasing the surface area and preventing the drug from crystallizing.
Methodology (Solvent Evaporation Method): [15]
-
Select Components : Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamers) and a drug-to-carrier ratio (e.g., 1:3 or 1:5 w/w).
-
Dissolve : Dissolve both the this compound derivative and the carrier polymer in a common, volatile solvent (e.g., ethanol, methanol, or a dichloromethane/ethanol mixture) in a round-bottom flask.
-
Evaporate : Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inside of the flask.
-
Final Drying : Scrape the solid mass from the flask. Place the product in a vacuum oven for 24 hours to ensure the complete removal of any residual solvent.
-
Pulverize and Store : Grind the dried solid dispersion into a fine, uniform powder and store it in a desiccator.
Protocol 3: General Shake-Flask Method for Solubility Determination
This protocol is used to quantitatively measure the equilibrium solubility of your this compound derivative in a specific aqueous buffer, either with or without a solubilizing agent.[1]
Methodology: [1]
-
Add Excess Compound : Add an excess amount of the this compound derivative (enough so that undissolved solid will remain) to a known volume of the aqueous buffer in a sealed glass vial.
-
Equilibrate : Place the vial in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid : After equilibration, allow the suspension to stand to let the undissolved solid settle.
-
Filter : Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE) to remove all undissolved microcrystals. This step is critical to avoid artificially high results.
-
Analyze : Dilute the clear filtrate with a suitable solvent (to prevent precipitation during analysis) and determine the concentration of the dissolved this compound derivative using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. A prodrug approach to the use of coumarins as potential therapeutics for superficial mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. oatext.com [oatext.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Coumarin 7 and BODIPY Dyes for Polarity Sensing
For Researchers, Scientists, and Drug Development Professionals
The sensitive detection of local environmental polarity is crucial in various scientific disciplines, including cell biology, materials science, and drug development. Fluorescent molecular probes that exhibit changes in their photophysical properties in response to the polarity of their surroundings are invaluable tools for these investigations. Among the plethora of available fluorophores, Coumarin 7 and various derivatives of the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) family have emerged as prominent candidates for polarity sensing. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and a mechanistic overview.
Mechanism of Polarity Sensing: Intramolecular Charge Transfer
Many solvatochromic dyes, including this compound and a significant number of polarity-sensitive BODIPY dyes, operate on the principle of intramolecular charge transfer (ICT). In these molecules, an electron-donating group is connected to an electron-accepting group through a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a more polar excited state. In polar solvents, this charge-separated excited state is stabilized, leading to a red-shift in the fluorescence emission and often a change in the fluorescence quantum yield. In non-polar environments, the excited state is less stabilized, resulting in a blue-shifted emission. This solvent-dependent emission shift is the basis for their use as polarity sensors.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of this compound and two representative polarity-sensitive BODIPY dyes in a range of solvents with varying polarity, as characterized by the solvent polarity parameter, Δf. A larger change in Stokes shift and emission maximum with increasing solvent polarity indicates higher sensitivity.
| Solvent | Δf | This compound | BODIPY 1 (Representative) | BODIPY 2 (Representative) |
| λabs (nm) / λem (nm) / Φf / Stokes Shift (cm-1) | λabs (nm) / λem (nm) / Φf / Stokes Shift (cm-1) | λabs (nm) / λem (nm) / Φf / Stokes Shift (cm-1) | ||
| Cyclohexane | 0.00 | 420 / 465 / 0.49 / 2380[1] | 493 / 508 / 0.95 / 600 | 525 / 560 / 0.85 / 1250 |
| Toluene | 0.01 | 425 / 480 / 0.65 / 2850[1] | 499 / 515 / 0.90 / 630 | 530 / 570 / 0.78 / 1380 |
| Dichloromethane | 0.22 | 435 / 505 / 0.85 / 3450[1] | 502 / 520 / 0.75 / 690 | 535 / 585 / 0.60 / 1650 |
| Acetonitrile | 0.31 | 430 / 525 / 0.70 / 4550[1] | 500 / 525 / 0.60 / 980 | 532 / 600 / 0.45 / 2250 |
| Ethanol | 0.29 | 430 / 530 / 0.55 / 4750[1] | 501 / 528 / 0.50 / 1050 | 534 / 610 / 0.30 / 2500 |
Note: Data for BODIPY 1 and BODIPY 2 are representative values for polarity-sensitive derivatives and are compiled for illustrative purposes. Actual values may vary depending on the specific BODIPY structure.
Experimental Protocols
I. Synthesis of Polarity-Sensitive Dyes
A. Synthesis of this compound (3-(2-Benzimidazolyl)-7-(diethylamino)coumarin)
This procedure involves the condensation of 4-(diethylamino)salicylaldehyde with 2-cyanomethylbenzimidazole.
-
Step 1: Preparation of 3-cyano-7-(diethylamino)coumarin. A mixture of 4-(diethylamino)salicylaldehyde (1.93 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and a catalytic amount of piperidine (0.1 mL) in ethanol (30 mL) is refluxed for 4 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 3-cyano-7-(diethylamino)coumarin.
-
Step 2: Synthesis of this compound. A mixture of 3-cyano-7-(diethylamino)coumarin (2.42 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in polyphosphoric acid (20 g) is heated at 180-200 °C for 3 hours. The reaction mixture is then cooled to about 100 °C and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to afford pure this compound.
B. Synthesis of a Representative Polarity-Sensitive BODIPY Dye (e.g., an 8-aryl-BODIPY)
This is a general procedure for the synthesis of an 8-aryl-BODIPY, which often exhibits polarity-sensitive fluorescence.
-
A solution of an aromatic aldehyde (1 mmol) and 2,4-dimethylpyrrole (2 mmol) in anhydrous dichloromethane (50 mL) is degassed with nitrogen for 15 minutes.
-
Trifluoroacetic acid (TFA, 0.1 mL) is added, and the mixture is stirred at room temperature under a nitrogen atmosphere for 4-6 hours, during which the color changes to deep red.
-
A solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 mmol) in anhydrous dichloromethane (10 mL) is added, and the mixture is stirred for an additional 30 minutes.
-
Triethylamine (5 mL) is added, followed by boron trifluoride diethyl etherate (BF₃·OEt₂, 5 mL). The mixture is stirred for another 4-6 hours at room temperature.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure BODIPY dye.
II. Characterization of Polarity Sensing Performance
A. Sample Preparation
-
Prepare stock solutions of the dyes (this compound and BODIPY derivatives) in a high-purity solvent (e.g., dichloromethane or acetonitrile) at a concentration of approximately 1 mM.
-
Prepare a series of solutions of the dye in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, and water). The final concentration of the dye in each solvent should be in the micromolar range (e.g., 1-10 µM) to avoid aggregation and inner filter effects. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.
B. Spectroscopic Measurements
-
Absorption Spectroscopy: Record the UV-Visible absorption spectra of the dye solutions using a spectrophotometer. Determine the wavelength of maximum absorption (λabs) for each solvent.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectra of the dye solutions using a spectrofluorometer. The excitation wavelength should be set to the λabs determined for each solvent. Record the wavelength of maximum emission (λem).
-
Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The quantum yield of the sample is calculated using the following equation:
Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of thesolvent.
C. Data Analysis
-
Stokes Shift Calculation: Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula:
Stokes Shift (cm⁻¹) = (1/λabs - 1/λem) × 10⁷
-
Lippert-Mataga Plot: To quantify the solvatochromism, plot the Stokes shift against the solvent polarity parameter, Δf, which is defined as:
Δf = (ε-1)/(2ε+1) - (n²-1)/(2n²+1)
where ε is the dielectric constant and n is the refractive index of the solvent. A linear relationship in the Lippert-Mataga plot is indicative of a dominant ICT mechanism.
Concluding Remarks
Both this compound and polarity-sensitive BODIPY dyes are effective tools for probing local environmental polarity.
-
This compound exhibits a significant solvatochromic shift, making it a sensitive polarity probe. Its synthesis is relatively straightforward. However, its absorption and emission are in the blue-green region of the spectrum, which may overlap with autofluorescence in biological systems.
-
BODIPY dyes offer exceptional versatility. Their core structure can be readily modified to tune their photophysical properties, including their sensitivity to polarity and their absorption/emission wavelengths, which can be extended into the red and near-infrared regions to minimize biological autofluorescence. Many BODIPY derivatives also exhibit high quantum yields and photostability. The choice between this compound and a specific BODIPY dye will ultimately depend on the specific requirements of the application, such as the desired spectral range, sensitivity, and the chemical environment to be probed.
References
Validating Coumarin 7 as a Fluorescent Probe for Membrane Viscosity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The viscosity of cellular membranes is a critical biophysical parameter that influences a vast array of cellular processes, from signal transduction to protein function and drug-membrane interactions. The ability to accurately measure membrane viscosity is therefore of paramount importance in fundamental research and pharmaceutical development. Coumarin 7 (C7), a fluorescent dye known for its environmental sensitivity, presents itself as a potential candidate for this application. This guide provides a comprehensive comparison of this compound with other established fluorescent probes for membrane viscosity, supported by experimental data and detailed protocols to aid in its validation and application.
Performance Comparison of Membrane Viscosity Probes
The selection of an appropriate fluorescent probe is crucial for the accurate measurement of membrane viscosity. The ideal probe should exhibit high sensitivity to viscosity changes, be photostable, and readily partition into the lipid bilayer. Below is a comparative summary of this compound and two widely used classes of membrane viscosity probes: DCVJ and BODIPY-based rotors.
| Property | This compound | 9-(dicyanovinyl)julolidine (DCVJ) | BODIPY-Based Rotors (e.g., BTV) |
| Principle of Viscosity Sensing | Environment-sensitive fluorophore; fluorescence properties are modulated by microenvironment polarity and viscosity. The exact mechanism as a molecular rotor is less established. | Twisted Intramolecular Charge Transfer (TICT). Intramolecular rotation is hindered in viscous environments, leading to increased fluorescence. | Twisted Intramolecular Charge Transfer (TICT). Intramolecular rotation of a meso-phenyl group is restricted in viscous media, resulting in enhanced fluorescence. |
| Excitation Wavelength (λex) | ~450 nm | ~460 nm | ~470 nm[1] |
| Emission Wavelength (λem) | ~500 nm | ~480-500 nm | ~515 nm[1] |
| Quantum Yield (ΦF) | 0.15 in aqueous solution (pH 7), increases in more rigid environments.[2] | Low in low-viscosity media, increases significantly with viscosity. | ~0.01 in low-viscosity media, increases to >0.5 in high-viscosity media.[1] |
| Fluorescence Lifetime (τ) | Average lifetime increases in more structured environments (e.g., from 0.23 ns to 1.75 ns upon complexation).[2] | Shows a linear relationship between log(τ) and log(η). | Exhibits a direct linear relationship between fluorescence lifetime and media viscosity.[1][3] |
| Photostability | Moderate, can be improved by complexation.[2] | Moderate, can be susceptible to photobleaching. | Generally high photostability. |
| Membrane Partitioning | Hydrophobic nature suggests good membrane partitioning, though specific data is limited. | Readily incorporates into lipid membranes.[4] | Can be chemically modified for specific organelle targeting (e.g., mitochondria).[1] |
| Advantages | Commercially available, known environmental sensitivity. | Well-characterized viscosity probe, established methodology.[4] | High sensitivity, excellent photostability, and amenable to chemical modification for targeted studies.[1][5] |
| Limitations | Less characterized specifically as a membrane viscosity probe compared to others. Fluorescence may also be sensitive to polarity changes, requiring careful calibration. | Can exhibit poor water solubility and potential for non-specific protein binding.[6] | Synthesis can be more complex than for other probes. |
Experimental Protocols
Protocol 1: Calibration of Fluorescence Lifetime versus Viscosity
Objective: To establish a calibration curve correlating the fluorescence lifetime of the probe with the viscosity of the medium. This is a critical step for quantitative viscosity measurements.
Materials:
-
Fluorescent probe (this compound, DCVJ, or BODIPY-based rotor) stock solution (1-10 mM in DMSO or ethanol).
-
Viscosity standards: Methanol-glycerol mixtures of varying compositions (e.g., 0%, 20%, 40%, 60%, 80%, 95% glycerol by weight).
-
Spectrofluorometer with time-resolved capabilities (Time-Correlated Single Photon Counting - TCSPC).
Procedure:
-
Prepare Viscosity Standards: Prepare a series of methanol-glycerol mixtures with known viscosities. The viscosity of these mixtures can be found in the literature or measured using a viscometer.
-
Prepare Probe Solutions: Add a small aliquot of the probe stock solution to each viscosity standard to a final concentration of 1-10 µM. Ensure the final concentration of the stock solvent is minimal to avoid altering the bulk viscosity.
-
Measure Fluorescence Lifetime:
-
Equilibrate the samples to a constant temperature (e.g., 25°C).
-
Using a TCSPC system, excite the sample at the appropriate wavelength for the probe.
-
Collect the fluorescence emission at its maximum wavelength.
-
Acquire fluorescence decay curves for each viscosity standard.
-
-
Data Analysis:
-
Fit the fluorescence decay curves to an appropriate model (e.g., mono- or bi-exponential decay) to determine the average fluorescence lifetime (τ) for each viscosity standard.
-
Plot the logarithm of the fluorescence lifetime (log(τ)) against the logarithm of the viscosity (log(η)).
-
Perform a linear regression on the data to obtain the calibration curve, which typically follows the Förster-Hoffmann equation: log(τ) = C + x * log(η), where C is a constant and x is the sensitivity coefficient.[7]
-
Protocol 2: Live-Cell Imaging of Membrane Viscosity
Objective: To visualize and quantify the microviscosity of cellular membranes in living cells using fluorescence lifetime imaging microscopy (FLIM).
Materials:
-
Cells of interest cultured on glass-bottom dishes suitable for microscopy.
-
Fluorescent probe stock solution (1-10 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Confocal microscope equipped with a FLIM module (e.g., TCSPC).
-
Environmental chamber to maintain cells at 37°C and 5% CO₂.
Procedure:
-
Cell Staining:
-
Prepare a working solution of the fluorescent probe in complete culture medium at a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.
-
After incubation, wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Fluorescence Lifetime Imaging Microscopy (FLIM):
-
Place the imaging dish on the stage of the FLIM microscope within the environmental chamber.
-
Excite the cells with a pulsed laser at the appropriate wavelength for the chosen probe.
-
Collect the fluorescence emission using a suitable bandpass filter.
-
Acquire FLIM data for a sufficient duration to obtain adequate photon counts for accurate lifetime analysis.
-
-
Data Analysis and Viscosity Mapping:
-
Analyze the FLIM data using appropriate software. Fit the fluorescence decay data for each pixel to a suitable decay model to generate a fluorescence lifetime map of the cells.
-
Using the calibration curve generated in Protocol 1, convert the measured fluorescence lifetimes in each pixel to viscosity values, creating a quantitative map of membrane viscosity across the cell.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications [frontiersin.org]
- 3. A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time monitoring of cell membrane viscosity in a 3D hydrogel cultivation microenvironment using BODIPY-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 7. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Coumarin 7 and Other 7-Aminocoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence microscopy, sensing, and drug delivery, 7-aminocoumarin derivatives stand out as a versatile class of fluorophores. Their robust photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment, make them invaluable tools. This guide provides an objective comparison of the photophysical characteristics of Coumarin 7 against other widely used 7-aminocoumarin derivatives: Coumarin 1, Coumarin 102, and Coumarin 151. The data presented herein, supported by detailed experimental protocols, is intended to empower researchers to make informed decisions in selecting the optimal fluorescent probe for their specific application.
Core Photophysical Properties: A Quantitative Comparison
The utility of a fluorophore is defined by several key photophysical parameters. These include the wavelengths of maximum absorption (λₘₐₓ, abs) and emission (λₘₐₓ, em), the molar extinction coefficient (ε), the fluorescence quantum yield (Φf), and the fluorescence lifetime (τf). The following tables summarize these properties for this compound and its counterparts in various solvents, allowing for a direct comparison of their performance.
| Derivative | Solvent | λₘₐₓ, abs (nm) | λₘₐₓ, em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| This compound | Ethanol | 436[1] | 515 | 52,500[1] | 0.82 (in Methanol)[1] | 3.55 |
| Acetonitrile | 432 | 502 | - | 0.79 | 3.32 | |
| Dichloromethane | 438 | 512 | - | 0.85 | 3.68 | |
| Coumarin 1 | Ethanol | 373[2] | 450[2] | 23,500[2] | 0.73[2] | 2.3 |
| Water | 375 | 456 | - | - | - | |
| Acetonitrile | 372 | 435 | - | 0.62 | 2.1 | |
| Coumarin 102 | Ethanol | 390 | 466 | - | 0.75 | 2.9 |
| Acetonitrile | 385 | 455 | - | 0.88 | 3.2 | |
| Methanol | - | 479 | - | - | - | |
| Coumarin 151 | Ethanol | 382 | 480 | - | 0.57 | 5.4 |
| Acetonitrile | 375 | 475 | - | 0.57 | 5.13 | |
| Dioxane | 360 | 442 | - | 0.03 | 0.2 |
Note: Data is compiled from various sources and solvent conditions can significantly impact photophysical properties. Direct comparison is most accurate when values are from the same study and solvent.
Experimental Protocols
Accurate determination of photophysical properties is crucial for the reliable application of fluorescent probes. Below are detailed methodologies for the key experiments cited in this guide.
Measurement of Absorption and Emission Spectra
Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.
Sample Preparation: Prepare dilute solutions of the coumarin derivative in the solvent of interest. The concentration should be low enough to ensure that the absorbance at the excitation wavelength is typically below 0.1 to avoid inner filter effects.
Procedure:
-
Absorption Spectrum: Record the absorbance of the sample across a relevant wavelength range (e.g., 300-600 nm) using the spectrophotometer. The wavelength of maximum absorbance (λₘₐₓ, abs) is determined from this spectrum.
-
Emission Spectrum: Using the spectrofluorometer, excite the sample at its λₘₐₓ, abs. Record the fluorescence emission spectrum over a suitable wavelength range. The wavelength of maximum emission (λₘₐₓ, em) is determined from this spectrum.
Determination of Molar Extinction Coefficient (ε)
Principle: The Beer-Lambert law (A = εcl) states that absorbance (A) is directly proportional to the molar concentration (c) and the path length of the cuvette (l).
Procedure:
-
Prepare a series of solutions of the coumarin derivative with known concentrations in the chosen solvent.
-
Measure the absorbance of each solution at the λₘₐₓ, abs using a spectrophotometer with a cuvette of a known path length (typically 1 cm).
-
Plot absorbance (A) versus concentration (c). The slope of the resulting linear fit is the molar extinction coefficient (ε).
Determination of Fluorescence Quantum Yield (Φf)
Principle: The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.
Instrumentation: Spectrofluorometer and UV-Visible spectrophotometer.
Materials:
-
Coumarin sample of interest.
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Spectroscopic grade solvent.
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectrum for both the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Measurement of Fluorescence Lifetime (τf)
Principle: Time-Correlated Single Photon Counting (TCSPC) is a common technique used to measure fluorescence lifetimes. It measures the time delay between the excitation pulse and the detection of the emitted photon.
Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
Procedure:
-
Prepare a dilute solution of the coumarin derivative.
-
Excite the sample with the pulsed light source at the appropriate wavelength.
-
The TCSPC electronics record the arrival times of the emitted photons relative to the excitation pulses.
-
A histogram of photon arrival times is generated, which represents the fluorescence decay curve.
-
This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τf).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for characterizing and comparing the photophysical properties of 7-aminocoumarin derivatives.
Caption: A generalized workflow for the characterization and comparison of the photophysical properties of 7-aminocoumarin derivatives.
Caption: Key factors influencing the photophysical properties of 7-aminocoumarin derivatives.
References
A Comparative Performance Analysis of Coumarin 7 and Fluorescein in Cellular Assays
In the landscape of cellular analysis, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, the choice between different fluorophores can significantly impact data quality and interpretation. This guide provides an objective, data-driven comparison of two widely used fluorescent dyes, Coumarin 7 and fluorescein, in the context of cellular assays. We will delve into their key performance characteristics, supported by experimental data, to assist in making an informed decision for your specific research needs.
At a Glance: Key Performance Indicators
The utility of a fluorescent dye in cellular applications hinges on several key photophysical and biological parameters. Below is a summary of these characteristics for this compound and fluorescein.
| Property | This compound | Fluorescein | Key Considerations |
| Excitation Max (λex) | ~400-410 nm | ~495 nm | This compound's excitation in the violet-blue region may require specific filter sets, while fluorescein is compatible with standard blue light excitation sources. |
| Emission Max (λem) | ~480-500 nm | ~515 nm | Both emit in the green region of the spectrum, making them suitable for detection with standard fluorescence microscopy and plate reader setups. |
| Quantum Yield (Φ) | Moderate to High | Very High (~0.95 in basic solution) | Fluorescein is renowned for its exceptional brightness under optimal conditions. The quantum yield of this compound can be enhanced in certain environments.[1] |
| Photostability | Generally Good to High | Moderate to Low | Coumarin derivatives, including this compound, are known to be significantly more resistant to photobleaching than fluorescein, which is a crucial advantage for time-lapse imaging and experiments requiring prolonged light exposure.[2][3] |
| pH Sensitivity | Less Sensitive | Highly Sensitive | The fluorescence of fluorescein is highly dependent on pH, with optimal performance in slightly basic conditions. This compound exhibits greater fluorescence stability across a broader pH range, making it more reliable in acidic cellular compartments.[2] |
| Cellular Uptake | Generally Good | Generally Poor for charged derivatives | As a smaller, neutral molecule, this compound often exhibits better cell permeability than the more polar and often charged fluorescein derivatives, facilitating the labeling of intracellular targets in live cells.[2] |
| Cytotoxicity | Generally Low | Generally Low, but can be phototoxic | Both dyes are considered relatively non-toxic for standard in vitro use. However, upon photoactivation, fluorescein can generate reactive oxygen species, leading to phototoxicity.[4] Studies on various coumarin derivatives have shown low cytotoxicity in a range of cell lines.[5][6] |
In-Depth Performance Analysis
Photophysical Properties: Fluorescein's high quantum yield makes it one of the brightest green-emitting fluorophores available. However, this brightness is highly contingent on the pH of its environment. This compound, while having a slightly lower quantum yield in some contexts, offers a broader Stokes shift which can reduce self-quenching at higher concentrations.
Photostability: A significant advantage of this compound and other coumarin derivatives is their superior photostability.[2][3] Fluorescein is notoriously prone to photobleaching, which can be a major limitation in experiments that require long-term imaging or repeated measurements. The greater photostability of this compound allows for more robust and quantitative data collection over extended periods.
Environmental Sensitivity: The high pH sensitivity of fluorescein can be a double-edged sword. While it can be exploited for pH sensing applications, it can also lead to unreliable fluorescence signals in cellular compartments with varying pH, such as endosomes and lysosomes. This compound's fluorescence is less affected by pH fluctuations, providing more stable and predictable performance in diverse cellular microenvironments.[2]
Cellular Permeability and Toxicity: The ability to readily cross cell membranes is crucial for live-cell imaging. The relatively small size and neutral charge of many coumarin derivatives, including this compound, facilitate passive diffusion into cells.[2] In contrast, fluorescein and its common derivatives are often charged and less membrane-permeable, sometimes requiring chemical modifications or cell loading reagents. In terms of toxicity, both dyes are generally well-tolerated at typical working concentrations. However, the potential for fluorescein to induce phototoxicity upon illumination is a critical consideration for live-cell experiments.[4]
Experimental Protocols
To provide a practical context for the comparison of these two dyes, detailed methodologies for key cellular assays are presented below.
Protocol 1: Cell Viability Assay using a Fluorescein-Based Probe (Calcein AM)
Principle: This assay measures the enzymatic activity of intracellular esterases in viable cells. The non-fluorescent and cell-permeant Calcein AM is cleaved by these esterases to produce the intensely fluorescent and cell-impermeant calcein.
Materials:
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Cells of interest cultured in a 96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere and grow overnight.
-
Preparation of Staining Solution: Prepare a working solution of Calcein AM by diluting the stock solution in PBS or HBSS to a final concentration of 1-5 µM.
-
Cell Staining: Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the Calcein AM working solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm. Alternatively, visualize the cells under a fluorescence microscope using a standard FITC filter set.
Protocol 2: Enzyme Activity Assay using a Coumarin-Based Substrate
Principle: This assay utilizes a non-fluorescent coumarin derivative conjugated to a substrate specific for the enzyme of interest (e.g., a caspase substrate for apoptosis assays). Enzymatic cleavage of the substrate releases the highly fluorescent coumarin, leading to a "turn-on" fluorescence signal that is proportional to enzyme activity.
Materials:
-
Coumarin-based enzyme substrate (e.g., a caspase-3 substrate like Ac-DEVD-AMC)
-
Assay buffer appropriate for the enzyme being studied
-
Cell lysate or purified enzyme
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the coumarin-based substrate in DMSO. Prepare the assay buffer and any necessary cofactors.
-
Assay Setup: In a 96-well plate, add the cell lysate or purified enzyme to the appropriate wells.
-
Initiation of Reaction: Add the coumarin-based substrate to each well to initiate the enzymatic reaction. The final substrate concentration will depend on the specific enzyme and substrate but is typically in the low micromolar range.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over time or at a fixed endpoint using a fluorescence microplate reader with excitation at ~350-400 nm and emission at ~440-460 nm.
Visualization of Experimental Workflows and Signaling Pathways
To further clarify the application of these dyes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.
Conclusion and Recommendations
Both this compound and fluorescein are powerful tools for cellular assays, each with a distinct set of advantages and disadvantages. The optimal choice is contingent upon the specific experimental requirements.
Choose this compound for:
-
Long-term live-cell imaging: Its superior photostability is critical for time-lapse studies.
-
Assays in acidic organelles: Its relative pH insensitivity ensures more reliable data in environments like lysosomes and endosomes.
-
Labeling of intracellular targets in live cells: Its generally good cell permeability facilitates loading without the need for additional reagents.
-
Enzyme activity assays: The "turn-on" fluorescence of many coumarin-based substrates provides a high signal-to-noise ratio.
Choose Fluorescein for:
-
Endpoint assays where high brightness is paramount: Its exceptional quantum yield provides a strong signal.
-
Compatibility with standard equipment: It is well-suited for instruments with standard FITC/GFP filter sets.
-
A wide range of commercially available conjugates: A vast library of fluorescein-labeled antibodies, peptides, and other biomolecules is readily available.
-
Applications where photobleaching and pH sensitivity are not major concerns.
By carefully considering the performance characteristics and experimental demands outlined in this guide, researchers can select the most appropriate fluorophore to generate robust, reliable, and high-quality data in their cellular assays.
References
- 1. Frontiers | Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative structure-cytotoxicity relationship analysis of coumarin and its derivatives by semiempirical molecular orbital method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
Unveiling the Potential: A Comparative Guide to the Bioactivity of Coumarin 7 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Coumarin 7 (C7) and its derivatives represent a versatile class of synthetic heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their inherent fluorescent properties, combined with a broad spectrum of biological activities, make them promising candidates for the development of novel therapeutic agents and biological probes. This guide provides a comparative evaluation of the bioactivity of various C7 derivatives, supported by experimental data and detailed methodologies, to aid researchers in their quest for potent and selective bioactive molecules.
Data Presentation: A Comparative Overview of Bioactive this compound Derivatives
The biological efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the coumarin scaffold. The following tables summarize key quantitative data from various studies, offering a comparative perspective on their anticancer, anti-inflammatory, and antimicrobial activities.
Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound/Derivative | Cell Line | Anticancer Activity (IC50 in µM) | Reference |
| Coumarin-Thiazole Hybrid 40b | HepG2 (Liver Cancer) | 3.70 | [1] |
| Coumarin-Thiazole Hybrid 40a | DLD-1 (Colon Cancer) | 5.79 | [1] |
| Coumarin-1,2,3-Triazole Hybrid 12c | MGC803 (Gastric Cancer) | 0.13 | [1] |
| Coumarin-1,2,3-Triazole Hybrid 12c | PC3 (Prostate Cancer) | 0.34 | [1] |
| Coumarin-Aminothiazole Hybrid 52d | HT-29 (Colon Cancer) | 0.25 | [1] |
| Coumarin-Aminothiazole Hybrid 52d | HCT-116 (Colon Cancer) | 0.26 | [1] |
| Ferulin C (Natural Sesquiterpene Coumarin) | Breast Cancer Cells | - | [2] |
| (2E)-4-methyl-2-oxo-2H-chromen-7-yl cinnamate (8a) | - | - | [3] |
| 3-bromo-4-methyl-7-methoxy-8-amino substituted coumarins | Ehrlich Ascites Carcinoma | Showed activity | [4] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d) | Inhibition of LPS-induced IL-6 and TNF-α release in RAW 264.7 cells | Potent | [5] |
| Coumarin Mannich Base 10 | Carrageenan-induced hind paw edema in rats | Most active in vivo | [1] |
| 7-azomethine linkage derivatives 3a and 3e | Carrageenan-induced rat paw edema | Significant protection | [6] |
| Pyranocoumarin 3a | Formaldehyde-induced rat paw edema | 29.2% inhibition after 1h | [7] |
Table 3: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL or mM)
| Compound/Derivative | Microorganism | Antimicrobial Activity (MIC) | Reference |
| Coumarin-bis-triazole 8a and 8e | S. aureus, B. subtilis, M. luteus, E. coli, P. vulgaris, S. typhi, S. dysenteriae, C. albicans, S. cerevisiae, A. fumigatus | 1-4 µg/mL | [8] |
| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | 1.5 mM | [9] |
| 7-hydroxy-4-trifluoromethylcoumarin (3c) | Enterococcus faecium | 1.7 mM | [9] |
| Dicoumarol (3n) | Listeria monocytogenes | 1.2 mM | [9] |
| Coumarin-Thio-Triazole Salt 12 | MRSA, S. aureus, B. subtilis, M. luteus | 8-32 µg/mL | [8] |
Experimental Protocols: Methodologies for Evaluating Bioactivity
The following sections detail the experimental protocols for the key assays cited in the evaluation of this compound derivatives.
Anticancer Activity Assays
1. MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Anti-inflammatory Activity Assays
1. Carrageenan-Induced Rat Paw Edema Assay
This in vivo model is widely used to screen for acute anti-inflammatory activity.
-
Principle: The injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Protocol:
-
Fast adult rats overnight with free access to water.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the this compound derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle.[10]
-
2. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce and release pro-inflammatory cytokines such as TNF-α and IL-6. The inhibitory effect of a compound on this process indicates its anti-inflammatory activity.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Pre-treat the cells with different concentrations of the this compound derivative for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Determine the concentration-dependent inhibitory effect of the compound on cytokine production.[5]
-
Antimicrobial Activity Assays
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
-
Protocol:
-
Prepare serial two-fold dilutions of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without the compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.[11]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound derivatives and a typical experimental workflow.
Caption: Workflow for Anticancer Activity Evaluation.
Caption: Inhibition of the NF-κB Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 3. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 7. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Cross-Validation of Coumarin 7 Fluorescence with Alternative Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Coumarin 7, a widely used fluorescent dye. While fluorescence spectroscopy is a primary technique for its analysis, cross-validation with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for ensuring data accuracy, reliability, and robustness in research and drug development. This document outlines the experimental protocols for each method and presents a comparative analysis of their performance based on key validation parameters.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following tables summarize the quantitative performance of fluorescence spectroscopy, HPLC, and GC-MS for the analysis of coumarin derivatives, providing a basis for method selection and cross-validation.
| Analytical Method | Parameter | Typical Value for Coumarin Derivatives | References |
| Fluorescence Spectroscopy | Linearity Range | 2 µM - 60 µM | [1] |
| Limit of Detection (LOD) | 51 ng/L | [2] | |
| Precision (%RSD) | < 5% | [3] | |
| HPLC-UV/FLD | Linearity Range | 0.2 - 100 µg/mL | [4] |
| Limit of Detection (LOD) | UV: 0.1-0.5 µg/mL, FLD: 0.1-3 ng/mL | [5] | |
| Limit of Quantification (LOQ) | UV: 0.3-1.5 µg/mL, FLD: 0.3-10 ng/mL | [5] | |
| Precision (%RSD) | < 2% | ||
| GC-MS | Linearity Range | Not explicitly stated for this compound | |
| Limit of Detection (LOD) | Lower than HPLC-UV, comparable to HPLC-MS/MS | [6] | |
| Precision (%RSD) | Not explicitly stated for this compound |
Experimental Protocols
Detailed methodologies for the analysis of this compound using fluorescence spectroscopy, HPLC, and GC-MS are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Fluorescence Spectroscopy
This method quantifies this compound based on its intrinsic fluorescence properties.
Instrumentation:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
This compound standard
-
Spectroscopic grade solvent (e.g., ethanol, methanol)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Serially dilute the stock solution to prepare a series of standard solutions of known concentrations.
-
Instrument Setup: Set the excitation and emission wavelengths of the spectrofluorometer. For this compound, the absorption maximum is typically around 436 nm and the emission maximum is around 500 nm.[4]
-
Measurement: Measure the fluorescence intensity of the blank (solvent) and the standard solutions.
-
Calibration Curve: Plot a calibration curve of fluorescence intensity versus the concentration of the standard solutions.
-
Sample Analysis: Measure the fluorescence intensity of the unknown sample and determine its concentration using the calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC separates this compound from other components in a sample, and a detector quantifies it.
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
This compound standard
-
HPLC grade methanol and water
-
Acetic acid or other mobile phase modifiers
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of methanol and water (e.g., 70:30 v/v).[4]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of standard solutions by diluting the stock solution.
-
Chromatographic Conditions: Set the flow rate (e.g., 1.0 mL/min), injection volume (e.g., 20 µL), and detector wavelength (e.g., 274 nm for UV or excitation/emission wavelengths for fluorescence).[4]
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS)
Reagents:
-
This compound standard
-
Volatile organic solvent (e.g., dichloromethane, methanol)
Procedure:
-
Sample Preparation: Dissolve the this compound standard or sample in a suitable volatile solvent.
-
GC Conditions: Set the injector temperature, oven temperature program, and carrier gas flow rate.
-
MS Conditions: Set the ionization mode (e.g., electron ionization), and mass scan range.
-
Analysis: Inject the prepared solution into the GC-MS system.
-
Quantification: The mass spectrometer will detect the molecular ion and fragment ions of this compound. The quantification is typically performed using the abundance of a characteristic ion. A calibration curve is constructed by analyzing standard solutions of known concentrations.
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the experimental workflows for each analytical method.
Caption: Workflow for this compound analysis by fluorescence spectroscopy.
Caption: Workflow for this compound analysis by HPLC.
Caption: Workflow for this compound analysis by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. [Study on fluorescent properties of coumarin derivatives and determination of trace iron] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide in human serum and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vup.sk [vup.sk]
- 6. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Hydroxycoumarin Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of various 7-hydroxycoumarin derivatives, supported by experimental data from diverse biological assays. The 7-hydroxycoumarin (umbelliferone) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This analysis focuses on key therapeutic areas, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, to aid in the identification of promising lead compounds and guide future drug discovery and development efforts.
Data Presentation
The following tables summarize the quantitative data for various 7-hydroxycoumarin derivatives across different biological assays, allowing for a direct comparison of their efficacy.
Anticancer Activity
The cytotoxic effects of 7-hydroxycoumarin derivatives have been extensively evaluated against a range of human cancer cell lines. Modifications on the coumarin core have been shown to significantly influence their antiproliferative activity.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-Hydroxycoumarin (Umbelliferone) | MCF-7 (Breast) | 10.31 | [1] |
| MDA-MB-231 (Breast) | 15.56 | [1] | |
| 4-Methylumbelliferone | T-47D (Breast) | Dose-dependent inhibition | [1] |
| MDA-MB-231 (Breast) | Dose-dependent inhibition | [1] | |
| Compound 5 (Triazole-linked) | MCF-7 (Breast) | 5.1 | [2] |
| NCI-H322 (Lung) | 22.7 | [2] | |
| PC-3 (Prostate) | 14.3 | [2] | |
| A-431 (Skin) | 10.2 | [2] | |
| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Leukemia) | 45.8 | [3][4] |
| 7,8-Dihydroxy-3-(n-decyl)-4-methylcoumarin | K562 (Leukemia) | 42.4 | [4] |
| LS180 (Colon) | 25.2 | [4] | |
| MCF-7 (Breast) | 25.1 | [4] | |
| 7-Hydroxycoumarin-based N-hydroxyamide (7k) | NCCIT (Testicular) | 1.45 | [5][6] |
Anti-inflammatory Activity
Several 7-hydroxycoumarin derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.
| Compound/Derivative | Assay | Model/Cell Line | Concentration/Dose | % Inhibition / Effect | Reference |
| 7-Hydroxycoumarin (Umbelliferone) | Carrageenan-induced paw edema | Mice | 30-120 mg/kg (oral) | Dose-related antinociceptive and anti-inflammatory effects | [7] |
| iNOS, NO, and IL-6 production | J774 macrophages | 100 µM | 47% (iNOS), 65% (NO), 34% (IL-6) | [7][8] | |
| 4-Methyl-7-hydroxycoumarin | Carrageenan-induced paw edema | Rats | Not specified | Showed anti-inflammatory activity | [7] |
| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin (Compound 4) | Carrageenan-induced paw edema | Rats | Not specified | 44.05% | [7] |
| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin (Compound 8) | Carrageenan-induced paw edema | Rats | Not specified | 38.10% | [7] |
Antioxidant Activity
The antioxidant capacity of 7-hydroxycoumarin derivatives is often attributed to their ability to scavenge free radicals.
| Compound/Derivative | Assay | Activity Metric | Result | Reference |
| Coumarin | Peroxide scavenging | IC₅₀ (mg/L) | 24,902 | [9][10] |
| 7-Hydroxycoumarin | Peroxide scavenging | IC₅₀ (mg/L) | 7,029 | [9][10] |
| 4-Hydroxycoumarin | Peroxide scavenging | IC₅₀ (mg/L) | 9,150 | [9][10] |
| Coumarin-thiosemicarbazone (Compound 18) | DPPH scavenging | IC₅₀ (µM) | 7.1 | [9][10] |
| ABTS scavenging | IC₅₀ (µM) | 9.0 | [9][10] | |
| Coumarin-thiosemicarbazone (Compound 19) | DPPH scavenging | IC₅₀ (µM) | 17.9 | [9][10] |
| ABTS scavenging | IC₅₀ (µM) | 8.8 | [9][10] |
Antimicrobial Activity
Various derivatives have been synthesized and tested for their efficacy against a range of bacterial and fungal strains.
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC | Reference |
| (E)-4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl) diazenyl) benzene sulfonamide (4g) | S. aureus | 20 | - | [11] |
| B. subtilis | 23 | - | [11] | |
| E. coli | 20 | - | [11] | |
| P. aeruginosa | 15 | - | [11] | |
| 7-Hydroxycoumarin (20% concentration) | S. aureus | 24.55 | 5% w/v | [12] |
| S. flexneri | 20.43 | 5% w/v | [12] | |
| 7-O-coumarinyl (9Z, 12R)-12-hydroxyoctadec-9-enoate | Various bacteria and fungi | Potent activity | - | [13][14] |
| 7-O-coumarinyl (12Z, 9R)-9-hydroxyoctadec-12-enoate | Various bacteria and fungi | Potent activity | - | [13][14] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below.
MTT Assay for Anticancer Activity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 7-hydroxycoumarin derivatives and a vehicle control (e.g., DMSO). The plates are incubated for a further 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is used to evaluate acute inflammation.
-
Animal Grouping: Animals (typically rats or mice) are divided into control and test groups.
-
Compound Administration: The test compounds (7-hydroxycoumarin derivatives) or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.[7]
-
Induction of Edema: After a specified time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.[7]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Data Analysis: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution. The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Agar-Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial potential of the derivatives.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[11]
Signaling Pathways and Experimental Workflows
The biological effects of 7-hydroxycoumarin derivatives are often mediated through the modulation of key cellular signaling pathways.
General workflow for the biological evaluation of 7-hydroxycoumarin derivatives.
A significant mechanism of anti-inflammatory action for these compounds involves the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.
Inhibition of the NF-κB signaling pathway by 7-hydroxycoumarin derivatives.
In the context of anticancer activity, many 7-hydroxycoumarin derivatives induce programmed cell death, or apoptosis, in cancer cells.
Generalized apoptotic pathway induced by 7-hydroxycoumarin derivatives.
References
- 1. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. zen-bio.com [zen-bio.com]
A Comparative Guide to the Specificity of Coumarin 7-Based Metal Ion Sensors
For Researchers, Scientists, and Drug Development Professionals
The sensitive and selective detection of metal ions is of paramount importance in diverse fields, from environmental monitoring to understanding biological processes and drug development. Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity and real-time detection capabilities. Among the various fluorophores utilized, coumarin derivatives, particularly those based on the Coumarin 7 scaffold, have garnered significant attention due to their excellent photophysical properties. This guide provides an objective comparison of the performance of this compound-based metal ion sensors with other alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Metal Ion Sensors
The efficacy of a fluorescent metal ion sensor is determined by several key parameters, including its selectivity for the target ion, detection limit, and binding affinity. The following tables summarize the performance of various this compound-based sensors and compare them with sensors based on other common fluorophores such as Rhodamine and BODIPY.
Table 1: Performance of this compound-Based Metal Ion Sensors
| Sensor Name/Derivative | Target Ion | Detection Limit (LOD) | Association Constant (Ka) | Interfering Ions | Signaling Mechanism | Reference |
| Coumarin-Schiff Base (CIH) | Cu²⁺ | 5.36 nM | 1.237 × 10⁵ M⁻¹ | Negligible interference from other common ions | Fluorescence Quenching | [1] |
| Coumarin-Schiff Base (CIH) | Zn²⁺ | 3.49 nM | 1.24 × 10⁴ M⁻¹ | Negligible interference from other common ions | Chelation-Enhanced Fluorescence (CHEF) | [1] |
| Coumarin-based Probe 1d | Hg²⁺ | 36.75 nM | - | Minimal interference from other ions | Chelation-Enhanced Fluorescence (CHEF) | [2][3] |
| Coumarin-based Probe 1d | Cu²⁺ | 33 nM | - | Minimal interference from other ions | Paramagnetic Quenching | [2][3] |
| Furo[3,2-c]coumarin (FH) | Fe³⁺ | 1.93 µM | 5.25 × 10³ M⁻¹ | Negligible interference from 13 other metal ions | Fluorescence Quenching | [4] |
| 2-oxo-2H-chromene-3-carbohydrazide (CHB) | Zn²⁺ | 0.95 µM | 1.32 × 10⁴ M⁻² | Co-existing cations and anions did not interfere | Chelation-Enhanced Fluorescence (CHEF) | [5] |
| Coumarin-based probe (DCMC) | Hg²⁺ | 10⁻⁹ M | - | Zn²⁺, Cu²⁺ | Fluorescence Quenching | [6] |
| Coumarin-based probe (DCMC) | Zn²⁺ | 10⁻⁹ M | - | Hg²⁺, Cu²⁺ | Ratiometric Fluorescence | [6] |
| Coumarin-based probe (DCMC) | Cu²⁺ | 10⁻⁸ M | - | Hg²⁺, Zn²⁺ | Red Shift in UV-Vis | [6] |
Table 2: Comparative Performance of Alternative Fluorescent Metal Ion Sensors
| Fluorophore Class | Sensor Example | Target Ion | Detection Limit (LOD) | Association Constant (Ka) | Key Advantages/Disadvantages | Reference |
| Rhodamine | Rhodamine 6G hydrazone-coumarin | Cu²⁺ | - | - | Ratiometric sensing, pH-dependent selectivity for Hg²⁺. | [7] |
| Rhodamine | Rhodamine B derivative | Fe³⁺ | 4.63 nM | - | High sensitivity. | [8] |
| Rhodamine | Rhodamine B derivative | Cu²⁺ | 526.4 nM | - | Good selectivity. | [8] |
| BODIPY | 2-amino-1,3-propanediol-modified BODIPY | Hg²⁺ | - | 7.36 × 10⁴ M⁻¹ | High selectivity over a wide range of metal ions. | [9] |
| Fluorescein | - | - | - | - | Prone to photobleaching and pH sensitivity. | |
| Quantum Dots | N-doped Carbon Dots | Fe³⁺ | 13.6 nM | - | High photostability, tunable emission. | [8] |
| Quantum Dots | N-doped Carbon Dots | Hg²⁺ | 83.5 nM | - | Excellent sensitivity. | [8] |
Signaling Pathways and Experimental Workflows
The detection of metal ions by this compound-based sensors typically relies on one of two primary signaling mechanisms: Chelation-Enhanced Fluorescence (CHEF) or Fluorescence Quenching.
Caption: Signaling mechanisms of this compound-based metal ion sensors.
The experimental validation of a sensor's specificity involves a series of well-defined protocols. The following diagram illustrates a typical workflow for assessing a new this compound-based sensor.
Caption: Experimental workflow for assessing sensor specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of sensor performance.
Protocol 1: Fluorescence Titration
This experiment determines the sensor's response to increasing concentrations of the target metal ion and is used to calculate the binding constant (Ka).
Materials:
-
This compound-based sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solution of the target metal ion (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES, pH 7.4).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a solution of the sensor in the buffer at a fixed concentration (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum of the sensor solution.
-
Incrementally add small aliquots of the metal ion stock solution to the sensor solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 2-5 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Plot the change in fluorescence intensity as a function of the metal ion concentration. The binding constant can be determined by fitting the data to a suitable binding model (e.g., 1:1 or 1:2).[10][11]
Protocol 2: Selectivity (Interference) Study
This experiment evaluates the sensor's response to the target metal ion in the presence of other potentially interfering ions.
Materials:
-
Same as Protocol 1.
-
Stock solutions of various other metal ions of interest.
Procedure:
-
Prepare a solution of the sensor in the buffer.
-
Add a specific amount of the target metal ion (e.g., 2 equivalents) and record the fluorescence spectrum.
-
To separate solutions of the sensor, add an excess (e.g., 10-100 equivalents) of each potential interfering metal ion and record the fluorescence spectra.
-
To a solution of the sensor already containing the target metal ion, add an excess of each interfering metal ion and record the fluorescence spectrum.
-
Compare the fluorescence responses to assess the degree of interference. A minimal change in the fluorescence signal in the presence of other ions indicates high selectivity for the target ion.
Protocol 3: Job's Plot Analysis
This method is used to determine the stoichiometry of the sensor-metal ion complex.[6]
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a series of solutions with varying mole fractions of the sensor and the metal ion, while keeping the total molar concentration constant.
-
For each solution, measure the fluorescence intensity at the wavelength of maximum emission.
-
Plot the change in fluorescence intensity (ΔF) against the mole fraction of the metal ion.
-
The mole fraction at which the maximum ΔF is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 (sensor:metal) complex.
The logical relationship in designing a selective this compound-based sensor is depicted below.
Caption: Logic in this compound-based sensor design.
Conclusion
This compound-based fluorescent sensors offer a versatile and highly sensitive platform for the detection of a wide range of metal ions. Their specificity is dictated by the nature of the chelating receptor integrated into the molecular structure. As demonstrated, these sensors can achieve low nanomolar detection limits for various ions, including Cu²⁺, Zn²⁺, and Hg²⁺. While they exhibit excellent performance, the choice of a sensor for a specific application should also consider potential interference from other ions present in the sample matrix. For instance, while some coumarin-based sensors show high selectivity, others might have cross-reactivity. In such cases, alternative fluorophores like certain Rhodamine or BODIPY derivatives might offer better specificity for the target ion. The experimental protocols provided in this guide offer a standardized framework for researchers to rigorously assess and compare the performance of different metal ion sensors, thereby facilitating the selection of the most appropriate tool for their research needs.
References
- 1. A highly selective coumarin-based chemosensor for dual sensing of Cu2+ and Zn2+ ions with logic gate integration and live cell imaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new coumarin-based fluorescent chemosensors for the dual detection of Hg2+ and Cu2+ in aqueous and biological samples - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adaptable coumarin-based fluorescent molecular multianalyte sensor for Zn2+, Hg2+ and Cu2+via different sensing modalities and its bioimaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Rhodamine 6G hydrazone with coumarin unit: a novel single-molecule multianalyte (Cu2+ and Hg2+) sensor at different pH value - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]
- 9. Rapid synthesis of a BODIPY derivative serving as a highly selective and sensitive fluorescence chemosensor for Hg2+ ion detection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Determining association constants from titration experiments in supramolecular chemistry. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
performance comparison of Coumarin 7 in different microscopy setups
For researchers and scientists navigating the landscape of fluorescent probes, Coumarin 7 stands out as a versatile dye for cellular imaging. Its performance, however, is intrinsically linked to the microscopy setup employed. This guide provides an objective comparison of this compound's performance in widefield, confocal, and two-photon microscopy, supported by experimental data and detailed protocols to aid in experimental design and optimization.
This compound, a member of the 7-aminocoumarin family, exhibits fluorescence that is sensitive to the local environment, particularly polarity.[1] This solvatochromism, while a powerful tool for probing cellular microenvironments, can also influence its performance in different imaging modalities. Key performance indicators for a fluorescent probe in microscopy include its brightness, photostability, and the achievable signal-to-noise ratio (SNR).
Performance Across Microscopy Platforms
Widefield Microscopy: In widefield microscopy, the entire sample is illuminated, exciting all fluorophores in the light path. While this allows for fast image acquisition, it can also lead to high background fluorescence from out-of-focus planes, potentially reducing the signal-to-noise ratio.[2][3][4] For sparsely labeled samples or monolayers of cells, this compound can provide bright images. However, for thicker specimens, the out-of-focus light can significantly degrade image quality.[5]
Confocal Microscopy: Confocal microscopy utilizes a pinhole to reject out-of-focus light, resulting in a significant improvement in image contrast and a higher signal-to-noise ratio compared to widefield microscopy, especially for thick samples.[2][4][5][6][7][8] This optical sectioning capability makes it well-suited for resolving fine cellular details. While the pinhole improves the SNR by reducing background, it also discards a significant portion of the emitted signal, which can be a limitation when imaging samples with low fluorophore concentrations.[6] Bio-imaging studies have successfully employed this compound in confocal microscopy to obtain high-quality images of cellular structures.[9][10]
Two-Photon Microscopy: Two-photon microscopy offers distinct advantages for imaging deep within scattering tissues, with reduced phototoxicity and inherent optical sectioning. The efficiency of a fluorophore in this modality is determined by its two-photon action cross-section. While direct data for this compound is limited, derivatives of 7-aminocoumarin have shown promising two-photon absorption cross-sections, suggesting the suitability of the coumarin core for this technique.[11][12][13] The use of near-infrared excitation light in two-photon microscopy can also minimize autofluorescence from endogenous molecules.
Quantitative Performance of this compound
Summarizing the performance of this compound requires collating data from various sources. It is important to note that these values can be influenced by the specific experimental conditions, such as the solvent, pH, and imaging parameters.
| Property | Value | Notes |
| Molar Extinction Coefficient (ε) | 52,500 cm⁻¹M⁻¹ | In ethanol.[14] This value indicates a high probability of light absorption. |
| Fluorescence Quantum Yield (Φ) | 0.82 | In methanol.[14] A high quantum yield signifies efficient conversion of absorbed light into emitted fluorescence. |
| Photobleaching Quantum Yield (Φb) | Varies | Data for this compound is not readily available. For other coumarin derivatives, values range from 1.5 x 10⁻⁴ to 1.4 x 10⁻³. A lower value indicates higher photostability. |
| Two-Photon Action Cross-Section (σ₂Φ) | Not directly available | For brominated 7-hydroxycoumarin derivatives, values are around 1 GM. For other 7-diethylamino-coumarin derivatives, values can be significantly higher (60-360 GM).[11][12] |
Experimental Protocols
Protocol 1: Staining Live Cells with this compound
This protocol provides a general guideline for staining live cells. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on imaging-grade dishes
Procedure:
-
Prepare a working solution of this compound in pre-warmed imaging medium. A final concentration in the range of 1-10 µM is a good starting point.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Remove the staining solution and wash the cells two to three times with warm imaging medium to remove unbound dye.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with imaging on the desired microscopy setup.
Protocol 2: Quantifying Photostability
This protocol outlines a method to measure the photobleaching rate of this compound in a specific microscopy setup.
Materials:
-
This compound-stained sample (as prepared in Protocol 1)
-
Fluorescence microscope (widefield or confocal)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Select a region of interest (ROI) containing well-stained cells.
-
Set the imaging parameters (laser power, exposure time, etc.) to the desired levels for your experiment. It is crucial to keep these parameters constant throughout the measurement.
-
Acquire a time-lapse series of images of the ROI at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant decrease in fluorescence (e.g., 5-10 minutes).
-
Using image analysis software, measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
-
Normalize the background-corrected intensity values to the initial intensity at time t=0.
-
Plot the normalized intensity as a function of time. The time at which the intensity drops to 50% of the initial value is the photobleaching half-life.[15]
Protocol 3: Measuring Signal-to-Noise Ratio (SNR)
This protocol provides a basic method for calculating the SNR from a fluorescence image.
Materials:
-
Fluorescence image of a this compound-stained sample
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Open the fluorescence image in the analysis software.
-
Select a region of interest (ROI) that represents the "signal" (e.g., a brightly stained cellular structure).
-
Measure the mean pixel intensity within the signal ROI (I_signal).
-
Select a region of the image that represents the "background" (an area with no discernible fluorescence).
-
Measure the mean pixel intensity (I_background) and the standard deviation of the pixel intensities (σ_background) within the background ROI. The standard deviation of the background represents the noise.
-
Calculate the SNR using the following formula: SNR = (I_signal - I_background) / σ_background.[16]
Visualizing Experimental Workflows
Caption: Experimental workflow for comparing this compound performance.
Caption: Generalized light path in fluorescence microscopy.
References
- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal-to-Noise Considerations [evidentscientific.com]
- 3. axiomoptics.com [axiomoptics.com]
- 4. The Differences Between Widefield and Confocal Microscopy [visikol.com]
- 5. microscopist.co.uk [microscopist.co.uk]
- 6. Using the NoiSee workflow to measure signal-to-noise ratios of confocal microscopes [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Comparing Confocal and Widefield Fluorescence Microscopy [evidentscientific.com]
- 9. Frontiers | Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications [frontiersin.org]
- 10. Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PhotochemCAD | this compound [photochemcad.com]
- 15. benchchem.com [benchchem.com]
- 16. help.codex.bio [help.codex.bio]
Safety Operating Guide
Proper Disposal of Coumarin 7: A Guide for Laboratory Professionals
The safe and compliant disposal of Coumarin 7, a fluorescent dye commonly used in laser systems and biological research, is a critical aspect of laboratory safety and environmental responsibility.[1][2] Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste.
Immediate Safety and Hazard Summary
Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. The compound is classified as a hazardous chemical and all dyes should be treated as such.[1][3] Appropriate Personal Protective Equipment (PPE) must be worn at all times during handling and disposal.
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation.[3] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[4] |
| Eye Irritation | Causes serious eye irritation.[3] | Wear eye and face protection, such as chemical safety goggles.[3][4] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Avoid breathing dust. Use only in a well-ventilated area or with a respirator.[3][4] |
| Combustible Solid | Presents a fire hazard when heated.[5] | Keep away from heat, flames, and other ignition sources.[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[4] Never dispose of this compound down the drain or in regular trash.[4][6]
1. Personal Protective Equipment (PPE) and Preparation:
-
Ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[3][7]
-
If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
-
Conduct all waste handling and preparation in a well-ventilated area, preferably within a chemical fume hood.[4][5]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Solutions:
-
This compound is often dissolved in flammable and toxic organic solvents.[1] These solutions must be disposed of as hazardous waste.
-
Collect all liquid waste containing this compound in a designated, sealed, and chemically compatible container. Keep a log of the dyes, solvents, and quantities added to the container.[1]
-
Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3][4]
-
3. Container Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," its CAS Number (27425-55-4), and the appropriate hazard pictograms.[7]
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area away from heat or ignition sources.[4] The storage area should be secure and segregated from incompatible materials.[7]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal of the waste.[1][7][8]
-
Provide them with the waste log detailing the contents of the container.[1]
Spill and Emergency Procedures
In the event of a this compound spill, adhere to the following procedures:
-
Small Spills (100 ml or less of solution):
-
Wearing appropriate PPE, clean up the spill with an absorbent material like kitty litter or chemical absorbent pads.[1]
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area with an appropriate cleaning agent and dispose of cleaning materials as hazardous waste.[4]
-
-
Large Spills (over 100 ml of solution):
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EH&S department for assistance.[1]
-
Disposal of Associated Laser Equipment
For dye lasers that have used this compound, the equipment itself may be contaminated and must be decontaminated or disposed of properly.
-
Dye lasers should be flushed, and the rinsate collected and disposed of as hazardous waste.[9]
-
Before disposing of the laser system as electronic waste, remove any hazardous materials, including residual dyes and solvents.[8]
-
Always consult with your institution's Laser Safety Officer (LSO) or EH&S department before transferring or disposing of a laser.[8][10]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Safety and Environmental Protection Manual - Appendix 11C | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 2. This compound | C20H19N3O2 | CID 94381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. benchchem.com [benchchem.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. ehs.ufl.edu [ehs.ufl.edu]
- 10. hsrm.umn.edu [hsrm.umn.edu]
Essential Safety and Operational Guide for Handling Coumarin 7
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of utmost importance. This guide provides essential safety and logistical information for handling Coumarin 7, a fluorescent dye used in various laboratory applications. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is classified as a hazardous chemical, with potential for acute toxicity if swallowed, inhaled, or in contact with skin.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Therefore, handling this compound requires strict adherence to safety protocols.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 27425-55-4[1] |
| Molecular Formula | C₂₀H₁₉N₃O₂ |
| Molecular Weight | 333.38 g/mol |
| Appearance | Powder/Solid |
| Melting Point | 234-237 °C |
| λmax | 438 nm |
| Storage Temperature | Room Temperature |
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following equipment is mandatory when handling this compound:[2][3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields.[4][5] A face shield may be necessary for larger quantities or when splashing is a risk.[6] | Protects eyes from dust particles and potential splashes.[6][7] |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves.[6] Ensure gloves are inspected for tears or punctures before use. | Provides a barrier against skin contact and potential absorption.[6] |
| Body Protection | A standard, fully-buttoned laboratory coat.[7][8] A chemical-resistant apron may be necessary for larger quantities.[7] | Prevents contamination of personal clothing.[7] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary when handling outside of a ventilated enclosure or when dust may be generated.[6][7] | Minimizes the risk of inhaling fine particles of the compound.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate dust, such as weighing or transferring solids, use a certified chemical fume hood or a ventilated balance enclosure.[6][7][8]
Preparation
-
Work Area: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[3][6] Cover the work surface with absorbent bench paper.[7]
-
Emergency Equipment: Verify that a chemical spill kit, emergency eyewash station, and safety shower are readily accessible.[6]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.[6][7]
Weighing and Transferring
-
Minimize Dust: Handle the solid compound carefully to avoid creating dust clouds.[3][6] Use appropriate tools, such as a spatula and weigh boat, for transfers.[7]
-
Container Management: Keep the container of this compound tightly closed when not in use.[7]
Solution Preparation
-
Dissolving: When dissolving the solid, slowly add the solvent to the this compound to prevent splashing.[6]
-
Heating: If heating is required, use a controlled heating source like a heating mantle or water bath. Avoid open flames.[6]
Post-Handling
-
Decontamination: Clean all non-disposable equipment that has come into contact with this compound with an appropriate solvent, followed by soap and water.[3][7]
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[6][7]
-
PPE Removal: Properly remove and dispose of or decontaminate PPE.[7]
Emergency Procedures
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[7]
-
Small Spills: For small spills, while wearing appropriate PPE, dampen the solid material with a suitable solvent to prevent dust formation.[7] Sweep or vacuum the material into a sealed, labeled container for hazardous waste disposal.[1][2]
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[7]
First-Aid Measures
-
If Swallowed: Immediately call a poison center or doctor.[4]
-
If on Skin: Wash with plenty of water.[4]
-
If Inhaled: Move to fresh air.
-
If in Eyes: Rinse cautiously with water for several minutes.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[3]
-
Waste Identification: All waste containing this compound must be treated as hazardous waste.[2][7] This includes unused product and contaminated materials like gloves, weigh boats, and absorbent paper.[7]
-
Containment: Collect all solid and liquid waste in sealed, properly labeled hazardous waste containers.[7] Do not mix with other waste unless permitted by your institution's guidelines.
-
Disposal: Dispose of waste through your institution's EHS department in accordance with local, state, and federal regulations.[2][8] Do not empty into drains.[9][10]
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
